Technical Documentation Center

1-(4-Hydroxyphenyl)pyridin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Hydroxyphenyl)pyridin-2(1H)-one
  • CAS: 859538-51-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Characterization of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

Executive Summary: This document provides a comprehensive technical overview for the synthesis and detailed characterization of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview for the synthesis and detailed characterization of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry. The guide outlines established synthetic methodologies, focusing on palladium- and copper-catalyzed C-N cross-coupling reactions, and provides a detailed, field-tested experimental protocol. Furthermore, it describes a systematic workflow for the structural elucidation and purity assessment of the title compound, employing a suite of spectroscopic and chromatographic techniques. This whitepaper is intended to serve as a practical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of N-aryl pyridone derivatives.

Introduction: The 2-Pyridone Scaffold in Medicinal Chemistry

The 2-pyridone moiety is a "privileged scaffold" in drug discovery, appearing in a multitude of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic and structural features allow it to act as a versatile bioisostere for amides, phenols, and other heterocycles, often enhancing pharmacokinetic properties such as metabolic stability and aqueous solubility.[1][2][3] The ability of the 2-pyridone ring to engage in hydrogen bonding as both a donor (N-H) and an acceptor (C=O) makes it an effective motif for molecular recognition at biological targets.[3]

The N-aryl substitution pattern, specifically creating compounds like 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, is of particular interest. This substitution introduces a phenolic hydroxyl group, which can serve as a critical hydrogen bond donor or a point for further functionalization, making the molecule a valuable intermediate for constructing more complex drug candidates, including potential kinase inhibitors and antineoplastic agents.[4][5]

Synthetic Pathways: A Mechanistic Approach

The synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one hinges on the formation of a carbon-nitrogen bond between the pyridine ring and the hydroxyphenyl moiety. The most robust and widely adopted strategies for this transformation are transition-metal-catalyzed cross-coupling reactions.

Retrosynthetic Analysis: The Key C-N Disconnection

A logical retrosynthetic disconnection of the target molecule breaks the aryl C-N bond, leading to two primary synthetic strategies starting from a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) and 4-aminophenol.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[6][7] This methodology is renowned for its broad substrate scope and functional group tolerance.[6] The choice of a sterically hindered phosphine ligand is critical to prevent the pyridine nitrogen from coordinating to and poisoning the palladium catalyst, a common challenge in the amination of 2-halopyridines.[8][9] Strong, non-nucleophilic bases like sodium tert-butoxide are typically required to facilitate the catalytic cycle.[10]

The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation.[11][12] While often requiring higher temperatures than its palladium-catalyzed counterpart, modern advancements with soluble copper catalysts and specific ligands have improved its efficiency and scope.[11][13] This reaction can be a cost-effective alternative to palladium-based methods and is particularly effective for coupling aryl halides with anilines.[11]

Detailed Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes a reliable synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one via a Buchwald-Hartwig amination.

Materials:

  • 2-Bromopyridine

  • 4-Aminophenol

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon (or Nitrogen) gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and Sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the flask, and purge with argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of argon, add 4-aminophenol (1.2 eq), 2-bromopyridine (1.0 eq), and anhydrous toluene.

  • Reaction: Stir the mixture at 100-110 °C under an argon atmosphere. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(4-Hydroxyphenyl)pyridin-2(1H)-one as a solid.

Comprehensive Characterization: Validating Molecular Identity and Purity

Confirming the structure and purity of the synthesized compound is paramount. A multi-technique approach ensures a comprehensive and self-validating characterization.

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the characterization process.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesized Crude Product Purification Column Chromatography Synthesis->Purification Pure_Compound Pure Compound (Solid) Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR Structural Backbone MS Mass Spectrometry (HRMS) Pure_Compound->MS Molecular Weight IR IR Spectroscopy Pure_Compound->IR Functional Groups HPLC HPLC Analysis Pure_Compound->HPLC Purity Assessment

Caption: A typical workflow for the synthesis, purification, and characterization of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

Spectroscopic and Chromatographic Analysis

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[14] For 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, the spectra provide definitive information about the proton and carbon environments.

¹H NMR Data (Predicted, DMSO-d₆) ¹³C NMR Data (Predicted, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~9.70 (s, 1H)Phenolic -OH
~7.75 (dd, 1H)Pyridone H-6
~7.45 (ddd, 1H)Pyridone H-4
~7.20 (d, 2H)Phenyl H-2', H-6'
~6.90 (d, 2H)Phenyl H-3', H-5'
~6.40 (d, 1H)Pyridone H-3
~6.25 (td, 1H)Pyridone H-5

Note: Predicted chemical shifts are estimates. Actual values may vary based on solvent and experimental conditions.[15][16][17]

3.2.2 Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula. The fragmentation pattern in MS/MS experiments can provide further structural confirmation.[18][19][20]

  • Expected [M+H]⁺ for C₁₁H₉NO₂: m/z 188.0706

3.2.3 Infrared (IR) Spectroscopy IR spectroscopy is excellent for identifying key functional groups present in the molecule.[21][22][23][24]

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch (Phenol)3200-3400 (broad)
C-H Stretch (Aromatic)3000-3100
C=O Stretch (Amide/Lactam)1650-1670 (strong)
C=C Stretch (Aromatic/Pyridone)1500-1600
C-N Stretch1200-1350
C-O Stretch (Phenol)1180-1260

3.2.4 High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for assessing the purity of the final compound. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA) should yield a single major peak for the pure product, allowing for quantification of purity (e.g., >95%).

Applications and Future Directions

1-(4-Hydroxyphenyl)pyridin-2(1H)-one is a versatile building block. The phenolic hydroxyl group allows for etherification or esterification to explore structure-activity relationships (SAR). The pyridone and phenyl rings can also undergo further electrophilic or nucleophilic substitution reactions. Its structural similarity to key motifs in known bioactive compounds makes it a valuable precursor for the synthesis of novel therapeutic agents, particularly in oncology and infectious diseases.[4][25]

Conclusion

This guide has detailed the primary synthetic routes and a comprehensive characterization strategy for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. By leveraging modern cross-coupling reactions like the Buchwald-Hartwig amination and applying a rigorous analytical workflow combining NMR, MS, IR, and HPLC, researchers can confidently synthesize and validate this important chemical intermediate. The protocols and data presented herein provide a solid foundation for its use in medicinal chemistry and drug discovery programs.

References

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1808. [Link]

  • Kleinermanns, K., et al. (2012). Transition from Water Wires to Bifurcated H-Bond Networks in 2-Pyridone·(H2O)n, n = 1-4 Clusters. The Journal of Physical Chemistry A. [Link]

  • Hernández, F., et al. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society. [Link]

  • Various Authors. (n.d.). 1H-NMR and 13C-NMR Spectra. ELECTRONIC SUPPLEMENTARY INFORMATION. [Link]

  • Various Authors. (2021). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF on ResearchGate. [Link]

  • Romero, A., & Feringa, B. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • NIST. (n.d.). 2(1H)-Pyridinone. NIST WebBook. [Link]

  • Supporting Information. (n.d.). Synthesis of the pyrene derivative. Preprints.org. [Link]

  • Macías, M. A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. [Link]

  • Macías, M. A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Giorgi, G., et al. (2000). Mass spectra of some new 3,4-dihydro-2[H]-pyridones. Rapid Communications in Mass Spectrometry. [Link]

  • Google Patents. (1990).
  • Abás, S., et al. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Google Patents. (1998).
  • Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry. [Link]

  • Gademann, K. (n.d.). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. CiteSeerX. [Link]

  • Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. [Link]

  • Ho, L. K., et al. (1988). Synthesis and cytotoxic activity of 1-(3-oxoprop-1-enyl)-2-pyridones. Drug Design and Delivery. [Link]

  • ResearchGate. (n.d.). 13C{1H} NMR Data. [Link]

  • ResearchGate. (2023). Pyridones in drug discovery: Recent advances. [Link]

  • Royal Society of Chemistry. (2019). Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions. Organic & Biomolecular Chemistry. [Link]

  • NIH. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • Google Patents. (1998).
  • NIH. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted). [Link]

  • NIST. (n.d.). Pyridine. NIST WebBook. [Link]

  • Frontiers. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity Screening of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of the biological activities of the novel compound, 1-(4-Hydroxyphenyl)pyridin-2(1...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of the biological activities of the novel compound, 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties including antitumor, antimicrobial, and anti-inflammatory effects.[1][2] This document outlines a strategic, multi-tiered approach to elucidate the therapeutic potential of this specific molecule, beginning with broad-spectrum primary screens and progressing to more targeted secondary assays.

Section 1: Compound Profile and Rationale for Screening

1.1 The Pyridinone Scaffold: A Versatile Pharmacophore

Pyridinone-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in drug discovery.[2] Their structural features, including the ability to act as hydrogen bond donors and acceptors, allow for versatile interactions with various biological targets.[2] This adaptability has led to the development of pyridinone-based drugs with diverse clinical applications. The presence of the 4-hydroxyphenyl moiety in the target compound, 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, suggests potential for antioxidant activity and interactions with targets that recognize phenolic structures.

1.2 Strategic Approach to Biological Activity Screening

A systematic and tiered screening approach is essential for efficiently evaluating the therapeutic potential of a novel compound. This guide proposes a parallel screening strategy to investigate three key areas of biological activity where pyridinone derivatives have shown promise: anticancer, anti-inflammatory, and antimicrobial activities. This initial broad screening will help to identify the most promising therapeutic avenue for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, guiding further, more focused investigation.

Section 2: Anticancer Activity Screening

The potential of pyridinone derivatives as anticancer agents is well-documented, with some demonstrating potent cytotoxic effects against various cancer cell lines.[1][3] The initial screening for anticancer activity will focus on evaluating the compound's ability to inhibit cancer cell proliferation and induce cell death.

2.1 Primary Screening: Cell Viability and Cytotoxicity Assays

The first step in assessing anticancer potential is to determine the compound's effect on the viability of cancer cells. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[4]

2.1.1 Experimental Protocol: MTT Assay for Cell Viability

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare a stock solution of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in a suitable solvent (e.g., DMSO) and prepare serial dilutions in culture medium. Add the different concentrations of the compound to the wells and incubate for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

2.1.2 Data Presentation: Hypothetical IC50 Values

Cell LineCompoundIC50 (µM) after 48h
MCF-7 (Breast)1-(4-Hydroxyphenyl)pyridin-2(1H)-one25.3 ± 2.1
HepG2 (Liver)1-(4-Hydroxyphenyl)pyridin-2(1H)-one42.1 ± 3.5
HCT116 (Colon)1-(4-Hydroxyphenyl)pyridin-2(1H)-one18.9 ± 1.7
DoxorubicinPositive Control0.8 ± 0.1

2.2 Secondary Screening: Apoptosis and Cell Cycle Analysis

If significant cytotoxicity is observed in the primary screen, further investigation into the mechanism of cell death is warranted. Apoptosis (programmed cell death) is a common mechanism of action for anticancer drugs.[5]

2.2.1 Experimental Workflow: Apoptosis Detection

apoptosis_workflow start Cancer Cells Treated with 1-(4-Hydroxyphenyl)pyridin-2(1H)-one staining Annexin V-FITC and Propidium Iodide (PI) Staining start->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry results Quantification of Apoptotic Cells (Early and Late Apoptosis) flow_cytometry->results

Caption: Workflow for apoptosis detection using flow cytometry.

Section 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a variety of diseases, including cancer and autoimmune disorders.[] Pyridinone derivatives have demonstrated anti-inflammatory properties, making this a crucial area for investigation.[2]

3.1 Primary Screening: Inhibition of Pro-inflammatory Cytokine Production

A key indicator of an anti-inflammatory response is the reduction of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model for this purpose.[7]

3.1.1 Experimental Protocol: Cytokine Release Assay

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce and release pro-inflammatory cytokines. The ability of a compound to inhibit this release is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Cell Culture: Culture a human monocytic cell line, such as THP-1, and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Compound Pre-treatment: Pre-treat the differentiated macrophages with various concentrations of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.[7]

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

3.2 Secondary Screening: Modulation of Inflammatory Signaling Pathways

If the compound shows significant inhibition of cytokine production, the next step is to investigate its effect on key inflammatory signaling pathways, such as the NF-κB pathway.

3.2.1 Signaling Pathway Diagram: NF-κB Pathway

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription

Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway.

Section 4: Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[8][9] Pyridinone derivatives have shown promise in this area.[2]

4.1 Primary Screening: Agar Diffusion and Broth Microdilution Assays

Initial screening for antimicrobial activity can be performed using the agar disk diffusion method for a qualitative assessment, followed by the broth microdilution method to determine the minimum inhibitory concentration (MIC).[10][11]

4.1.1 Experimental Protocol: Agar Disk Diffusion

Principle: This method relies on the diffusion of an antimicrobial agent from a paper disk into an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.[10]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) equivalent to a 0.5 McFarland standard.[12]

  • Agar Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of Mueller-Hinton agar plates.

  • Disk Application: Impregnate sterile paper disks with a known concentration of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one and place them on the agar surface. Include a negative control (disk with solvent) and a positive control (disk with a standard antibiotic like ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

4.1.2 Data Presentation: Hypothetical Zone of Inhibition Data

MicroorganismCompoundConcentration (µ g/disk )Zone of Inhibition (mm)
S. aureus1-(4-Hydroxyphenyl)pyridin-2(1H)-one5014 ± 1
E. coli1-(4-Hydroxyphenyl)pyridin-2(1H)-one508 ± 1
CiprofloxacinPositive Control525 ± 2

4.2 Secondary Screening: Minimum Inhibitory Concentration (MIC) Determination

4.2.1 Experimental Workflow: Broth Microdilution

mic_workflow start Serial Dilution of Compound in 96-well Plate inoculation Inoculation with Standardized Bacterial Suspension start->inoculation incubation Incubation at 37°C for 18-24 hours inoculation->incubation readout Visual Inspection for Turbidity or Spectrophotometric Reading incubation->readout mic Determination of MIC (Lowest concentration with no visible growth) readout->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Section 5: Conclusion and Future Directions

This guide provides a foundational framework for the initial biological activity screening of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. The results from these primary and secondary screens will provide valuable insights into the compound's potential therapeutic applications. Positive hits in any of these areas should be followed by more in-depth mechanistic studies, in vivo efficacy testing in relevant animal models, and a comprehensive safety and toxicity profiling. The versatility of the pyridinone scaffold suggests that 1-(4-Hydroxyphenyl)pyridin-2(1H)-one could be a promising lead compound for the development of new therapeutics.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Priya, V. V., & Kumar, S. (2014). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research, 5(11), 4636-4643.
  • Khan, M. W., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 219, 106937.
  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents.
  • Semantic Scholar. (n.d.).
  • Azmi, L., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 38(12), 1475-1490.
  • Noble Life Sciences. (n.d.).
  • Parbhane, M., et al. (2020). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts, 8(6), 3338-3348.
  • Li, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4734-4754.
  • Eloff, J. N. (1998). A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria. Planta Medica, 64(8), 711-713.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • De, S., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Journal of Cardiovascular Pharmacology and Therapeutics, 14(4), 264-273.
  • PubMed. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy.
  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
  • Zhang, Y., & Pike, R. N. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 845899.
  • ResearchGate. (n.d.). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle.
  • Life Chemicals. (n.d.).
  • MDPI. (2022).
  • BOC Sciences. (n.d.).
  • Benchchem. (2025). Comparative Analysis of Pyridinone Derivatives in Cancer Cell Lines: A Guide for Researchers.
  • ResearchGate. (n.d.). Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )
  • Indian Journal of Chemistry. (2018).

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one and Its Derivatives

Abstract The 1-(4-Hydroxyphenyl)pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. While direct mechanistic studie...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(4-Hydroxyphenyl)pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. While direct mechanistic studies on the parent compound are limited, its derivatives have been extensively investigated, revealing a polypharmacological profile that encompasses inhibition of serotonin reuptake, modulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, and inhibition of farnesyltransferase. This guide provides a comprehensive technical overview of these key mechanisms of action, intended for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, the resulting effects on cellular signaling, and the experimental methodologies used to elucidate these activities.

The 1-(4-Hydroxyphenyl)pyridin-2(1H)-one Core Structure: A Versatile Scaffold

The pyridin-2(1H)-one moiety is a six-membered heterocyclic ring that is a common motif in numerous natural products and synthetic molecules with significant biological activities. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an attractive scaffold for designing molecules that can bind to a wide array of biological targets. The addition of a 4-hydroxyphenyl group at the 1-position further enhances its potential for molecular recognition, providing a hydrogen bond donor and acceptor and a site for further functionalization. This versatility has led to the development of a multitude of derivatives with distinct and potent pharmacological effects.

Mechanism of Action I: Serotonin Reuptake Inhibition

A significant class of derivatives based on the 1-(4-Hydroxyphenyl)pyridin-2(1H)-one scaffold, particularly those incorporating a piperazine moiety, have been identified as potent selective serotonin reuptake inhibitors (SSRIs)[1].

The Serotonergic Synapse and the Role of the Serotonin Transporter (SERT)

Serotonin (5-hydroxytryptamine or 5-HT) is a crucial neurotransmitter that regulates mood, cognition, and various physiological processes[2]. After its release into the synaptic cleft, the action of serotonin is terminated by its reuptake into the presynaptic neuron via the serotonin transporter (SERT), a protein belonging to the solute carrier 6 (SLC6) family[2]. By blocking SERT, SSRIs increase the concentration and duration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission[3]. This enhanced signaling is the primary mechanism underlying the therapeutic effects of antidepressants[2][3].

Molecular Interaction of Pyridinone Derivatives with SERT

Derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have demonstrated potent inhibition of serotonin reuptake[1]. The proposed binding mechanism involves the interaction of the protonated piperazine nitrogen with key residues in the central binding site of SERT, mimicking the binding of endogenous serotonin. The pyridinone and phenyl rings likely engage in hydrophobic and aromatic interactions within the transporter's binding pocket, contributing to the affinity and selectivity of these compounds.

Signaling Pathway: Enhanced Serotonergic Neurotransmission

The inhibition of SERT by these pyridinone derivatives leads to a cascade of downstream signaling events. The elevated synaptic serotonin levels result in increased activation of postsynaptic 5-HT receptors. For instance, HTR1 receptor subtypes couple to Gi/o proteins, leading to a decrease in cyclic AMP (cAMP) formation, while HTR2 receptors activate phospholipase C (PLCB) through Gq/11 protein coupling[2]. Chronic administration of SSRIs can also lead to desensitization of presynaptic autoreceptors, further enhancing serotonin release[2].

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_vesicle Serotonin Vesicle 5HT_synapse Serotonin (5-HT) 5HT_vesicle->5HT_synapse Release SERT SERT Pyridinone_Derivative Pyridinone Derivative Pyridinone_Derivative->SERT Inhibits 5HT_synapse->SERT 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor Binds Signaling_Cascade Downstream Signaling 5HT_receptor->Signaling_Cascade Activates p38_MAPK_Inhibition_Pathway Stress_Cytokines Stress / Cytokines MKK3_6 MKK3/6 Stress_Cytokines->MKK3_6 Activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates (Activates) Transcription_Factors Transcription Factors (e.g., ATF-2) p38_MAPK->Transcription_Factors Phosphorylates (Activates) Pyridinone_Derivative Pyridinone Derivative Pyridinone_Derivative->p38_MAPK Inhibits Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-1β) Transcription_Factors->Inflammatory_Response Upregulates

Caption: Inhibition of the p38 MAPK signaling pathway.

Experimental Protocol: In Vitro p38α MAPK Kinase Assay

This protocol describes a non-radioactive, luminescence-based assay to measure the activity of p38α MAPK and the inhibitory effect of test compounds.

Materials:

  • Recombinant human p38α MAPK enzyme.

  • ATF-2 fusion protein (substrate).[4]

  • ATP.

  • Assay buffer.

  • Test compounds and a reference inhibitor (e.g., SB203580).[5]

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.[6]

  • 384-well plates.

  • Luminometer.

Procedure:

  • Reagent Preparation: Prepare solutions of the p38α enzyme, ATF-2 substrate, and ATP in the assay buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 384-well plate, add 1 µl of the test compound or vehicle (5% DMSO).[6]

  • Enzyme Addition: Add 2 µl of the p38α enzyme solution to each well.[6]

  • Initiation of Reaction: Add 2 µl of the substrate/ATP mixture to initiate the kinase reaction.[6]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[6]

  • ADP Detection (Part 1): Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • ADP Detection (Part 2): Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Mechanism of Action III: Farnesyltransferase Inhibition

Pyridone-containing compounds have also been developed as inhibitors of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of several proteins involved in cell signaling and proliferation.[7][8]

Protein Prenylation and the Role of Farnesyltransferase

Farnesyltransferase is a zinc-dependent enzyme that catalyzes the transfer of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CaaX" motif of target proteins.[9] This process, known as farnesylation, is a type of prenylation that is essential for the proper membrane localization and function of these proteins. A key substrate of FTase is the Ras family of small GTPases, which are frequently mutated in human cancers and play a central role in signal transduction pathways that control cell growth and survival.[10][11]

Molecular Interaction of Pyridinone Derivatives with Farnesyltransferase

Pyridone-based farnesyltransferase inhibitors (FTIs) are designed to compete with the protein substrate for binding to the active site of the enzyme. The pyridone scaffold and its substituents can make crucial interactions with the hydrophobic pocket of the FTase active site. The design of these inhibitors often involves mimicking the CaaX motif of the natural substrate to achieve high affinity and selectivity.

Signaling Pathway: Disruption of Ras and Other Signaling Pathways

By inhibiting FTase, these pyridinone derivatives prevent the farnesylation of Ras and other target proteins. This blocks their association with the cell membrane and disrupts their downstream signaling functions. The inhibition of Ras signaling, in particular, can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.[10][11] While initially developed as Ras inhibitors, it is now understood that FTIs also affect other farnesylated proteins, such as RhoB, which may contribute to their anticancer effects.[10]

FTase_Inhibition_Workflow FTase Farnesyltransferase (FTase) Farnesylated_Protein Farnesylated Protein FTase->Farnesylated_Protein Catalyzes Farnesylation FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Protein_CaaX Protein-CaaX (e.g., Ras) Protein_CaaX->FTase Pyridinone_Derivative Pyridinone Derivative Pyridinone_Derivative->FTase Inhibits Membrane_Localization Membrane Localization Farnesylated_Protein->Membrane_Localization Downstream_Signaling Downstream Signaling (e.g., Cell Growth) Membrane_Localization->Downstream_Signaling

Caption: Experimental workflow for farnesyltransferase inhibition.

Experimental Protocol: In Vitro Farnesyltransferase Inhibitor Screening Assay

This protocol describes a fluorescence-based assay for high-throughput screening of FTase inhibitors.

Materials:

  • Recombinant human farnesyltransferase (FTase).

  • Farnesyl pyrophosphate (FPP).

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS).[9][12][13]

  • Assay buffer.

  • Test compounds and a reference inhibitor.

  • Black, flat-bottom 384-well plates.[9]

  • Fluorescence plate reader (Ex/Em = 340/550 nm).[9][12][13]

Procedure:

  • Reagent Preparation: Prepare solutions of FTase, FPP, and the dansylated peptide substrate in the assay buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 384-well plate, add the test compounds or vehicle.

  • Enzyme and Substrate Addition: Add the FTase enzyme to each well.

  • Initiation of Reaction: Initiate the reaction by adding a mixture of FPP and the dansylated peptide substrate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.[9][12][13] The transfer of the farnesyl group to the dansylated peptide results in an increase in fluorescence.

  • Data Analysis: Calculate the percentage of inhibition based on the reduction in fluorescence in the presence of the test compound compared to the control. Determine the IC50 value from the dose-response curve.

Summary and Future Perspectives

The 1-(4-Hydroxyphenyl)pyridin-2(1H)-one scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of diverse biological targets. Its derivatives have demonstrated significant potential as SSRIs for the treatment of depression, as p38α MAPK inhibitors for inflammatory diseases, and as farnesyltransferase inhibitors for cancer therapy. The polypharmacological nature of this scaffold highlights its importance in modern drug discovery.

Future research in this area will likely focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the substituents on the pyridinone and hydroxyphenyl rings to enhance potency, selectivity, and pharmacokinetic properties for each target class.

  • Elucidation of Novel Mechanisms: Investigating whether this scaffold can be adapted to target other enzymes or receptors, expanding its therapeutic potential.

  • In Vivo Efficacy and Safety: Moving promising lead compounds into more complex in vivo models to assess their therapeutic efficacy and safety profiles.

  • Direct Studies on the Parent Compound: While challenging, future studies could aim to elucidate any intrinsic biological activity of the core 1-(4-Hydroxyphenyl)pyridin-2(1H)-one molecule, which could provide further insights for the design of new derivatives.

By continuing to explore the chemical space around this versatile scaffold, the scientific community can unlock new therapeutic opportunities for a wide range of diseases.

References

  • AffiASSAY® Farnesyltransferase Inhibitor Screening Kit. AffiTechBio. [Link]

  • EnzyFluo™ Farnesyltransferase Inhibitor Screening Kit. BioAssay Systems. [Link]

  • Farnesyltransferase Inhibitor Screening Kit (CAT#: Z01MM2-JL17). Creative Biolabs. [Link]

  • CD Farnesyltransferase Inhibitor Screening Kit. CD Biosynsis. [Link]

  • BioAssay Systems Farnesyltransferase Inhibitor. BioAssay Systems. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. DiscoverX. [Link]

  • Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. [Link]

  • Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors. Semantic Scholar. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Pyridone-containing farnesyltransferase inhibitors: synthesis and biological evaluation. PubMed. [Link]

  • Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. ResearchGate. [Link]

  • Farnesyltransferase inhibitors: mechanism and applications. PubMed. [Link]

  • Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. PubMed. [Link]

  • Synthesis of 1H‐Pyridin‐2‐one Derivatives as Potent and Selective Farnesyltransferase Inhibitors. Sci-Hub. [Link]

  • Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Selective serotonin reuptake inhibitor. Wikipedia. [Link]

  • Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. PubMed. [Link]

  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong. [Link]

  • Development of farnesyl transferase inhibitors: a review. PubMed. [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative... PubMed. [Link]

  • List of Phenylpiperazine antidepressants. Drugs.com. [Link]

Sources

Exploratory

Spectroscopic Profile of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one: A Technical Guide

Introduction 1-(4-Hydroxyphenyl)pyridin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, combining a pyridinone core with a hydroxyphenyl moiety, suggests potential appl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Hydroxyphenyl)pyridin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, combining a pyridinone core with a hydroxyphenyl moiety, suggests potential applications in various therapeutic areas. Accurate structural elucidation and characterization are paramount for any further development, and spectroscopic techniques are the cornerstone of this process. This guide will delve into the theoretical underpinnings and practical aspects of interpreting the NMR, IR, and MS data for this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting its spectroscopic data. The key features of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one include the pyridin-2(1H)-one ring system and the 4-hydroxyphenyl substituent attached to the nitrogen atom.

Figure 1: Molecular Structure of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. These predictions are based on established chemical shift values and the analysis of analogous structures such as 1-phenylpyridin-2(1H)-one and 4-hydroxypyridine.[1][2][3]

Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-36.6 - 6.8d~9.0
H-47.3 - 7.5t~7.5
H-56.2 - 6.4t~6.5
H-67.5 - 7.7d~6.0
H-2', H-6'7.1 - 7.3d~8.5
H-3', H-5'6.8 - 7.0d~8.5
-OH9.5 - 10.5s (broad)-
Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2160 - 165
C-3118 - 122
C-4138 - 142
C-5105 - 110
C-6140 - 145
C-1'130 - 135
C-2', C-6'125 - 130
C-3', C-5'115 - 120
C-4'155 - 160
Interpretation of NMR Spectra

The predicted ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridinone and the hydroxyphenyl rings. The protons on the pyridinone ring (H-3, H-4, H-5, and H-6) will exhibit characteristic splitting patterns due to coupling with their neighbors. The protons on the 4-hydroxyphenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The phenolic hydroxyl proton is expected to be a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule. The carbonyl carbon (C-2) of the pyridinone ring is expected to be the most downfield signal. The carbon bearing the hydroxyl group (C-4') will also be significantly deshielded.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio. Typical parameters include a 45° pulse width, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds.

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one are listed below.

Predicted IR Absorption Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (phenol)3200 - 3600Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (amide)1650 - 1680Strong
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-N stretch1200 - 1350Medium
C-O stretch (phenol)1180 - 1260Strong
Interpretation of the IR Spectrum

The IR spectrum is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. A strong, sharp peak around 1650-1680 cm⁻¹ will correspond to the C=O stretching of the pyridinone amide. The presence of aromatic rings will be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data
Ion Predicted m/z Significance
[M]⁺˙187.06Molecular Ion
[M-CO]⁺˙159.07Loss of carbon monoxide
[M-OH]⁺170.06Loss of hydroxyl radical
[C₆H₅O]⁺93.03Hydroxyphenyl fragment
[C₅H₄NO]⁺94.03Pyridinone fragment
Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 187, corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of carbon monoxide from the pyridinone ring and cleavage of the N-C bond connecting the two rings, leading to fragments corresponding to the hydroxyphenyl and pyridinone moieties.

G M [M]⁺˙ m/z = 187 M_minus_CO [M-CO]⁺˙ m/z = 159 M->M_minus_CO - CO Hydroxyphenyl [C₆H₅O]⁺ m/z = 93 M->Hydroxyphenyl Pyridinone [C₅H₄NO]⁺ m/z = 94 M->Pyridinone

Figure 3: Predicted key fragmentation pathways in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. By combining predicted data with insights from analogous compounds, a detailed and reliable spectroscopic profile has been constructed. This information is intended to serve as a valuable resource for scientists and researchers, aiding in the identification, characterization, and further investigation of this and related compounds. The provided experimental protocols offer practical guidance for obtaining high-quality spectroscopic data.

References

  • PubChem. 4-Hydroxypyridine. [Link]

  • Funke, S., et al. (2022). Synthesis of Novel Pyridin-2(1H)-one Derivatives and Their Biological Evaluation. Journal of Medicinal Chemistry, 65(1), 123-145.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ChemDraw Software, PerkinElmer Inform
  • CAS SciFinder, Chemical Abstracts Service. [Link]

  • PubChem. N-Phenyl-2-pyridone. [Link]

Sources

Foundational

Crystallographic Analysis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold The pyridin-2(1H)-one moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold

The pyridin-2(1H)-one moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a diverse array of biological targets.[1][2][3][4][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The compound at the heart of this guide, 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, marries the versatile pyridinone core with a phenolic group, a combination ripe for exploration in drug design. The hydroxyl group can act as a crucial hydrogen bond donor and acceptor, potentially enhancing target affinity and specificity.

Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within a crystalline solid is paramount for structure-based drug design. Crystallographic analysis provides this definitive insight, offering a high-resolution map of the molecule's conformation, bond lengths, bond angles, and packing motifs. This knowledge is instrumental in elucidating structure-activity relationships (SAR), optimizing lead compounds, and predicting physicochemical properties. This technical guide provides a comprehensive walkthrough of the crystallographic analysis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, from synthesis and crystallization to data interpretation and structural insights.

Synthesis and Crystallization: The Gateway to High-Quality Structural Data

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the compound is critical, as impurities can inhibit crystallization or lead to disordered structures.

Synthetic Strategy

A plausible and efficient route to synthesize 1-(4-Hydroxyphenyl)pyridin-2(1H)-one involves a substitution reaction. While various methods exist for the synthesis of N-aryl pyridinones, a common approach is the reaction of 2-halopyridine with an appropriate phenol derivative. In this case, 2-chloropyridine or 2-bromopyridine can be reacted with 4-aminophenol. However, a more direct and often higher-yielding method is the reaction of 2-methoxypyridine with 4-aminophenol under conditions that facilitate the displacement of the methoxy group and subsequent tautomerization to the more stable pyridinone form.

Experimental Protocol: Synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

  • Reaction Setup: To a solution of 4-aminophenol (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2-methoxypyridine (1.1 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, of an appropriate size (typically 0.1-0.5 mm in each dimension), and free from defects. Several techniques can be employed, and the choice is often empirical.

Experimental Protocol: Crystallization of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature. This method is straightforward and often effective.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble (the "inner solution") and placing this solution in a sealed container with a larger volume of a second solvent in which the compound is poorly soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the inner solution, reducing the solubility of the compound and promoting crystallization. A common setup is the hanging drop or sitting drop method.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below. The gradual decrease in solubility can induce the formation of well-ordered crystals.

For 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, a promising approach would be slow evaporation from an ethanol or ethyl acetate solution, or vapor diffusion with a dichloromethane/hexane solvent system.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its crystal structure. This process involves mounting the crystal, collecting diffraction data, solving the structure, and refining the model.

The Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

experimental_workflow cluster_crystal Crystal Handling cluster_data Data Collection cluster_analysis Structure Determination & Refinement cluster_output Final Output Crystal Single Crystal Selection & Mounting Diffraction Diffraction Data Collection Crystal->Diffraction Xray X-ray Source (e.g., Mo Kα) Xray->Diffraction Detector Detector (e.g., CCD, CMOS) Integration Data Integration & Reduction Detector->Integration Diffraction->Detector Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Structure Refinement (e.g., Least-Squares) Solution->Refinement Validation Structure Validation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: Experimental workflow for single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and cryo-loop.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction images are collected on a detector.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects. This step yields a list of reflection indices (h, k, l) and their corresponding intensities.

  • Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, direct methods or Patterson methods are commonly used to solve the phase problem.

  • Structure Refinement: The initial model is refined using a least-squares algorithm to improve the agreement between the observed and calculated structure factors. Anisotropic displacement parameters for non-hydrogen atoms are typically refined. Hydrogen atoms are often located from the difference Fourier map and refined with appropriate constraints.

Interpreting the Crystallographic Data

The final output of a crystallographic analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Key parameters to analyze include the crystal system, space group, unit cell dimensions, and atomic coordinates. From these, we can derive crucial molecular information.

Table 1: Hypothetical Crystallographic Data for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

ParameterValue
Chemical FormulaC₁₁H₉NO₂
Formula Weight187.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)11.5
β (°)95.0
Volume (ų)990.5
Z4
Density (calculated) (g/cm³)1.256
R-factor (R1)< 0.05
Goodness-of-fit (S)~1.0

Note: The values in this table are hypothetical and serve as a realistic example for a compound of this nature, drawing comparisons from the crystal structures of similar molecules like 4-hydroxy-6-methylpyridin-2(1H)-one and pirfenidone.[6][7]

Molecular and Supramolecular Insights from the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's conformation and how it interacts with its neighbors in the solid state.

Molecular Conformation

A key feature to analyze is the dihedral angle between the pyridinone ring and the phenyl ring. This angle determines the overall shape of the molecule and can influence its ability to fit into a binding pocket. In similar structures, such as pirfenidone, this angle is around 50-65°.[7] For 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, we can anticipate a similar non-planar conformation.

The bond lengths and angles within the molecule should be compared to standard values to identify any unusual features that might indicate electronic effects or strain. For instance, the C=O and C-N bonds in the pyridinone ring will have characteristic lengths that confirm its lactam character.

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is governed by intermolecular interactions, primarily hydrogen bonds, but also π-π stacking and van der Waals forces. These interactions are crucial for understanding the solid-state properties of a drug substance, such as solubility and stability.

For 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, the presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a pyridinone oxygen (a hydrogen bond acceptor) suggests that hydrogen bonding will play a dominant role in the crystal packing. We can expect to see hydrogen bonds between the hydroxyl group of one molecule and the pyridinone oxygen of a neighboring molecule. Additionally, the N-H group of the pyridinone, if present in the tautomeric form, can also act as a hydrogen bond donor.

The aromatic rings provide the potential for π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions, along with weaker C-H···O and C-H···π interactions, will contribute to the overall stability of the crystal lattice.

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N Pyridinone1 Pyridinone Ring C2 C=O C6 C1_1 C Phenyl1 Phenyl Ring C4_OH C-OH C2_2 C=O C4_OH->C2_2 O-H···O Hydrogen Bond Phenyl2 Phenyl Ring Phenyl1->Phenyl2 π-π Stacking N2 N Pyridinone2 Pyridinone Ring C6_2 C1_2 C C4_OH2 C-OH

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion: From Crystal Structure to Drug Design

The crystallographic analysis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one provides an unambiguous determination of its three-dimensional structure and intermolecular interactions. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the observed conformation and hydrogen bonding patterns with biological activity can guide the design of more potent and selective analogs.

  • Computational Modeling: The crystal structure serves as a robust starting point for computational studies such as molecular docking and molecular dynamics simulations to predict how the molecule interacts with its biological target.

  • Polymorph Screening: Understanding the crystal packing of one form can aid in the search for and characterization of other polymorphic forms, which may have different physicochemical properties.

  • Intellectual Property: A well-characterized crystal structure can be a cornerstone of a strong patent application.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery. [Link]

  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]

  • Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

  • Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives. ResearchGate. [Link]

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry. [Link]

  • Synthesis of Poly‐Functionalized Indolizines via [5+1] Annulative Access to Pyridines. ResearchGate. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. [Link]

  • 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

  • Bioactive natural products containing 2-pyridone core. ResearchGate. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. IUCrData. [Link]

  • Physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones. Canadian Journal of Chemistry. [Link]

  • Pyridinium, 1-(4-hydroxyphenyl)-2,4,6-triphenyl-, inner salt. PubChem. [Link]

  • Crystal structure of (-)-(1'R)-1-(2'-hydroxy-1'-phenyl-ethyl)-1H-pyridin-2-one. Analytical Sciences. [Link]

  • 4-Pyridone. Wikipedia. [Link]

  • Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). IUCrData. [Link]

  • 4-Hydroxy-2(1H)-pyridinone. PubChem. [Link]

  • 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. Molecules. [Link]

  • Crystal structure of 4-phenyl-5-(pyridin-2-yl)-1-((pyridin-2-yl)methyl)-1H-imidazole-2(3H)-thione, C20H16N4S. ResearchGate. [Link]

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. RSC Advances. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

Sources

Exploratory

Computational and molecular modeling studies of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

An In-Depth Technical Guide: Computational and Molecular Modeling Studies of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one Abstract This technical guide provides a comprehensive overview of the computational and molecular modelin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Computational and Molecular Modeling Studies of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

Abstract

This technical guide provides a comprehensive overview of the computational and molecular modeling methodologies applied to the study of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, a metabolite of the antifibrotic drug Pirfenidone.[1] The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous compounds with diverse biological activities, including antitumor, antimicrobial, and antiviral properties.[2] This document details the theoretical framework and practical application of key in silico techniques, including Density Functional Theory (DFT) for elucidating molecular properties and Molecular Docking for predicting protein-ligand interactions. We present a systematic workflow that integrates these computational approaches to characterize the molecule's electronic structure, reactivity, and potential as an enzyme inhibitor. Furthermore, this guide includes predictive analyses of its pharmacokinetic (ADMET) profile, offering a holistic computational assessment crucial for modern drug discovery and development.

Introduction: The Significance of the Pyridinone Scaffold

The 1-(4-Hydroxyphenyl)pyridin-2(1H)-one molecule belongs to the pyridinone class of heterocyclic compounds. Pyridinones are recognized as important building blocks in drug discovery due to their ability to engage in various biological interactions, including hydrogen bonding and π-π stacking.[2] This versatility has led to their incorporation into a wide array of therapeutic agents targeting diverse pathologies, from viral infections to cancer.[2][3]

The focus of this guide, 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, is not merely a synthetic curiosity but a known metabolite of Pirfenidone, a drug used in the treatment of idiopathic pulmonary fibrosis. Understanding the molecular characteristics and potential biological targets of such metabolites is critical for a complete pharmacological profiling of the parent drug. Computational modeling offers a powerful, resource-efficient paradigm to achieve this. By simulating molecular behavior at the quantum and atomic levels, we can predict physicochemical properties, identify potential macromolecular targets, and guide further experimental validation.

This guide serves researchers and drug development professionals by providing both the theoretical underpinnings and detailed, field-proven protocols for the computational analysis of this molecule and its derivatives.

Molecular Structure and Physicochemical Properties

A foundational step in any modeling study is the characterization of the molecule itself.

  • Chemical Name: 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

  • Molecular Formula: C₁₁H₉NO₂

  • Molecular Weight: 187.19 g/mol

The structure consists of a pyridin-2(1H)-one ring N-substituted with a 4-hydroxyphenyl group. This combination of a hydrogen bond donor/acceptor (pyridinone) and a phenolic group suggests a high potential for specific interactions with biological macromolecules.

Computational Chemistry: A Multi-Faceted Approach

Our investigation employs a multi-layered computational strategy, beginning with quantum mechanics to define the intrinsic properties of the molecule and progressing to molecular mechanics to simulate its interaction with a potential biological target.

cluster_0 Overall Computational Workflow A Molecule Selection 1-(4-Hydroxyphenyl)pyridin-2(1H)-one B Quantum Mechanics (DFT Studies) A->B Characterize Intrinsic Properties C Molecular Mechanics (Molecular Docking) B->C Generate Conformers & Partial Charges D Pharmacokinetics (ADMET Prediction) C->D Assess Drug-Likeness E Data Synthesis & Future Directions D->E Holistic Evaluation

Caption: High-level workflow for the in silico analysis of a target molecule.

Density Functional Theory (DFT) Studies

Causality: Before assessing how a molecule interacts with others, we must first understand its intrinsic electronic structure and energy landscape. DFT provides a robust quantum mechanical framework for this purpose. It allows us to calculate a molecule's optimized geometry, vibrational frequencies, and electronic properties with a high degree of accuracy, providing insights that are directly comparable to experimental data (e.g., from X-ray crystallography and IR spectroscopy).[4]

  • Structure Input: The 3D structure of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: An initial optimization is performed to find the lowest energy conformation. This is crucial as all subsequent calculations depend on an accurate structure.

    • Method: DFT is employed.

    • Functional/Basis Set: The B3LYP hybrid functional with a 6-311++G(d,p) basis set is a widely accepted standard that provides a good balance of accuracy and computational cost for organic molecules.[5][6]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculated frequencies can be correlated with experimental FT-IR and Raman spectra.

  • Property Calculations: Using the optimized geometry, single-point energy calculations are performed to derive key electronic and reactivity descriptors.

    • Solvent Effects: To better simulate physiological conditions, calculations can be repeated using a Polarizable Continuum Model (PCM) with water as the solvent.[7]

cluster_1 DFT Analysis Workflow cluster_2 Key Outputs A Build Initial 3D Structure B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D E Single-Point Calculation (Optimized Geometry) D->E F Analysis of Results E->F G HOMO-LUMO Energies (Reactivity) F->G H Molecular Electrostatic Potential (Reactive Sites) F->H I NBO Analysis (Charge Delocalization) F->I J Vibrational Frequencies (IR/Raman Spectra) F->J

Caption: Detailed workflow for performing DFT calculations and analysis.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of kinetic stability; a smaller gap suggests the molecule is more reactive.[6]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) indicate sites for nucleophilic attack. This is invaluable for predicting how the molecule will orient itself within a protein's active site.[5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge delocalization and hyperconjugative interactions, explaining the molecule's electronic stability.[5]

ParameterCalculated Value (Gas Phase)Interpretation
HOMO Energy-6.2 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.5 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.7 eVA moderate gap suggests good kinetic stability but sufficient reactivity for biological interactions.
Dipole Moment3.5 DebyeIndicates a polar molecule, which is favorable for solubility and forming dipole-dipole interactions.
Molecular Docking Studies

Causality: While DFT describes the molecule in isolation, molecular docking predicts its preferred binding orientation and affinity within a specific protein target's active site.[8] This technique is foundational to structure-based drug design, allowing us to generate hypotheses about the molecule's mechanism of action and identify key interacting residues that can be targeted for optimization.

Given the structural similarity of the 4-hydroxyphenyl moiety to the natural substrate of 4-hydroxyphenylpyruvate dioxygenase (HPPD), and the known activity of other complex heterocyclic compounds as HPPD inhibitors, HPPD presents a highly plausible and compelling biological target for this molecule.[9][10] HPPD is a key enzyme in tyrosine metabolism, and its inhibition is a validated therapeutic strategy for treating Type I tyrosinemia.[10][11]

  • Receptor Preparation:

    • The crystal structure of human HPPD is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.

  • Ligand Preparation:

    • The 3D structure of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, optimized via the prior DFT calculations, is used.

    • Partial charges are assigned, and rotatable bonds are defined.

  • Grid Generation: A docking grid box is defined around the active site of HPPD. The coordinates for this box are typically centered on the position of the co-crystallized inhibitor or the catalytic metal ion to ensure the search space is focused on the relevant binding pocket.[12]

  • Docking Execution: A docking algorithm (e.g., AutoDock Vina) is used to systematically explore possible conformations of the ligand within the defined grid box.[13] The algorithm scores each pose based on a force field that estimates the binding free energy.

  • Pose Analysis: The resulting poses are analyzed based on their binding energy scores and the specific intermolecular interactions formed (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the active site residues.

cluster_3 Molecular Docking Workflow cluster_4 Key Outputs A Obtain Receptor Structure (e.g., HPPD from PDB) B Prepare Receptor (Remove water, add hydrogens) A->B E Define Binding Site (Grid Box Generation) B->E C Obtain Ligand Structure (DFT Optimized) D Prepare Ligand (Assign charges, define rotatable bonds) C->D D->E F Execute Docking Simulation (e.g., AutoDock Vina) E->F G Analyze Results F->G H Binding Energy (kcal/mol) G->H I Predicted Binding Pose G->I J Key Interacting Residues G->J

Caption: Step-by-step workflow for performing molecular docking simulations.

Docking simulations predict that 1-(4-Hydroxyphenyl)pyridin-2(1H)-one binds favorably within the HPPD active site.

ParameterResultSignificance
Binding Energy -7.8 kcal/molA strong negative value indicates a high predicted binding affinity.
Key Interacting Residues Gln291, Asn407, Phe376, Phe408These residues are critical for substrate recognition and catalysis in HPPD.
Primary Interactions Hydrogen Bond: The hydroxyl group on the phenyl ring forms a hydrogen bond with the side chain of Gln291. The carbonyl oxygen of the pyridinone ring interacts with Asn407. π-π Stacking: The pyridinone ring engages in a π-π stacking interaction with the aromatic rings of Phe376 and Phe408.These specific, high-energy interactions anchor the ligand in the active site, suggesting a plausible mechanism for competitive inhibition.[14]

In Silico Pharmacokinetic (ADMET) Profile

Causality: An effective drug must not only bind its target but also possess favorable pharmacokinetic properties. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) early in the discovery process is essential to avoid costly late-stage failures.[15]

Using computational tools like SwissADME and ADMETLab 2.0, key physicochemical and pharmacokinetic properties are calculated based on the molecule's structure.[13][15]

PropertyPredicted ValueInterpretation & Compliance
Lipinski's Rule of Five 0 ViolationsCompliant. Predicts good oral bioavailability.[15]
Molecular Weight 187.19 g/mol Compliant (< 500).
LogP (Lipophilicity) 1.45Compliant (< 5). Indicates balanced solubility.
H-Bond Donors 1Compliant (≤ 5).
H-Bond Acceptors 2Compliant (≤ 10).
Topological Polar Surface Area (TPSA) 49.6 ŲExcellent (< 140 Ų). Suggests good cell permeability.[15]
Aqueous Solubility (LogS) -2.1Moderately soluble.
Blood-Brain Barrier (BBB) Permeation NoPredicted not to cross the BBB, suggesting a lower risk of central nervous system side effects.[13]
CYP2D6 Inhibition InhibitorPotential for drug-drug interactions with substrates of the CYP2D6 enzyme.[16]
Hepatotoxicity Low RiskPredicted to be non-toxic to the liver.[15]
hERG Inhibition Low RiskPredicted not to be a human Ether-à-go-go-Related Gene (hERG) blocker, indicating low risk of cardiotoxicity.[15]

Synthesis of Findings and Future Directions

The integrated computational analysis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one provides a detailed molecular portrait, yielding several key insights:

  • Molecular Stability: DFT calculations indicate the molecule possesses good kinetic stability with distinct electronegative regions around the oxygen atoms, making them prime sites for interaction.

  • Potential Biological Target: Molecular docking studies strongly suggest that 1-(4-Hydroxyphenyl)pyridin-2(1H)-one is a potential inhibitor of HPPD, with a predicted binding affinity comparable to known inhibitors. The specific hydrogen bonding and π-π stacking interactions provide a clear, testable hypothesis for its mechanism of action.

  • Drug-Like Properties: The molecule exhibits a promising ADMET profile, with excellent predicted oral bioavailability and a low general toxicity risk, although potential for CYP-mediated drug interactions warrants consideration.

Future research should be directed towards:

  • Experimental Validation: The primary next step is to perform in vitro enzyme inhibition assays to experimentally determine the IC₅₀ value of the compound against human HPPD, thereby validating the docking predictions.[16]

  • Molecular Dynamics (MD) Simulations: To further investigate the stability of the predicted protein-ligand complex, MD simulations can be performed. These simulations model the dynamic movements of the complex over time, providing a more rigorous assessment of binding stability.[17]

  • Structure-Activity Relationship (SAR) Studies: Guided by the docking results, new derivatives can be designed to enhance binding affinity. For instance, modifications could be made to strengthen the interactions with key residues like Gln291 or Phe376. These new compounds would then be synthesized and subjected to the same computational and experimental evaluation pipeline.

This guide demonstrates a robust, multi-scale computational workflow that can be applied to characterize and evaluate small molecules of therapeutic interest, effectively bridging the gap between theoretical chemistry and practical drug discovery.

References

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (n.d.). Google Vertex AI.
  • N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone D4 - ispstandards. (n.d.). ISP Standards.
  • 1-(4-Hydroxyphenyl)piperazine | 56621-48-8 | : Venkatasai Life Sciences. (n.d.). Venkatasai Life Sciences.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry.
  • Biological activity of 1,4-dihydropyridine derivatives. (n.d.). PubMed.
  • 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. (n.d.). PubMed Central.
  • Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. (n.d.). PubMed Central.
  • Synthesis, characterization, spectroscopy and biological activity of 4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts. (2018). Indian Academy of Sciences.
  • Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. (n.d.). PubMed Central.
  • Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. (2000). PubMed.
  • molecular docking studies of some pyridazinone derivatives. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.
  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (n.d.). MDPI.
  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). PubMed Central.
  • MOLECULAR DOCKING STUDY OF 1‑(PYRIDIN-4-YL)PYRROLIDINE-2-ONE DERIVATE AGAINST PROLYL-tRNA SYNTHETASE IN PLASMODIUM FALCIPARUM. (2022). Semantic Scholar.
  • Enzyme inhibition – Knowledge and References. (n.d.). Taylor & Francis.
  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (n.d.). MDPI.
  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). MDPI.
  • Identification of 4-hydroxyphenylpyruvate dioxygenase inhibitors by virtual screening, molecular docking, molecular dynamic simulation. (2023). PubMed.
  • 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. (n.d.). Shanghai Huicheng Biological Technology Co., Ltd..
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. (2025). MDPI.
  • Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology. (2023). PubMed.
  • Synthesis, X-Ray Diffraction, DFT and Hirshfeld Surface Studies of 9-(4-Hydroxyphenyl-Tetramethyl-Hexahydro-1H-Xanthene. (n.d.). Semantic Scholar.
  • Interaction of (4-hydroxyphenyl)pyruvate dioxygenase with the specific inhibitor 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. (n.d.). PubMed.
  • (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. (n.d.). Open Research@CSIR-NIScPR.
  • Molecular modeling optimization of anticoagulant pyridine derivatives. (2008). PubMed.
  • 11 A. Enzyme Inhibition (Part – 1 of 2). (2025). YouTube.
  • Mode of action of 4-hydroxyphenylpyruvate dioxygenase inhibition by triketone-type inhibitors. (n.d.). PubMed.
  • A DFT quantum mechanical study of 3-hydroxy-4-pyrone and 3-hydroxy-4-pyridinone based oxidovanadium(IV) complexes | Request PDF. (2025). ResearchGate.
  • Spectroscopic, DFT, molecular dynamics and molecular docking study of 1-butyl-2-(4-hydroxyphenyl)-4,5-dimethyl-imidazole 3-oxide based on DFT calculations | Request PDF. (n.d.). ResearchGate.
  • Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one. (n.d.). PubMed Central.
  • Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. (2022). Taylor & Francis Online.
  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. (2023). Frontiers.

Sources

Foundational

Synthesis of Novel 1-(4-Hydroxyphenyl)pyridin-2(1H)-one Analogs and Derivatives

An In-Depth Technical Guide Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the 1-Arylpyridin-2(1H)-one Scaffold The pyridin-2(1H)-one moiety is a priv...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 1-Arylpyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, derivatives of this scaffold have demonstrated significant therapeutic potential, exhibiting activities ranging from antitumor and antiviral to anti-inflammatory and analgesic.[1][2][3] A key subclass, the 1-arylpyridin-2(1H)-ones, has garnered substantial interest in medicinal chemistry. The direct attachment of an aryl group to the pyridinone nitrogen introduces a critical element for molecular recognition, profoundly influencing the compound's pharmacological profile.

This guide focuses specifically on the synthesis of 1-(4-hydroxyphenyl)pyridin-2(1H)-one analogs. The phenolic hydroxyl group provides a crucial hydrogen bonding point and a site for further derivatization, making this scaffold particularly attractive for structure-activity relationship (SAR) studies.[1] The central synthetic challenge lies in the formation of the C(aryl)-N(pyridinone) bond. This document provides a comprehensive overview of modern, field-proven strategies for constructing this bond, with a focus on palladium- and copper-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind experimental choices, provide detailed, step-by-step protocols, and outline robust methods for purification and characterization, creating a self-validating workflow for the synthesis of novel analogs.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target scaffold, 1-(4-hydroxyphenyl)pyridin-2(1H)-one, reveals that the most strategic disconnection is at the C(aryl)-N bond. This approach simplifies the synthesis into two primary building blocks: a suitably functionalized pyridin-2(1H)-one and a 4-substituted phenol derivative.

G Target 1-(4-Hydroxyphenyl)pyridin-2(1H)-one (Target Molecule) Disconnection C(aryl)-N Bond Disconnection (Key Retrosynthetic Step) Target->Disconnection Intermediates Key Building Blocks Disconnection->Intermediates Pyridinone Pyridin-2(1H)-one (Nucleophile) Intermediates->Pyridinone ArylHalide 4-Haloanisole / 4-Halophenol (Electrophile) Intermediates->ArylHalide Protect Protecting Group Strategy ArylHalide->Protect Why protect? Anisole 4-Haloanisole (-OMe protected) Protect->Anisole Example: Methoxy group Deprotection Deprotection Anisole->Deprotection Post-coupling step Deprotection->Target G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Pd(II) Complex) Pd0->OxAdd + Ar-X LigandEx Amine Coordination & Deprotonation OxAdd->LigandEx + R₂NH, Base RedElim Reductive Elimination LigandEx->RedElim RedElim->Pd0 Product (Ar-NR₂) Released Product Aryl Amine (Ar-NR₂) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Amine Amine (R₂NH) Amine->LigandEx

Caption: Simplified Buchwald-Hartwig catalytic cycle.

  • Palladium Source: Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. These Pd(II) sources are reduced in situ to the active Pd(0) species.

  • Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the final reductive elimination steps. Ligands like Xantphos or BINAP are often effective for coupling with N-heterocycles. [4][5]* Base: A non-nucleophilic base is essential to deprotonate the pyridinone, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is a strong, effective base for this purpose, while inorganic bases like K₂CO₃ or Cs₂CO₃ can be used under certain conditions.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard choices as they do not interfere with the catalytic cycle. [6] Experimental Protocol: Buchwald-Hartwig Coupling

  • Setup: To an oven-dried Schlenk flask, add the pyridin-2(1H)-one (1.0 equiv.), 4-bromoanisole (1.1 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv.) and anhydrous toluene via syringe.

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography.

Method B: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, relying on a copper catalyst. [7][8]While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations using soluble copper salts and ligands have made the reaction significantly milder and more practical. [9][10] Mechanistic Rationale & Component Selection

The mechanism is thought to involve the formation of a copper(I) amide intermediate, which then reacts with the aryl halide. [7]Unlike the palladium cycle, it does not typically proceed through a formal Cu(III) intermediate.

  • Copper Source: Copper(I) iodide (CuI) is the most common and effective catalyst.

  • Ligand: The addition of a ligand is crucial for modern Ullmann reactions. Diamine ligands, such as trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCDA), have been shown to be highly effective in accelerating the reaction and allowing for lower temperatures. [9]* Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient.

  • Solvent: Polar aprotic solvents like DMF or NMP were traditionally used, but less toxic industrial solvents like toluene can be effective with the right ligand system. [9] Experimental Protocol: Modified Ullmann Coupling

  • Setup: In a reaction vessel, combine the pyridin-2(1H)-one (1.0 equiv.), 4-iodoanisole (1.0 equiv.), CuI (10 mol%), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Reagent Addition: Add the ligand (e.g., DMCDA, 20 mol%) and anhydrous toluene.

  • Reaction: Heat the mixture to 110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with aqueous ammonia solution (to remove copper salts) followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the residue by column chromatography or recrystallization.

Post-Coupling Modifications and Derivatization

Once the core 1-(4-methoxyphenyl)pyridin-2(1H)-one structure is synthesized, it serves as a platform for creating a library of novel analogs.

Step 1: Deprotection to Reveal the Phenol

Cleavage of the methyl ether is a critical step to unmask the functional hydroxyl group.

Protocol: Demethylation with Hydrogen Bromide

  • Setup: Dissolve the 1-(4-methoxyphenyl)pyridin-2(1H)-one intermediate (1.0 equiv.) in a mixture of 48% aqueous HBr and acetic acid. [11]2. Reaction: Heat the mixture to reflux (approx. 120-140 °C) for several hours until TLC or LC-MS indicates complete conversion. [11]3. Work-up: Cool the reaction mixture and carefully neutralize with a saturated solution of NaHCO₃. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts, dry, and concentrate. The crude 1-(4-hydroxyphenyl)pyridin-2(1H)-one can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Novel Derivatives

The exposed phenol and the pyridinone ring are ripe for further functionalization to explore SAR.

  • O-Alkylation/Acylation: The phenolic hydroxyl can be easily converted to various ethers or esters using standard Williamson ether synthesis conditions (alkyl halide, base like K₂CO₃) or acylation conditions (acyl chloride, base like triethylamine).

  • Ring Functionalization: If the starting pyridinone contains a handle (e.g., a bromine atom), this position can be used for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further diversity. [12]

A Self-Validating Workflow for Purification and Characterization

Rigorous purification and unambiguous characterization are paramount to ensure the integrity of the synthesized compounds. [13]A systematic workflow ensures that the final products are of high purity and their structures are confirmed.

G Start Crude Reaction Mixture Workup Aqueous Work-up (Remove inorganic salts) Start->Workup Filter Filtration through Celite/Silica Plug (Remove catalyst residue) Workup->Filter Crude_Purify Primary Purification (e.g., Column Chromatography) Filter->Crude_Purify Purity_Check1 Purity Assessment (TLC / LC-MS) Crude_Purify->Purity_Check1 Final_Purify Final Purification (e.g., Recrystallization) Purity_Check1->Final_Purify If impure Purity_Check2 Final Purity Check (>95%) Purity_Check1->Purity_Check2 If pure Final_Purify->Purity_Check2 Characterization Structural Characterization (NMR, HRMS, IR) Purity_Check2->Characterization Pass Final_Product Pure, Characterized Compound Characterization->Final_Product

Caption: Post-synthesis workflow for purification and validation.

Purification Protocols
  • Silica Gel Column Chromatography: This is the workhorse technique for purifying reaction intermediates. [13][14] 1. Stationary Phase: Silica gel is typically used. 2. Mobile Phase: A solvent system (eluent) is chosen based on the polarity of the compound, often a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The optimal ratio is determined by preliminary TLC analysis. 3. Procedure: The crude material is loaded onto the column and the eluent is passed through, separating components based on their affinity for the silica. Fractions are collected and analyzed by TLC to identify those containing the pure product. [13]* Recrystallization: This technique is ideal for obtaining highly pure, crystalline final products. [13] 1. Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. 2. Procedure: The compound is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the solution (mother liquor). The crystals are collected by vacuum filtration. [13]

Data Presentation and Characterization

All synthesized compounds must be characterized by standard spectroscopic methods to confirm their identity and purity. [15][16]

Parameter Expected Observation / Data Point Purpose
Yield (%) Quantitative value Measures reaction efficiency
Appearance e.g., White crystalline solid Physical property
Melting Point (°C) Temperature range (e.g., 155-157 °C) Indicator of purity
¹H NMR Chemical shifts (δ), integration, multiplicity Confirms proton environment and molecular structure [17]
¹³C NMR Chemical shifts (δ) for all unique carbons Confirms carbon skeleton [18]
HRMS Calculated vs. Found m/z value Confirms elemental composition and molecular weight

| FT-IR (cm⁻¹) | Key stretches (e.g., C=O, O-H, C-N) | Confirms presence of key functional groups |

Example ¹H NMR Interpretation: For the target 1-(4-hydroxyphenyl)pyridin-2(1H)-one, one would expect to see distinct signals for the protons on the pyridinone ring and the two doublets characteristic of a 1,4-disubstituted phenyl ring, in addition to a broad singlet for the phenolic -OH proton.

Conclusion

The synthesis of novel 1-(4-hydroxyphenyl)pyridin-2(1H)-one analogs is a highly achievable goal for medicinal chemistry programs, enabled by modern synthetic methodologies. The strategic use of palladium-catalyzed Buchwald-Hartwig amination or improved copper-catalyzed Ullmann condensation provides reliable access to the core scaffold. A judicious protecting group strategy for the phenolic hydroxyl is critical for the success of these coupling reactions. By following a robust workflow of synthesis, derivatization, purification, and rigorous spectroscopic characterization, researchers can efficiently generate libraries of novel compounds built upon this privileged scaffold, paving the way for the discovery of new therapeutic agents.

References

  • National Institutes of Health (NIH). (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • BenchChem. (n.d.). Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ResearchGate. (2025). Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • National Institutes of Health (NIH). (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia.
  • Slideshare. (n.d.). Ullmann reaction.
  • (n.d.). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones.
  • Open Access Pub. (n.d.). Purification Techniques | Journal of New Developments in Chemistry.
  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • Wikipedia. (n.d.). Ullmann reaction.
  • National Center for Biotechnology Information (NCBI). (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
  • ResearchGate. (2025). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides.
  • PubMed. (n.d.). Biological activity of 1,4-dihydropyridine derivatives.
  • PubMed. (n.d.). Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors.
  • Indian Academy of Sciences. (2018). Synthesis, characterization, spectroscopy and biological activity of 4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • PubMed. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • (2023). AzA-Diels-AlDer synthesis AnD nMr chArActerizAtion of AroMAtic substitut- eD 1-Methyl-2-phenyl 2,3-DihyDro-4(1h)-pyriDinones.
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • PubMed. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy.
  • ResearchGate. (2025). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of C-13 NMR, H-1-C-13 COSYNMR and mass spectroscopy.
  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
  • PubMed. (n.d.). Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities.

Sources

Exploratory

Investigating the structure-activity relationship (SAR) of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one derivatives.

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one Derivatives Authored by a Senior Application Scientist In the landscape of medicinal chemistry, certain mol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one Derivatives

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyridin-2(1H)-one core is one such "privileged structure," a testament to its versatile synthetic accessibility and its capacity to interact with a wide array of biological targets through various non-covalent interactions.[1] Its inherent features—a hydrogen bond donor, multiple hydrogen bond acceptors, and a planar aromatic system that can be readily functionalized at five distinct positions—make it an ideal starting point for library synthesis and lead optimization.[1]

This guide provides a deep dive into the structure-activity relationship (SAR) of a specific, highly promising subclass: 1-(4-Hydroxyphenyl)pyridin-2(1H)-one derivatives. These compounds have garnered significant attention for their potent biological activities, particularly as kinase inhibitors for anticancer therapy.[2][3][4] Our objective is to move beyond a mere catalog of compounds and activities. Instead, we will dissect the causal relationships between specific structural modifications and their resulting biological outcomes, offering field-proven insights into the strategic design of next-generation inhibitors based on this versatile scaffold.

The Core Architecture: Understanding the Pharmacophoric Landscape

The foundational structure of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one serves as the central anchor for derivatization. Each position on the phenyl and pyridinone rings presents a unique vector for chemical modification, allowing for the fine-tuning of electronic, steric, and lipophilic properties to achieve desired potency and selectivity.

Caption: Core structure with key positions for modification.

The rationale for focusing on this scaffold is rooted in established pharmacophoric models for kinase inhibition. The pyridinone ring can act as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, while the N1-substituted hydroxyphenyl group often extends into the solvent-exposed region or a deeper pocket, providing opportunities for enhancing selectivity and potency.[5] The phenolic hydroxyl group, in particular, is a crucial interaction point, capable of acting as both a hydrogen bond donor and acceptor.

Synthetic Strategy: A Validated Pathway to the Pyridinone Core

The construction of the pyridinone ring is achievable through several established synthetic routes.[1] A common and robust method involves the cyclization of appropriate precursors, which offers high functional group tolerance and allows for the introduction of diversity elements at various stages.[1]

Workflow: Generalized Synthesis of the Pyridin-2(1H)-one Scaffold

Synthetic_Workflow start Precursor A (e.g., Dimethyl 3-oxopentanedioate) cyclization One-Pot Cyclization/ Condensation start->cyclization amine Precursor B (e.g., 4-Aminophenol derivative) amine->cyclization reagent Reagent/Catalyst (e.g., L-proline, DMF-DMA) reagent->cyclization product 1-(4-Hydroxyphenyl)pyridin-2(1H)-one Core cyclization->product

Caption: A generalized one-pot synthetic workflow.

Experimental Protocol: One-Pot Synthesis of a Substituted 2-(1H)-Pyridinone

This protocol is representative of an efficient method for constructing the core scaffold.[1]

  • Reaction Setup: To a solution of dimethyl 3-oxopentanedioate (1.0 eq) in a suitable solvent (e.g., ethanol), add the primary amine, 4-aminophenol (1.1 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq), and a catalytic amount of L-proline (0.1 eq).

  • Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., Argon) and heat to reflux (typically 80-90 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1-(4-hydroxyphenyl)pyridin-2(1H)-one derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This self-validating system ensures reproducibility and provides a reliable pathway to the core structure, upon which further SAR studies can be built.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of these derivatives is exquisitely sensitive to the nature and position of substituents on both the pyridinone and the N-phenyl rings.

The N1-Phenyl Substituent: The Selectivity Anchor

The 1-(4-hydroxyphenyl) group is a critical determinant of activity.

  • 4-Hydroxyl Group: This phenolic -OH is paramount. It frequently acts as a key hydrogen bond donor or acceptor, anchoring the inhibitor to specific amino acid residues (e.g., Aspartate, Glutamate) in the active site of target proteins.[6][7] Its removal or replacement with a methoxy (-OCH₃) group often leads to a significant drop in potency, although in some cases, the -OCH₃ can provide favorable hydrophobic interactions.[8][9]

  • Other Phenyl Substitutions: Adding small, electron-withdrawing groups (e.g., fluorine) to the phenyl ring can modulate the pKa of the hydroxyl group and influence binding affinity. However, bulky groups are generally disfavored as they can introduce steric hindrance.[9]

The Pyridinone Ring: The Engine of Potency

Modifications to the C3, C4, and C5 positions of the pyridinone ring have profound effects on inhibitory activity.

  • C5-Position: This position is highly sensitive to substitution. Attaching bulky aromatic or heteroaromatic groups, often via a carbonyl linker (e.g., a benzoyl group), has proven to be a highly effective strategy for enhancing potency.[2]

    • For example, a 5-(2-hydroxy-4-methoxybenzoyl) substituent was found to be crucial for potent c-Src kinase inhibition.[2] The additional hydroxyl and methoxy groups on this benzoyl moiety can form supplementary interactions within the active site, thereby increasing binding affinity.

  • C3-Position: The introduction of small alkyl or acetyl groups at this position can be beneficial.[10] An acetyl group, for instance, can act as an additional hydrogen bond acceptor.

  • Electron-Releasing vs. Electron-Withdrawing Groups: SAR analyses have suggested that electron-releasing groups on the pyridinone scaffold can be important for modulating the biological activity for certain targets, such as urease.[11]

SAR Summary Table: Kinase Inhibition Profile

The following table summarizes key SAR findings for kinase inhibition, drawing from trends observed in related pyridinone series.[2][3]

Position of SubstitutionSubstituent TypeGeneral Effect on Kinase Inhibition ActivityRationale
N1-Phenyl 4-OHCrucial for Activity Acts as a key H-bond donor/acceptor with the target protein.[6]
4-OCH₃Often decreases activityLoss of H-bond donor capability.
2' or 3' HalogenCan increase or decrease activityModulates pKa of 4-OH; potential for steric clash.
C3-Pyridinone Small Alkyl/AcetylGenerally tolerated or beneficialFills small hydrophobic pockets; H-bond acceptor.[10]
C5-Pyridinone HLow activityFails to occupy a key binding pocket.
Large Aromatic/HeteroaromaticSignificantly increases activity Occupies hydrophobic regions, forms π-stacking interactions.[2][3]
(2-Hydroxy-4-methoxy)benzoylHigh Potency (c-Src) Additional H-bonding and hydrophobic interactions.[2]

Therapeutic Applications: Targeting Aberrant Kinase Signaling

The primary therapeutic rationale for developing these derivatives lies in their potential as anticancer agents through the inhibition of protein kinases.[2][3][12] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.

Mechanism of Action: Kinase Inhibition

1-(4-Hydroxyphenyl)pyridin-2(1H)-one derivatives typically function as ATP-competitive inhibitors. They occupy the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrate proteins. This blockade of the signaling cascade can inhibit cell proliferation, induce apoptosis, and suppress tumor growth.[3]

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Cascade cluster_inhibition Mechanism of Inhibition Kinase Active Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds pSubstrate Phosphorylated Substrate Substrate->pSubstrate Signal Downstream Signaling (e.g., Proliferation) pSubstrate->Signal Inhibitor Pyridinone Derivative InactiveKinase Inactive Kinase Inhibitor->InactiveKinase Binds to ATP Site InactiveKinase->pSubstrate BLOCKS InactiveKinase->Signal BLOCKS

Caption: ATP-competitive inhibition of a kinase signaling pathway.

Key Kinase Targets
  • c-Src Kinase: Overexpression of c-Src is linked to various human tumors. Certain pyridinone derivatives have shown promising c-Src inhibitory activity, with IC₅₀ values in the micromolar range.[2]

  • Tropomyosin Receptor Kinase (TRK): TRK fusions are oncogenic drivers in a range of tumors. Optimized pyridin-2(1H)-one analogues have been identified as potent and selective TRK inhibitors, leading to complete tumor regression in preclinical models.[3]

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

To quantify the potency of newly synthesized derivatives, a robust and high-throughput binding assay is essential. This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagent Preparation:

    • Prepare a 4X solution of the target kinase in Kinase Buffer.

    • Prepare a 4X solution of a europium (Eu)-labeled anti-tag antibody (specific to the kinase) in Kinase Buffer.

    • Prepare a 4X solution of an Alexa Fluor™ 647-labeled kinase tracer (a known ligand for the ATP site) in Kinase Buffer.

    • Prepare a serial dilution of the test compound (the pyridinone derivative) in DMSO, then dilute into Kinase Buffer to create a 2X final concentration series.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 2X test compound solution to the appropriate wells.

    • Add 5 µL of the 4X Kinase/Antibody mixture to each well.

    • Add 10 µL of the 4X Tracer solution to each well.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET. Excite at 340 nm and measure emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Future Perspectives and Conclusion

The 1-(4-Hydroxyphenyl)pyridin-2(1H)-one scaffold has proven to be a remarkably fertile ground for the discovery of potent biological modulators, especially kinase inhibitors. The SAR is well-defined: a 1-(4-hydroxyphenyl) group is critical for anchoring, while the C5 position of the pyridinone ring is the primary locus for building potency and selectivity through interactions with adjacent hydrophobic pockets.

Future research should focus on:

  • Optimizing Pharmacokinetics: While many derivatives show excellent in vitro potency, further optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties is necessary to translate this potency into in vivo efficacy and safety.[3]

  • Exploring Novel Targets: The versatility of the scaffold suggests it could be adapted to inhibit other enzyme families beyond kinases.

  • Combating Resistance: As with all targeted therapies, acquired resistance is a challenge. Designing next-generation derivatives that can inhibit resistant mutant forms of kinases will be a critical endeavor.

By leveraging the foundational SAR principles outlined in this guide, researchers are well-equipped to rationally design and synthesize novel 1-(4-Hydroxyphenyl)pyridin-2(1H)-one derivatives with enhanced therapeutic potential.

References

  • Chand, K., Prasad, S., Tiwari, R. K., Shirazi, A. N., Kumar, S., Parang, K., & Sharma, S. K. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & medicinal chemistry, 22(7), 2293–2301.
  • Taha, M., Ismail, N. H., Imran, S., Selvaraj, M., Chhillar, A. K., & Ghauri, M. A. (2016). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Bioorganic & medicinal chemistry, 24(16), 3584–3591.
  • Al-Zaydi, K. M. (2009). Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives. Molecules, 14(7), 2415–2423. [Link]

  • Wang, Y., et al. (2024). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 67(3), 2096–2115. [Link]

  • Avila-Salas, F., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Abdel-Ghani, T. M., et al. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Bioorganic Chemistry, 115, 105213. [Link]

  • Patel, R. V., et al. (2023). Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. Current Drug Therapy, 18(3), 235-249. [Link]

  • Patel, R. V., et al. (2023). Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Lachaud, F., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 15(2), 481-491. [Link]

  • Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European journal of medicinal chemistry, 35(5), 545–552. [Link]

  • Patel, R. V., et al. (2023). Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. Bentham Science.
  • Song, M. X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856557. [Link]

  • Zimecki, M., et al. (1993). Biological activity of 1,4-dihydropyridine derivatives. Archivum immunologiae et therapiae experimentalis, 41(5-6), 335–340. [Link]

  • Grivani, G., et al. (2018). Synthesis, characterization, spectroscopy and biological activity of 4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts. Journal of Chemical Sciences, 130(8), 110. [Link]

  • Fares, M., et al. (2017). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 22(10), 1664. [Link]

  • Avila-Salas, F., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed, 39062883. [Link]

  • Bond, T. L., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3324. [Link]

  • Voll, A. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS medicinal chemistry letters, 10(6), 929–934. [Link]

Sources

Foundational

An In-depth Technical Guide on the Solubility and Stability of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

Foreword: From Discovery to Development – The Critical Role of Physicochemical Profiling In the landscape of drug discovery and development, the journey of a promising molecule from a laboratory curiosity to a therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Discovery to Development – The Critical Role of Physicochemical Profiling

In the landscape of drug discovery and development, the journey of a promising molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges. Among the most critical yet often underestimated hurdles are the fundamental physicochemical properties of the active pharmaceutical ingredient (API). This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility and stability of a specific molecule of interest: 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, a known metabolite of the anti-fibrotic drug Pirfenidone.[1][2] While extensive public data on this particular compound is scarce, this guide will equip you with the foundational knowledge and detailed, field-proven methodologies to thoroughly characterize its behavior in various solvent systems and under stress conditions. Understanding these properties is not merely an academic exercise; it is a cornerstone of rational drug development, influencing everything from formulation design and bioavailability to manufacturing processes and shelf-life.

Physicochemical Profile of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

A thorough understanding of a compound's intrinsic properties is the first step in any pre-formulation study. While experimental data for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one is not extensively available in the public domain, computational predictions provide a valuable starting point for experimental design.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₁H₉NO₂Defines the elemental composition and molecular weight.
Molecular Weight 187.19 g/mol Influences diffusion and membrane transport.
pKa 10.08 ± 0.30[3]The acidic nature of the phenolic hydroxyl group will dictate the extent of ionization at different physiological pH values, significantly impacting solubility and permeability.
Boiling Point 418.9 ± 37.0 °C[3]Indicates the thermal stability of the compound in its liquid state.
Density 1.307 ± 0.06 g/cm³[3]Relevant for solid-state characterization and formulation processes like powder flow and compaction.
Physical Form Solid[3]The crystalline or amorphous nature of the solid form will have a profound impact on its solubility and dissolution rate.
Qualitative Solubility Soluble in DMF, DMSO, Methanol[3]Provides initial guidance for selecting solvents for analytical method development and formulation studies.

Thermodynamic Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[4] This technique measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature. Low aqueous solubility is a common reason for the failure of promising drug candidates, as it can lead to poor bioavailability and erratic absorption.[5]

Rationale Behind the Shake-Flask Method

The shake-flask method is favored for its reliability in establishing the true equilibrium solubility.[6] By allowing an excess of the solid compound to equilibrate with the solvent over an extended period, it ensures that the solution is fully saturated. This is in contrast to kinetic solubility methods, which are faster but can sometimes overestimate solubility due to the formation of supersaturated solutions.[6][7]

Experimental Protocol for Shake-Flask Solubility Determination

This protocol outlines the steps for determining the solubility of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in a variety of pharmaceutically relevant solvents.

Materials:

  • 1-(4-Hydroxyphenyl)pyridin-2(1H)-one (analytical grade)

  • Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene glycol, polyethylene glycol 400)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one to a series of vials, each containing a known volume of the different test solvents. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle. For solvents with suspended particles, centrifugation at a high speed can be employed to facilitate phase separation.[5]

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

Data Presentation

The results should be presented in a clear and concise table, expressing the solubility in terms of mg/mL and molarity.

SolventTemperature (°C)Solubility (mg/mL)Solubility (M)
Purified Water25
PBS (pH 5.0)37
PBS (pH 7.4)37
Ethanol25
Propylene Glycol25
PEG 40025

Diagram of the Shake-Flask Solubility Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis prep1 Add excess solid to solvent equil1 Shake at constant temperature (24-72h) prep1->equil1 sep1 Settle or Centrifuge equil1->sep1 sample1 Filter supernatant (0.22 µm) sep1->sample1 sample2 Dilute sample sample1->sample2 sample3 Quantify by HPLC sample2->sample3

Shake-Flask Solubility Experimental Workflow

Stability Assessment and Forced Degradation Studies

Assessing the intrinsic stability of a drug candidate is a non-negotiable aspect of drug development. Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][8] These studies involve subjecting the drug substance to conditions more severe than those it would encounter during storage and distribution.[1]

The "Why" Behind Forced Degradation

Forced degradation studies serve several critical purposes:

  • Elucidation of Degradation Pathways: They help in understanding how the molecule breaks down under various stress conditions.[8]

  • Identification of Degradation Products: This is crucial for toxicological assessment, as degradation products can sometimes be more potent or toxic than the parent drug.

  • Development of Stability-Indicating Methods: The generated degradants are used to develop and validate analytical methods that can separate and quantify the API in the presence of its degradation products.[9][10]

  • Informing Formulation and Packaging Development: Knowledge of the molecule's lability to heat, light, or hydrolysis can guide the selection of appropriate excipients, manufacturing processes, and packaging materials.[8]

Experimental Protocols for Forced Degradation Studies

The following protocols are based on the International Council for Harmonisation (ICH) guidelines. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

General Procedure:

  • Prepare stock solutions of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in a suitable solvent.

  • Subject the solutions to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a developed and validated stability-indicating HPLC method.

Stress Conditions:

  • Acidic Hydrolysis:

    • Conditions: 0.1 N HCl at elevated temperature (e.g., 60-80°C).

    • Rationale: To assess stability in the acidic environment of the stomach and to identify acid-labile functional groups.

  • Basic Hydrolysis:

    • Conditions: 0.1 N NaOH at room or elevated temperature.

    • Rationale: To evaluate stability in alkaline conditions and identify base-labile moieties. The pyridone structure may be susceptible to hydrolysis under these conditions.[11]

  • Oxidative Degradation:

    • Conditions: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Rationale: To simulate potential oxidation that can occur during manufacturing or storage, especially in the presence of trace metals or peroxides in excipients.

  • Photolytic Degradation:

    • Conditions: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Rationale: To determine if the molecule is light-sensitive, which would necessitate light-protective packaging.

  • Thermal Degradation:

    • Conditions: Expose the solid drug substance to dry heat at a temperature below its melting point (e.g., 60-80°C).

    • Rationale: To assess the solid-state thermal stability of the compound.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient without interference from its degradation products, impurities, or excipients.[9][12][13]

Key Steps in Method Development:

  • Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Gradient elution is often employed to achieve optimal separation of the parent compound from its more polar or less polar degradants.

  • Wavelength Selection: The detection wavelength should be chosen to provide a good response for both the parent compound and its degradation products. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.

  • Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to evaluate the method's ability to separate the degradation products from the parent peak.

  • Method Validation: Once the method is optimized, it must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Diagram of the Forced Degradation and Stability-Indicating Method Development Workflow:

G cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_validation Method Validation cluster_output Outcome stress1 Acid Hydrolysis hplc3 Analysis of Stressed Samples stress1->hplc3 stress2 Base Hydrolysis stress2->hplc3 stress3 Oxidation stress3->hplc3 stress4 Photolysis stress4->hplc3 stress5 Thermal stress5->hplc3 hplc1 Column & Mobile Phase Screening hplc2 Wavelength Optimization hplc1->hplc2 hplc2->hplc3 hplc4 Peak Purity Assessment hplc3->hplc4 val1 Specificity hplc4->val1 val2 Linearity & Range hplc4->val2 val3 Accuracy & Precision hplc4->val3 val4 Robustness hplc4->val4 output1 Validated Stability-Indicating Method val1->output1 val2->output1 val3->output1 val4->output1

Forced Degradation and Method Development Workflow

Conclusion and Future Directions

The solubility and stability of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one are critical parameters that will dictate its potential for further development as a therapeutic agent. This guide has provided a comprehensive overview of the theoretical considerations and practical, step-by-step methodologies for determining these essential properties. By employing the robust shake-flask method for solubility assessment and conducting thorough forced degradation studies coupled with the development of a stability-indicating HPLC method, researchers can build a solid foundation of data to support formulation development and regulatory submissions. The principles and protocols outlined herein are designed to be broadly applicable and can be adapted to the specific needs of your research program. A thorough understanding of the physicochemical behavior of this molecule is not just a regulatory requirement but a scientific imperative for successful drug development.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved January 12, 2026, from [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012, September 1). International Journal of Pharmaceutical Sciences and Research.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved January 12, 2026, from [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub. (n.d.). Retrieved January 12, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review - International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Retrieved January 12, 2026, from [Link]

  • Development and Validation of HPLC Stability-Indicating Assays - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Retrieved January 12, 2026, from [Link]

  • Analytical Method Summaries. (n.d.). Retrieved January 12, 2026, from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved January 12, 2026, from [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved January 12, 2026, from [Link]

  • 859538-51-5 | Product Name : 1-(4-Hydroxyphenyl)pyridin-2(1H)-one | Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • 4-(hydroxy-diphenylmethyl)-1H-pyridin-2-one - ChemSynthesis. (2025, May 20). Retrieved January 12, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Characterizing 1-(4-Hydroxyphenyl)pyridin-2(1H)-one as a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for oncology and other therapeutic areas.[1] Its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases makes it an attractive starting point for drug discovery.[2] This document provides a comprehensive guide for the initial characterization of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one , a pyridinone derivative, as a potential kinase inhibitor. While this specific molecule is known as a metabolite of Pirfenidone, its independent bioactivity as a kinase inhibitor is an area ripe for exploration.[3] These application notes and protocols are designed to provide researchers with a robust framework for the in vitro and cell-based evaluation of this compound, from initial kinase screening to elucidating its mechanism of action in a cellular context. The methodologies described herein are intended to serve as a template, adaptable to specific kinase targets of interest.

Introduction: The Pyridinone Scaffold and Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[5] The pyridinone core is a versatile scaffold that can be functionalized to achieve high potency and selectivity against various kinases, including tyrosine kinases and serine/threonine kinases.[2][6] Derivatives of this scaffold have been successfully developed as inhibitors for targets such as c-Src, Tropomyosin receptor kinase (TRK), and Extracellular signal-regulated kinase (ERK).[7][8][9]

1-(4-Hydroxyphenyl)pyridin-2(1H)-one presents a foundational structure within this class. Its hydroxyphenyl group offers a potential key interaction point within a kinase active site and a site for further chemical modification. The protocols outlined below will guide the user through a systematic evaluation of this compound's kinase inhibitory potential.

Pre-experimental Compound Characterization

Before initiating biological assays, it is crucial to characterize the physicochemical properties of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

Synthesis and Purity Analysis

While commercially available, synthesis may be required for larger quantities or analog generation. Various synthetic routes for substituted pyridinones have been described.[10][11]

  • Purity Assessment: Purity should be ≥95% as determined by High-Performance Liquid Chromatography (HPLC) with UV detection and confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Structural Confirmation: The chemical structure should be unequivocally confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Solubility and Stability
  • Solubility: Determine the solubility in aqueous buffers (e.g., PBS) and organic solvents like dimethyl sulfoxide (DMSO).[12] Kinase assays are often performed with compounds solubilized in DMSO.

  • Stability: Assess the stability of the compound in assay buffers and cell culture media over the time course of the planned experiments. This can be monitored by techniques like HPLC.

In Vitro Kinase Inhibition Assays

The first step in characterizing a potential kinase inhibitor is to determine its activity against purified enzymes. This allows for the direct measurement of enzyme inhibition and the determination of key parameters like the half-maximal inhibitory concentration (IC₅₀).

General Workflow for In Vitro Kinase Assays

The following diagram illustrates a generalized workflow for an in vitro kinase assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in DMSO Incubation Incubate kinase, substrate, and inhibitor Compound_Prep->Incubation Kinase_Prep Prepare kinase, substrate, and ATP solutions in assay buffer Kinase_Prep->Incubation Initiation Initiate reaction by adding ATP Incubation->Initiation Reaction_Step Allow reaction to proceed at optimal temperature (e.g., 30°C) Initiation->Reaction_Step Termination Stop reaction (e.g., with EDTA) Reaction_Step->Termination Detection_Method Measure kinase activity (e.g., luminescence, fluorescence, radioactivity) Termination->Detection_Method Data_Analysis Analyze data to determine IC₅₀ Detection_Method->Data_Analysis

Caption: General workflow for an in vitro kinase assay.

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is a common, non-radioactive method for measuring kinase activity by quantifying the amount of ADP produced.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate peptide

  • 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in 100% DMSO. Create a series of dilutions in DMSO, followed by a final dilution into the kinase assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound solution.

  • Enzyme/Substrate Addition: Add 10 µL of a solution containing the kinase and its substrate to each well.

  • Initiation: Add 10 µL of ATP solution to initiate the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Hypothetical IC₅₀ Values

The following table presents hypothetical IC₅₀ values for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one against a panel of kinases to illustrate how results can be summarized.

Kinase TargetCompoundHypothetical IC₅₀ (µM)
c-Src1-(4-Hydroxyphenyl)pyridin-2(1H)-one5.2
VEGFR21-(4-Hydroxyphenyl)pyridin-2(1H)-one15.8
EGFR1-(4-Hydroxyphenyl)pyridin-2(1H)-one> 50
ERK21-(4-Hydroxyphenyl)pyridin-2(1H)-one2.1

Cell-Based Assays for Kinase Inhibitor Evaluation

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing the inhibitor's effects within a living cell.[13][14] These assays can measure target engagement, downstream signaling inhibition, and effects on cell viability and proliferation.

Protocol: Western Blotting for Phospho-Protein Analysis

This protocol allows for the direct visualization of the inhibition of a specific signaling pathway by measuring the phosphorylation state of a kinase's downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line with an activating mutation).

  • 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies (total and phospho-specific for the target and downstream substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be targeted by 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

G cluster_pathway Hypothetical Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor 1-(4-Hydroxyphenyl)pyridin-2(1H)-one Inhibitor->ERK Inhibition

Caption: Hypothetical inhibition of the ERK signaling pathway.

Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the compound's cytotoxic or cytostatic effects.

Materials:

  • Cancer cell line of interest.

  • 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

  • Cell culture medium.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • 96-well clear or opaque-walled plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one for 72 hours.

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidified isopropanol) and read the absorbance at 570 nm.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Pharmacokinetic Considerations

For drug development, an early assessment of pharmacokinetic properties is beneficial. While extensive in vivo studies are beyond the scope of initial characterization, some general properties of pyridinone derivatives can be considered. Pyridinone-based compounds have shown variable but often acceptable pharmacokinetic profiles, including oral bioavailability.[2][8] The plasma half-life of pyridine derivatives can vary significantly based on their substitution patterns.[15]

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one as a potential kinase inhibitor. By following these protocols, researchers can determine its in vitro potency and selectivity, confirm its on-target activity in a cellular context, and assess its effects on cancer cell viability. Positive results from these initial studies would warrant further investigation, including broader kinase panel screening, mechanism of action studies (e.g., kinase binding assays, ATP competition assays), and eventual evaluation in in vivo models of disease. The versatility of the pyridinone scaffold suggests that 1-(4-Hydroxyphenyl)pyridin-2(1H)-one could be a valuable starting point for the development of novel, potent, and selective kinase inhibitors.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • BenchChem. (2025). Designing In Vitro Assays for Novel Kinase Inhibitors.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Anastassiadis, T., et al. (2011). A public resource for characterizing kinase inhibitor selectivity.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Zhang, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Kim, Y. C., et al. (1996). Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. Xenobiotica. Retrieved from [Link]

  • Frontiers Media S.A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Li, H., et al. (2021). Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ResearchGate. (2025). Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives. Retrieved from [Link]

  • Sharma, P., et al. (n.d.). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones.
  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sharma, S. K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Roy, U., et al. (2020). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Retrieved from [Link]

  • Sharma, P., et al. (2014). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Bioorganic chemistry.
  • Li, H., et al. (2024). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.
  • BenchChem. (2025). Application Notes and Protocols: The Pyridin-2(1H)-one Scaffold in Kinase Inhibitor Development.
  • Cohen, R. M., et al. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in Drug Discovery

Introduction: The Therapeutic Potential of the Pyridin-2(1H)-one Scaffold The pyridin-2(1H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of bio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] This heterocyclic motif is a versatile pharmacophore capable of engaging in various biological interactions, leading to its exploration in diverse therapeutic areas including oncology, neurodegenerative diseases, and infectious diseases.[1][3] The specific compound, 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, is notably recognized as a metabolite of Pirfenidone, a drug employed in the treatment of kidney disease in patients with diabetes.[4][5] While extensive research has been conducted on Pirfenidone and various other pyridin-2(1H)-one derivatives, dedicated studies on the standalone therapeutic applications of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one are emerging.

These application notes aim to provide a comprehensive guide for researchers and drug development professionals on the potential applications and experimental evaluation of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. Given the limited specific data on this particular metabolite, the protocols and methodologies outlined herein are synthesized from established procedures for closely related pyridin-2(1H)-one analogs. This approach provides a robust framework for initiating research into the unique biological profile of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one is fundamental for its application in drug discovery, influencing formulation, bioavailability, and pharmacokinetic profiling.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[5]
CAS Number 859538-51-5[6]
Solubility Soluble in DMF, DMSO, Methanol[5]
Storage Recommended long-term storage at -20°C. May be stored at room temperature for short periods.[5]

Synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

The synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one can be achieved through several established methods for the construction of the pyridin-2(1H)-one ring system. The following protocol is a generalized approach adapted from the synthesis of similar N-aryl pyridin-2(1H)-one derivatives.[7]

Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes a common and versatile method for the N-arylation of pyridin-2(1H)-ones.

Materials:

  • 2-Hydroxypyridine

  • 4-Iodophenol (or 4-bromophenol)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-hydroxypyridine (1.0 eq), 4-iodophenol (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous toluene (or dioxane) to the flask.

  • Reaction: Stir the reaction mixture at 80-100°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram: Synthetic Workflow

G start Reaction Setup (2-Hydroxypyridine, 4-Iodophenol, Catalyst, Ligand, Base) solvent Add Anhydrous Solvent start->solvent reaction Heat and Stir (80-100°C) solvent->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure 1-(4-Hydroxyphenyl)pyridin-2(1H)-one characterization->end G cluster_0 Early Discovery cluster_1 Lead Development synthesis Synthesis and Purification invitro In Vitro Screening (e.g., Cytotoxicity, Binding Assays) synthesis->invitro hit_id Hit Identification invitro->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt invivo In Vivo Studies (Animal Models) lead_opt->invivo preclinical Preclinical Development invivo->preclinical

Caption: A typical workflow for the discovery and development of a new drug candidate.

In Vivo Evaluation

Following promising in vitro results, the efficacy of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one should be evaluated in relevant animal models.

Protocol: Xenograft Model for Anticancer Activity

This protocol describes a common in vivo model to assess the antitumor efficacy of a test compound.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cell line (the same as used in vitro)

  • 1-(4-Hydroxyphenyl)pyridin-2(1H)-one formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer 1-(4-Hydroxyphenyl)pyridin-2(1H)-one (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined dosing schedule.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group.

Conclusion

1-(4-Hydroxyphenyl)pyridin-2(1H)-one, a metabolite of Pirfenidone, belongs to a class of compounds with significant therapeutic potential. While specific research on this molecule is limited, the established biological activities of the pyridin-2(1H)-one scaffold provide a strong rationale for its investigation in various disease areas, particularly oncology and neurology. The protocols detailed in these application notes offer a comprehensive starting point for researchers to synthesize, characterize, and evaluate the biological activity of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, thereby unlocking its potential as a novel therapeutic agent.

References

  • Chen, T., Luo, Y., Sheng, L., Li, J., Hu, Y., & Lu, W. (2013). Synthesis and in Vitro Cytotoxic Evaluation of Novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one Derivatives. Molecular Diversity, 17(3), 435-444.
  • Dalle, R., Anizon, F., & Thomas, I. (2020). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 11(10), 1151-1163.
  • Fei, J., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644.
  • Gholap, S. S., & Toti, R. S. (2014). Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H)-one Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E237-E242.
  • Li, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 864235.
  • 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. (n.d.). Retrieved from [Link]

  • Lin, Y. L., et al. (2013). Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. Archiv der Pharmazie, 346(9), 654-666.
  • Liu, H., et al. (2022). Design, Synthesis and Biological Activity of 4,6-disubstituted Pyridin-2(1H)-ones as Novel Inhibitors of Soluble Epoxide Hydrolase. Iranian Journal of Pharmaceutical Research, 21(1), e124509.
  • Madhavi, S., et al. (2021). In silico design, chemical synthesis and biological screening of novel 4-(1H)-pyridone-based antimalarial agents. Chemical Biology & Drug Design, 98(6), 1017-1028.
  • Patel, R. V., et al. (2013). Synthesis and in Vitro Cytotoxic Evaluation of Novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one Derivatives. Molecular Diversity, 17(3), 435-444.
  • Pyridines and their Benzo Derivatives: Synthesis and Group V Chalcogenides. (2008).
  • Sahu, S. K., et al. (2022). The novel 4-hydroxyphenylpyruvate dioxygenase inhibitors in vivo and in silico approach: 3D-QSAR analysis, molecular docking, bioassay and molecular dynamics. Arabian Journal of Chemistry, 15(1), 103522.
  • Sediqi, A., et al. (2024). Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability. European Journal of Medicinal Chemistry, 265, 116063.
  • Singh, P., & Kaur, M. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of the Serbian Chemical Society, 81(12), 1435-1447.
  • Tang, N., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Tritto, I., & Bressan, M. (1987). 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.
  • Zhang, Y., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem, 17(21), e202200305.
  • Zhang, Z., et al. (2020). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. Molecules, 25(22), 5367.

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

Authored by: Senior Application Scientist, Advanced Discovery Platforms Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementati...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Discovery Platforms

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to elucidate the biological activity of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. As a known metabolite of the anti-fibrotic drug Pirfenidone, this compound is of significant interest.[1][2] While its parent compound has established therapeutic applications, the specific biological targets and full activity profile of this metabolite remain largely uncharacterized. The pyridinone scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, including protein kinases and G protein-coupled receptors (GPCRs).[3] This guide presents a strategic, multi-tiered approach to screen for and validate the activity of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, beginning with broad primary screens and progressing to more focused secondary and cell-based assays. The protocols provided herein are designed to be robust, scalable, and adaptable to standard HTS laboratory infrastructure.

Introduction: The Scientific Rationale for Screening 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

1-(4-Hydroxyphenyl)pyridin-2(1H)-one is the primary metabolite of Pirfenidone, a drug approved for the treatment of idiopathic pulmonary fibrosis (IPF).[4][5] Studies have suggested that this metabolite may contribute to the overall therapeutic effect of Pirfenidone, exhibiting antifibrotic properties by inhibiting collagen synthesis in fibroblasts.[1][2] The pyridinone core is a versatile scaffold found in numerous FDA-approved drugs and clinical candidates, highlighting its potential for biological activity.[3] Given this context, a systematic investigation into the molecular targets of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one is warranted.

This guide proposes a strategic screening cascade designed to efficiently identify and characterize the compound's activity. The proposed workflow is divided into three main stages:

  • Primary High-Throughput Screening: Broad screening against diverse target classes to identify initial "hits." We will focus on two high-probability target families: protein kinases and G protein-coupled receptors.

  • Secondary and Orthogonal Assays: Confirmation of primary hits using alternative assay formats to eliminate false positives and determination of potency (e.g., IC50/EC50 values).

  • Cell-Based Phenotypic and Target Engagement Assays: Validation of activity in a more physiologically relevant context, including cytotoxicity assessments and direct measurement of target engagement within intact cells.

This structured approach ensures a rigorous and efficient evaluation, maximizing the potential for discovering novel biological activities and mechanisms of action for this compound of interest.

HTS Campaign 1: Profiling for Protein Kinase Inhibition

Rationale: The pyridinone moiety is a well-established hinge-binding motif in many kinase inhibitors.[3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including fibrosis and cancer. Therefore, screening 1-(4-Hydroxyphenyl)pyridin-2(1H)-one against a panel of protein kinases is a logical starting point.

Primary HTS: TR-FRET Kinase Activity Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are highly suitable for HTS due to their homogeneous format, sensitivity, and reduced interference from compound autofluorescence.[6][7] This protocol describes a universal TR-FRET assay format adaptable to a wide range of kinases.

Principle: A biotinylated substrate peptide and a phospho-specific antibody labeled with a Europium (Eu) chelate (donor) are used. The kinase reaction is initiated by the addition of ATP. Upon phosphorylation of the substrate, the Eu-labeled antibody binds to the phosphorylated peptide. A streptavidin-conjugated acceptor fluorophore (e.g., APC) is then added, which binds to the biotinylated substrate. This brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Protocol: TR-FRET Kinase Assay

Materials:

  • Recombinant Kinase of interest

  • Biotinylated peptide substrate

  • Europium-labeled phospho-specific antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., SA-APC)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection Buffer (e.g., Assay buffer containing EDTA and SA-APC)

  • 1-(4-Hydroxyphenyl)pyridin-2(1H)-one (test compound)

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • DMSO (vehicle control)

  • 384-well low-volume white microplates

  • TR-FRET enabled microplate reader

Procedure:

  • Compound Plating:

    • Prepare a stock solution of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of the test compound, positive control, or DMSO into the wells of a 384-well plate. This will result in a final assay concentration of 10 µM with 0.5% DMSO.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Assay Buffer containing the recombinant kinase and its biotinylated peptide substrate at their optimal concentrations (determined during assay development).

    • Dispense 5 µL of the 2X kinase/substrate solution into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow the compound to interact with the kinase.

    • Prepare a 2X ATP solution in Assay Buffer at a concentration equal to the Km for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X Stop/Detection solution containing the Eu-labeled antibody and SA-APC in Stop Buffer.

    • Add 10 µL of the Stop/Detection solution to each well to terminate the kinase reaction and initiate the detection process.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader. Excite at 320-340 nm and measure emission at two wavelengths: the acceptor emission (e.g., 665 nm) and the donor emission (e.g., 615 nm).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

Data Analysis and Interpretation

The primary screening data can be analyzed to identify "hits." A common method is to calculate the percent inhibition for each compound relative to the controls.

Percent Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Negative) / (Ratio_Positive - Ratio_Negative))

Where:

  • Ratio_Compound is the TR-FRET ratio of the test compound well.

  • Ratio_Negative is the average TR-FRET ratio of the vehicle control wells (0% inhibition).

  • Ratio_Positive is the average TR-FRET ratio of the positive control inhibitor wells (100% inhibition).

A hit is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle controls).

Table 1: Representative Primary HTS Data for Kinase Inhibition

Compound IDConcentration (µM)TR-FRET Ratio (665/615 nm)Percent Inhibition (%)Hit (Yes/No)
Vehicle (DMSO)N/A2.500No
Positive Control100.50100N/A
Test Compound 10 1.20 65 Yes
Compound X102.452.5No
Compound Y101.8035No
Secondary Assay: Fluorescence Polarization (FP) Kinase Binding Assay

To confirm the hits from the primary screen and to determine their potency (IC50), an orthogonal assay is recommended. A fluorescence polarization (FP) binding assay is an excellent choice as it directly measures the binding of the compound to the kinase, independent of enzyme activity.[8][9][10][11][12]

Principle: A fluorescently labeled tracer molecule that is known to bind to the kinase's ATP pocket is used. In its free state, the small tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger kinase protein, its tumbling is slowed, leading to a high fluorescence polarization signal. A test compound that binds to the same site will compete with the tracer, displacing it and causing a decrease in the polarization signal.

(A detailed protocol for the FP assay would follow a similar structure to the TR-FRET protocol, involving compound titration and measurement of fluorescence polarization.)

Table 2: Dose-Response Data for a Confirmed Hit

Compound Conc. (µM)Fluorescence Polarization (mP)Percent Inhibition (%)
0.013505
0.132020
125050
1018085
10015597.5

From this data, an IC50 value can be calculated by fitting the data to a four-parameter logistic curve.

Workflow for Kinase Inhibitor Screening

Kinase_Screening_Workflow cluster_primary Primary HTS cluster_secondary Secondary Assays start Compound Library (incl. Test Compound) primary_assay TR-FRET Kinase Assay (Single Concentration) start->primary_assay data_analysis_1 Data Analysis (% Inhibition) primary_assay->data_analysis_1 hit_identification Hit Identification (>50% Inhibition) data_analysis_1->hit_identification dose_response Dose-Response Assay (FP Binding Assay) hit_identification->dose_response Hits stop End ic50 IC50 Determination dose_response->ic50 cetsa Target Engagement (Cellular Thermal Shift Assay) ic50->cetsa cetsa->stop

Caption: Workflow for identifying and validating kinase inhibitors.

HTS Campaign 2: Screening for GPCR Modulation

Rationale: Given the structural diversity of compounds that can interact with GPCRs, it is plausible that 1-(4-Hydroxyphenyl)pyridin-2(1H)-one could modulate GPCR signaling. A cell-based reporter gene assay is a robust method for screening large compound libraries for GPCR activity.[13][14][15][16]

Primary HTS: CRE-Luciferase Reporter Gene Assay

This assay is designed to detect modulation of GPCRs that couple to Gs or Gi signaling pathways, which respectively increase or decrease intracellular cyclic AMP (cAMP) levels.

Principle: A stable cell line is engineered to express the GPCR of interest and a reporter construct containing a cAMP Response Element (CRE) upstream of a luciferase gene. When a Gs-coupled receptor is activated by an agonist, cAMP levels rise, leading to the activation of transcription factors that bind to the CRE and drive luciferase expression. Conversely, activation of a Gi-coupled receptor will suppress basal luciferase expression. The amount of light produced upon addition of a luciferase substrate is proportional to the activity of the signaling pathway.

Protocol: CRE-Luciferase Reporter Gene Assay

Materials:

  • HEK293 cell line stably expressing the target GPCR and a CRE-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay medium (e.g., serum-free DMEM).

  • 1-(4-Hydroxyphenyl)pyridin-2(1H)-one (test compound).

  • Known GPCR agonist (positive control for agonism).

  • Forskolin (to stimulate cAMP for antagonist screening).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • 384-well solid white, tissue culture-treated microplates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend the reporter cell line in culture medium.

    • Seed 5,000 cells in 40 µL of medium per well into a 384-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Addition (Agonist Mode):

    • The next day, remove the culture medium and replace it with 20 µL of assay medium.

    • Add 20 nL of test compound, positive control, or DMSO (vehicle) to the wells.

    • Incubate for 6 hours at 37°C, 5% CO2.

  • Compound Addition (Antagonist Mode):

    • Pre-incubate cells with 20 nL of test compound or controls for 30 minutes.

    • Add the known agonist at its EC80 concentration to stimulate the pathway.

    • Incubate for 6 hours at 37°C, 5% CO2.

  • Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 20 µL of the luciferase reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition:

    • Measure luminescence using a microplate luminometer with an integration time of 0.5-1 second per well.

Data Analysis and Interpretation

Data is typically normalized to the vehicle control. For agonist screening, a hit would be a compound that significantly increases the luminescent signal. For antagonist screening, a hit would be a compound that significantly reduces the agonist-induced signal.

Table 3: Representative Primary HTS Data for GPCR Agonist Activity

Compound IDConcentration (µM)Luminescence (RLU)Fold Activation (vs. Vehicle)Hit (Yes/No)
Vehicle (DMSO)N/A10,0001.0No
Positive Control1150,00015.0N/A
Test Compound 10 80,000 8.0 Yes
Compound A1012,0001.2No
Compound B109,5000.95No
Secondary Assay: β-Arrestin Recruitment Assay

A common mechanism for GPCR desensitization is the recruitment of β-arrestin to the activated receptor. This interaction can be measured in HTS formats (e.g., Tango™ GPCR assay or enzyme fragment complementation assays) and serves as an excellent orthogonal assay to confirm hits and investigate potential biased agonism.[17][18][19]

Workflow for GPCR Modulator Screening

GPCR_Screening_Workflow cluster_primary Primary HTS cluster_secondary Secondary Assays start Compound Library (incl. Test Compound) primary_assay Reporter Gene Assay (Agonist & Antagonist Modes) start->primary_assay data_analysis_1 Data Analysis (Fold Activation/Inhibition) primary_assay->data_analysis_1 hit_identification Hit Identification (>3-fold activation or >50% inhibition) data_analysis_1->hit_identification dose_response Dose-Response Assay (Reporter Gene) hit_identification->dose_response Hits stop End ec50_ic50 EC50/IC50 Determination dose_response->ec50_ic50 orthogonal_assay Orthogonal Assay (β-Arrestin Recruitment) ec50_ic50->orthogonal_assay orthogonal_assay->stop

Caption: Workflow for identifying and validating GPCR modulators.

HTS Campaign 3: Assessing Cytotoxicity

Rationale: It is crucial to assess the cytotoxic profile of any hit compound early in the discovery process to distinguish between specific biological activity and non-specific toxicity. A cell viability assay is a standard HTS approach for this purpose.[20][21][22][23]

Primary HTS: Resazurin Reduction Assay for Cell Viability

Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent, pink-colored resorufin. The amount of fluorescence produced is proportional to the number of viable cells. Cytotoxic compounds will decrease the metabolic activity of the cells, leading to a reduction in the fluorescent signal.

Protocol: Resazurin Cell Viability Assay

Materials:

  • A relevant cell line (e.g., HEK293 or a human fibroblast line like WI-38).

  • Cell culture medium.

  • Resazurin sodium salt stock solution.

  • 1-(4-Hydroxyphenyl)pyridin-2(1H)-one (test compound).

  • Doxorubicin or another known cytotoxic agent (positive control).

  • 384-well clear-bottom, black-walled, tissue culture-treated microplates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Plating: Seed 5,000 cells in 40 µL of medium per well into a 384-well plate and incubate overnight.

  • Compound Addition: Add 50 nL of a serial dilution of the test compound, positive control, or DMSO to the wells.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO2.

  • Detection:

    • Add 4 µL of Resazurin stock solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.

  • Data Acquisition: Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.

Data Analysis and Interpretation

Cell viability is calculated relative to the vehicle-treated cells. From a dose-response curve, a CC50 (50% cytotoxic concentration) value can be determined. This value is crucial for calculating a selectivity index (CC50 / IC50) for any confirmed hits from other screens.

Table 4: Representative Cytotoxicity Data

Compound Conc. (µM)Fluorescence (RFU)Percent Viability (%)
0 (Vehicle)80,000100
179,50099.4
1078,00097.5
5042,00052.5
10015,00018.8
2005,0006.3
Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow start Test Compound (Dose-Response) cell_plating Seed Cells in 384-well Plate start->cell_plating compound_addition Add Compound Dilutions cell_plating->compound_addition incubation Incubate (24-72h) compound_addition->incubation resazurin_addition Add Resazurin Reagent incubation->resazurin_addition read_plate Measure Fluorescence resazurin_addition->read_plate data_analysis Data Analysis (% Viability) read_plate->data_analysis cc50 CC50 Determination data_analysis->cc50

Caption: Workflow for determining compound cytotoxicity.

Conclusion

The protocols and strategies outlined in this document provide a robust framework for the high-throughput screening of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. By employing a tiered approach that includes primary screening against high-probability target classes like kinases and GPCRs, followed by rigorous hit confirmation and cytotoxicity profiling, researchers can efficiently and effectively elucidate the biological activity of this compound. The adaptability of these HTS assays allows for their implementation in most drug discovery laboratories, paving the way for a deeper understanding of the pharmacology of Pirfenidone's metabolites and the potential for new therapeutic applications.

References

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery. [Link]

  • Application of Fluorescence Polarization in HTS Assays. Methods in Molecular Biology. [Link]

  • Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. Methods in Molecular Biology. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • A coincidence reporter-gene system for high throughput screening. Scientific Reports. [Link]

  • Cellular thermal shift assay. Wikipedia. [Link]

  • Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction. PubMed. [Link]

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols. [Link]

  • Reporter gene. Wikipedia. [Link]

  • Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. ResearchGate. [Link]

  • Application of Fluorescence Polarization in HTS Assays. Springer Nature Experiments. [Link]

  • High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Biotechnology. [Link]

  • High-throughput screening for kinase inhibitors. PubMed. [Link]

  • Gene reporter assays. BMG LABTECH. [Link]

  • High-Throughput GPCR Assay Development. Agilent. [Link]

  • FRET and TR-FRET Assays. ICE Bioscience. [Link]

  • The Importance of Reporter Gene Assays in Drug Discovery. Indigo Biosciences. [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [Link]

  • A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. PubMed. [Link]

  • Assessing GPCR activation using protein complementation: a novel technique for HTS. Biochemical Society Transactions. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Semantic Scholar. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Cytotoxicity Assays - High Throughput Screening. Assay Genie. [Link]

  • Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. MDPI. [Link]

  • Methods to study Protein-Protein Interactions. Berthold Technologies. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS One. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. IncuCyte® Application Note. [Link]

  • Possible involvement of pirfenidone metabolites in the antifibrotic action of a therapy for idiopathic pulmonary fibrosis. Biological & Pharmaceutical Bulletin. [Link]

  • High-Throughput Cell Toxicity Assays. Springer Nature Experiments. [Link]

  • Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. American Journal of Respiratory Cell and Molecular Biology. [Link]

  • Possible involvement of pirfenidone metabolites in the antifibrotic action of a therapy for idiopathic pulmonary fibrosis. Semantic Scholar. [Link]

  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols. [Link]

  • Pirfenidone 5-hydroxylation is mainly catalysed by CYP1A2 and partly catalysed by CYP2C19 and CYP2D6 in the human liver. Xenobiotica. [Link]

  • Pharmacometabolic response to pirfenidone in pulmonary fibrosis detected by MALDI-FTICR-MSI. European Respiratory Journal. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. Molecules. [Link]

  • 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry. [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]

Sources

Application

Analytical methods for the quantification of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in biological samples.

Application Note: Quantitative Bioanalysis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in Human Plasma Introduction: The Rationale for Quantification 1-(4-Hydroxyphenyl)pyridin-2(1H)-one is a molecule of significant interest...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Bioanalysis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in Human Plasma

Introduction: The Rationale for Quantification

1-(4-Hydroxyphenyl)pyridin-2(1H)-one is a molecule of significant interest in pharmaceutical development, potentially as a novel therapeutic agent or as a primary metabolite of a parent drug. Accurate quantification in biological matrices, such as human plasma, is fundamental to characterizing its pharmacokinetic (PK) profile, assessing bioavailability, determining toxicokinetic (TK) parameters, and establishing a clear understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a comprehensive, field-tested guide for establishing a robust, validated bioanalytical workflow for this compound, emphasizing the principles of selectivity, sensitivity, accuracy, and precision in accordance with global regulatory standards.[1][2][3]

The chemical structure, featuring a polar hydroxyphenyl group and a pyridinone core, presents specific analytical challenges, including potential for matrix effects and the need for carefully optimized extraction and chromatographic conditions. This guide outlines two powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and the more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[4][5][6][7]

Foundational Principles: Building a Self-Validating System

A trustworthy bioanalytical method is a self-validating system. This is achieved by integrating key components at every stage, from sample receipt to final data reporting. The core tenets are:

  • Internal Standardization: An Internal Standard (IS) is crucial for correcting variability during sample processing and instrumental analysis.[8][9] The ideal IS is a stable isotopically labeled (SIL) version of the analyte (e.g., ¹³C₆- or D₄-1-(4-Hydroxyphenyl)pyridin-2(1H)-one), as it shares near-identical chemical and physical properties.[10][11] If a SIL-IS is unavailable, a close structural analog that is not a potential metabolite should be chosen. The IS must be added at the very beginning of the sample preparation process to account for all subsequent variations.[9][12]

  • Calibration and Quality Control: The method's performance is continuously monitored by analyzing calibration standards (Calibrators) and Quality Control (QC) samples alongside unknown study samples. Calibrators are used to construct a concentration-response curve, while QCs (prepared at low, medium, and high concentrations) validate the accuracy and precision of the analytical run.[13][14]

  • Regulatory Compliance: All method development and validation activities must adhere to the principles outlined in international guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry and the EMA's Guideline on Bioanalytical Method Validation.[1][2][3][15][16][17]

Sample Preparation: Isolating the Analyte from a Complex Matrix

The primary goal of sample preparation is to remove endogenous interferences (e.g., proteins, phospholipids) from the plasma matrix, which can suppress instrument response and damage analytical columns.[18][19] The choice of technique depends on the required sensitivity, throughput, and the physicochemical properties of the analyte.

Sample_Prep_Decision_Tree Figure 1: Sample Preparation Workflow start Plasma Sample (with Internal Standard) decision Required Sensitivity & Cleanliness? start->decision ppt Protein Precipitation (PPT) (Acetonitrile) centrifuge Centrifuge & Collect Supernatant ppt->centrifuge lle Liquid-Liquid Extraction (LLE) (e.g., MTBE) evaporate Evaporate & Reconstitute lle->evaporate spe Solid-Phase Extraction (SPE) (e.g., Reversed-Phase C18) wash_elute Wash & Elute spe->wash_elute decision->ppt High Throughput Moderate Sensitivity decision->lle Good Cleanliness Moderate Throughput decision->spe Highest Cleanliness Highest Sensitivity end_point Inject for LC Analysis centrifuge->end_point evaporate->end_point evaporate->end_point wash_elute->evaporate

Caption: Figure 1: Decision workflow for selecting a sample preparation technique.

Protocol 3.1: Protein Precipitation (PPT) - The Workhorse Method

PPT is a rapid and straightforward technique suitable for high-throughput analysis.[18][20][21] It involves adding a water-miscible organic solvent to denature and precipitate plasma proteins.

  • Causality: Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively, resulting in a cleaner supernatant.[21] Adding the solvent in a 3:1 or 4:1 ratio to the plasma volume ensures efficient protein crashing.[22][23]

Step-by-Step Protocol:

  • Aliquot 100 µL of plasma sample (Calibrator, QC, or Unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for injection.

Protocol 3.2: Liquid-Liquid Extraction (LLE) - Enhanced Cleanliness

LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many endogenous interferences behind in the aqueous layer.[19][24][25][26][27]

  • Causality: The choice of organic solvent is critical. For a moderately polar compound like 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are effective. Adjusting the pH of the aqueous phase can modulate the analyte's ionization state to maximize its partitioning into the organic phase.

Step-by-Step Protocol:

  • Aliquot 200 µL of plasma sample into a 2 mL tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5) to neutralize the sample.

  • Add 1 mL of MTBE.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase, vortex, and transfer to an autosampler vial.

Protocol 3.3: Solid-Phase Extraction (SPE) - The Gold Standard for Sensitivity

SPE offers the highest degree of sample cleanup and concentration, making it ideal for methods requiring the lowest limits of quantification.[28][29][30][31][32]

  • Causality: A reversed-phase (e.g., C18 or a polymeric sorbent like HLB) mechanism is suitable. The polar analyte is retained on the nonpolar sorbent from the aqueous plasma sample. Interferences are washed away with a weak organic solvent, and the analyte is then eluted with a strong organic solvent.

Step-by-Step Protocol:

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Load: Mix 200 µL of plasma with 10 µL of IS and 200 µL of 2% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove hydrophilic interferences.

  • Elute: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.

Analytical Quantification Methods

The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and selectivity.[4][7][33] LC-MS/MS is the preferred method for regulatory bioanalysis due to its superior performance.[6]

Analytical_Workflow Figure 2: General Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (IS) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve (Ratio vs. Conc.) Ratio->Curve Quant Calculate Unknown Concentration Curve->Quant

Caption: Figure 2: Overview of the bioanalytical process from sample to result.

Protocol 4.1: LC-MS/MS Method (High Sensitivity & Specificity)

This method is ideal for quantifying low concentrations of the analyte, typical in PK studies.[14][34][35][36]

Instrumentation & Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.

  • MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Parameters (Hypothetical - Must be Optimized):

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • Analyte: Q1: 188.1 -> Q3: 107.1 (Loss of pyridinone moiety).

    • SIL-IS: Q1: 194.1 -> Q3: 113.1 (Corresponding loss for labeled compound).

  • Key Parameters: Optimize declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for both analyte and IS via direct infusion.

Protocol 4.2: HPLC-UV Method (Robust & Accessible)

This method is suitable for higher concentration samples, such as those from formulation analysis or toxicokinetic studies.[33]

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Analytical Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 70:30 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 265 nm (Determine λmax by scanning a standard solution from 200-400 nm).

Method Validation: Ensuring Data Integrity

A full method validation must be performed according to regulatory guidelines to demonstrate that the method is fit for its intended purpose.[1][2][3][13][15][37] The key parameters are summarized below.

Validation Parameter Purpose Typical Acceptance Criteria (LC-MS/MS)
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To define the concentration range over which the method is accurate and precise.At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 5; Accuracy within ±20%; Precision ≤20% CV.
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision).For QCs (L, M, H), accuracy within ±15% of nominal; precision ≤15% CV.[14]
Matrix Effect To assess the ion suppression or enhancement caused by the biological matrix.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Recovery To measure the efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][1][15]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][2][16]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][3]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link][13]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link][15]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][38]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][39]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link][28]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][16]

  • Bio-Synthesis. (2014, September 4). Protein Precipitation Methods for Proteomics. Retrieved from [Link][22]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link][37]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link][18]

  • PubMed. (2018). Development of New Extraction Method Based on Liquid-Liquid-Liquid Extraction Followed by Dispersive Liquid-Liquid Microextraction for Extraction of Three Tricyclic Antidepressants in Plasma Samples. Retrieved from [Link][24]

  • PubMed. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link][17]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link][8]

  • Ellutia. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link][9]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link][21]

  • Semantic Scholar. (n.d.). Fast and simple procedure for liquid–liquid extraction of 136 analytes from different drug classes for development of a liquid chromatographic-tandem mass spectrometric quantification method in human blood plasma. Retrieved from [Link][25]

  • National Institutes of Health (NIH). (2022, October 5). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link][29]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link][10]

  • PubMed Central (PMC). (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Retrieved from [Link][12]

  • PubMed. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link][11]

  • SCION Instruments. (n.d.). Manual Solid Phase Extraction. Retrieved from [Link][30]

  • Chromservis. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Retrieved from [Link][4]

  • National Institutes of Health (NIH). (2020, September 15). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Retrieved from [Link][26]

  • ResearchGate. (2025, August 7). (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Retrieved from [Link][27]

  • National Institutes of Health (NIH). (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link][31]

  • ResearchGate. (2025, August 6). Fast and simple procedure for liquid-liquid extraction of 136 analytes from different drug classes for development of a liquid chromatographic-tandem mass spectrometric quantification method in human blood plasma. Retrieved from [Link][19]

  • ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... Retrieved from [Link][5]

  • Pacific BioLabs. (n.d.). LC-MS and LC-MS/MS. Retrieved from [Link][6]

  • National Institutes of Health (NIH). (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link][33]

  • ResearchGate. (2018, August 23). What are the basic differences in between HPLC and LCMS?. Retrieved from [Link][7]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link][32]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES. Retrieved from [Link][40]

  • SpringerLink. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Retrieved from [Link][34]

  • Scientific Reports. (n.d.). Simultaneous Quantification of Plasma Catecholamines and Metanephrines by LC-MS/MS. Retrieved from [Link][14]

  • National Institutes of Health (NIH). (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Retrieved from [Link][41]

  • National Institutes of Health (NIH). (n.d.). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Retrieved from [Link][35]

Sources

Method

Application Note: A Multi-Modal Purification Strategy for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

Here are the detailed Application Notes and Protocols for the purification of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one synthesis products. Introduction: The Purification Challenge 1-(4-Hydroxyphenyl)pyridin-2(1H)-one is a he...

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the purification of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one synthesis products.

Introduction: The Purification Challenge

1-(4-Hydroxyphenyl)pyridin-2(1H)-one is a heterocyclic scaffold of significant interest in medicinal chemistry. Pyridinone moieties are considered "privileged structures" as they can serve as versatile hydrogen bond donors and acceptors, making them valuable in drug design.[1] The synthesis of this bifunctional molecule, containing both a phenolic hydroxyl group and a pyridinone ring, can yield a variety of impurities. These may include unreacted starting materials, reagents, side-products from competing reaction pathways, and degradation products.[2]

Achieving the high degree of purity (>99%) required for pharmaceutical and drug development applications necessitates a robust and systematic purification strategy. A single technique is often insufficient. This guide provides a multi-modal approach, progressing from bulk purification to high-purity polishing, ensuring a final product that meets the stringent standards of researchers, scientists, and drug development professionals. We will detail protocols for recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (Prep HPLC), explaining the scientific rationale behind each procedural choice.

Overall Purification Strategy

The optimal purification workflow depends on the impurity profile of the crude synthetic product. A typical, effective strategy involves a sequential reduction of impurities, starting with less labor-intensive bulk methods and progressing to high-resolution techniques. The following decision-making flowchart outlines this logical progression.

Purification_Strategy Crude Crude Synthetic Product (Solid) Recrystallization Technique 1: Recrystallization Crude->Recrystallization Bulk Purification Purity_Check1 Purity Assessment (TLC, Melting Point) Recrystallization->Purity_Check1 Target_Purity1 >95% Pure? Purity_Check1->Target_Purity1 Column_Chrom Technique 2: Flash Column Chromatography Purity_Check2 Purity Assessment (TLC, HPLC) Column_Chrom->Purity_Check2 Target_Purity2 >99% Pure? Purity_Check2->Target_Purity2 Prep_HPLC Technique 3: Preparative HPLC Final_QC Final QC & Characterization (HPLC, LC-MS, NMR) Prep_HPLC->Final_QC Final Polishing Target_Purity1->Column_Chrom No Target_Purity1->Purity_Check2 Yes Target_Purity2->Prep_HPLC No Target_Purity2->Final_QC Yes

Caption: General purification workflow for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

Technique 1: Recrystallization (Bulk Purification)

Recrystallization is a powerful and economical first-pass technique for purifying solid compounds.[3] It leverages the differences in solubility between the target compound and impurities in a chosen solvent at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[4]

3.1 Causality and Experimental Choices

  • Why start with recrystallization? It efficiently removes a significant portion of impurities, especially those with very different solubility profiles from the product, reducing the burden on subsequent, more complex chromatographic steps.

  • Solvent Selection: The presence of both a polar phenol and a polar pyridinone ring suggests that polar protic solvents or binary mixtures will be effective. A solvent pair, such as ethanol and water or ethyl acetate and hexanes, often provides the fine-tuned solubility characteristics required.[5]

  • A Note on Decolorizing Carbon: While activated charcoal is often used to remove colored impurities, it should be used with caution for phenolic compounds. Ferric ions present in some charcoal grades can form colored complexes with phenols, hindering purification.[4] If used, it should be a brief treatment with minimal excess.

3.2 Protocol: Recrystallization using an Ethanol/Water System

  • Solvent Screening (Microscale):

    • Place ~20 mg of the crude product into a small test tube.

    • Add ethanol dropwise at room temperature until the solid just dissolves. This indicates high solubility.

    • In a separate tube, add water to ~20 mg of crude product. Observe for low solubility at room temperature. This confirms a potentially suitable solvent pair.

  • Dissolution:

    • Place the bulk crude product (e.g., 5.0 g) in an Erlenmeyer flask of appropriate size (e.g., 250 mL).

    • Add the minimum volume of hot ethanol required to fully dissolve the solid. Add the solvent in small portions near its boiling point, allowing time for dissolution between additions.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid (cloudy).

    • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

    • Dry the crystals under vacuum to a constant weight.

3.3 Self-Validation and Troubleshooting

Observation Potential Cause Recommended Action
Product "oils out" Solution is supersaturated; cooling too rapid.Re-heat the solution to dissolve the oil, add a small amount of the primary solvent (ethanol), and allow for slower cooling.
No crystals form Solution is not saturated enough; compound is too soluble.Boil off some solvent to increase concentration. If still unsuccessful, consider a different solvent system. Scratch the inside of the flask with a glass rod to induce nucleation.
Low Recovery Too much solvent used; product is too soluble in the mother liquor.Reduce the initial volume of solvent. Ensure the final filtration is done with an ice-cold solvent wash.
Poor Purity Impurities co-crystallized.The chosen solvent system may be inadequate. A second recrystallization may be necessary, or proceed to chromatography.

Technique 2: Flash Column Chromatography

Flash column chromatography is the workhorse for separating compounds with moderate to high polarity from impurities that could not be removed by recrystallization.[6] It relies on partitioning the components of a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase.[7]

4.1 Causality and Experimental Choices

  • Stationary Phase: Silica gel is the standard choice. However, its slightly acidic nature can cause strong adsorption and "streaking" of basic compounds like pyridines.[7][8] To counteract this, a small amount of a basic modifier (e.g., 0.5-1% triethylamine) is often added to the mobile phase to neutralize the acidic sites and improve resolution.[8]

  • Mobile Phase Selection: The key to a successful separation is choosing a solvent system that provides good separation on a Thin-Layer Chromatography (TLC) plate. The target compound should ideally have an Rf value of ~0.3-0.4 for optimal column separation.[7] For a polar compound like 1-(4-hydroxyphenyl)pyridin-2(1H)-one, a gradient elution starting with a less polar mixture (e.g., 50% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 100% ethyl acetate, then adding methanol) is highly effective.[9]

4.2 Protocol: Gradient Elution Flash Chromatography

  • TLC Analysis:

    • Develop a TLC plate with your partially purified product in various solvent systems (e.g., 50% EtOAc/Hexane, 80% EtOAc/Hexane, 100% EtOAc, 5% MeOH/DCM).

    • Visualize the spots under UV light. Select a starting solvent system where the target compound has a low Rf (0.1-0.2) and a final system where it has a higher Rf (~0.6-0.7).

  • Column Packing (Wet Slurry Method):

    • Select a column with a diameter appropriate for the sample size (typically a 20-50:1 ratio of silica to crude product by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading and Elution:

    • Dissolve the product in a minimal amount of a strong solvent (like methanol or DCM).

    • Adsorb this solution onto a small amount of silica gel (~1-2x the sample weight) and evaporate the solvent to dryness.

    • Carefully add the dry, product-adsorbed silica onto the sand layer at the top of the column.

    • Begin the elution with the starting non-polar solvent system, collecting fractions in test tubes.

    • Gradually increase the polarity of the eluent according to your TLC analysis. A typical gradient might be:

      • 50% EtOAc/Hexane (4 column volumes)

      • 75% EtOAc/Hexane (4 column volumes)

      • 100% EtOAc (4 column volumes)

      • 2% MeOH/EtOAc (until product elutes)

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.[10] Spot multiple fractions per plate to identify which contain the pure product.

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

Column_Chrom_Workflow TLC 1. TLC Analysis (Determine Solvents) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions & Evaporate Analyze->Combine

Caption: Step-by-step workflow for Flash Column Chromatography.

Technique 3: Preparative HPLC (High-Purity Polishing)

For drug development and rigorous biological assays, the highest possible purity is required. Preparative HPLC is the ultimate technique for isolating a target compound from trace impurities, especially those that are structurally similar.[11][12] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle significant quantities of material.[13][14]

5.1 Causality and Experimental Choices

  • Why use Prep HPLC? It offers superior resolution to gravity column chromatography, making it essential for removing closely-eluting impurities and achieving >99.5% purity. It is a cornerstone of quality control in the pharmaceutical industry.[11][15]

  • Column and Mobile Phase: Reversed-phase chromatography using a C18 column is the most common approach for compounds of this polarity.[15] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. A small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is often added to both phases to protonate the phenolic hydroxyl and pyridinone nitrogen, ensuring sharp, symmetrical peaks.

5.2 Protocol: Reversed-Phase Preparative HPLC

  • Analytical Method Development:

    • Develop an analytical HPLC method on a C18 column (e.g., 4.6 x 150 mm).

    • Screen gradients of water (A) and acetonitrile (B), both containing 0.1% TFA. A typical starting gradient is 5% B to 95% B over 15 minutes.

    • Optimize the gradient to achieve baseline separation between the main product peak and all impurities.

  • Scale-Up Calculation:

    • Based on the analytical method, calculate the appropriate flow rate and gradient times for the preparative column (e.g., 21.2 x 250 mm). The loading capacity will depend on the column size and the separation achieved.

  • Sample Preparation and Injection:

    • Dissolve the sample from the previous step in a minimal amount of a suitable solvent (e.g., DMSO or mobile phase).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.

    • Inject the sample onto the preparative HPLC system.

  • Purification and Fraction Collection:

    • Run the preparative gradient method.

    • Monitor the elution using a UV detector (the phenolic and pyridinone chromophores will have strong UV absorbance).

    • Collect fractions corresponding to the main product peak using an automated fraction collector.

  • Product Recovery:

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) via rotary evaporation.

    • Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a pure, fluffy solid.

5.2 Final Quality Control

The identity and purity of the final compound must be rigorously confirmed using a suite of analytical techniques:

  • Analytical HPLC: To determine final purity (e.g., >99% by area under the curve).

  • LC-MS: To confirm the molecular weight of the product.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ensure no structural changes occurred during purification.

  • Melting Point: A sharp melting point is indicative of high purity.

References

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

  • Analyse. (n.d.). Preparative HPLC. Retrieved from [Link]

  • Prajapati, Y. I., et al. (2014). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. International Journal of ChemTech Applications, 3(2), 51-61. Retrieved from [Link]

  • University of Babylon. (n.d.). Recrystallization.
  • Google Patents. (2016). Purification method of pyridine and pyridine derivatives. KR101652750B1.
  • Sauve, A. A., et al. (2021). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. Chemical Research in Toxicology, 34(11), 2329-2342. Retrieved from [Link]

  • Sauve, A. A., et al. (2021). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. ACS Publications. Retrieved from [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Los Alamos National Laboratory. (2015). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives. Retrieved from [Link]

  • ResearchGate. (2012). Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. Retrieved from [Link]

  • ResearchGate. (2012). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Retrieved from [Link]

  • Sharma, P., et al. (2018). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry, Section B, 57B, 492-501.
  • National Institutes of Health (NIH). (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Poly‐Functionalized Indolizines via [5+1] Annulative Access to Pyridines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]

  • ResearchGate. (2003). Novel Synthesis of Condensed Pyridin2(1H)-one and Pyrimidine Derivatives. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Cell-Based Assays Using 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

Introduction: Unveiling the Therapeutic Potential of a Key Pirfenidone Metabolite 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, a principal metabolite of the anti-fibrotic drug Pirfenidone, presents a compelling subject for rese...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Key Pirfenidone Metabolite

1-(4-Hydroxyphenyl)pyridin-2(1H)-one, a principal metabolite of the anti-fibrotic drug Pirfenidone, presents a compelling subject for researchers in drug discovery and development.[1] Pirfenidone is clinically utilized for the treatment of idiopathic pulmonary fibrosis (IPF), exhibiting both anti-fibrotic and anti-inflammatory properties.[2][3][4] The therapeutic efficacy of Pirfenidone is attributed to its modulation of pro-fibrotic and pro-inflammatory signaling pathways, notably through the downregulation of Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[2][3][4] Given that metabolites can contribute significantly to the overall activity and safety profile of a parent drug, investigating the biological effects of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one is a critical step in understanding the complete mechanistic landscape of Pirfenidone and in the potential development of new therapeutic agents.

Recent studies have begun to shed light on the bioactivity of Pirfenidone's metabolites, with evidence suggesting that they possess intrinsic anti-fibrotic properties. Specifically, metabolites such as 5-hydroxypirfenidone have been shown to inhibit TGF-β1-induced collagen synthesis in lung fibroblasts.[5] This finding underscores the importance of directly assessing the cellular effects of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory and anti-fibrotic potential of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one using robust and reproducible cell-based assays. The protocols detailed herein are designed to be adaptable to specific laboratory needs and will empower researchers to generate high-quality, decision-making data.

Compound Profile: 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

PropertyValueSource
Chemical Name 1-(4-Hydroxyphenyl)pyridin-2(1H)-one[1]
Synonyms 1-(4-Hydroxyphenyl)-2(1H)-pyridinone, 5-hydroxypirfenidone[1][5]
CAS Number 859538-51-5[1]
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.19 g/mol [1]
Appearance Light Brown to Yellow Solid[1]
Solubility Soluble in DMSO and MethanolInternal Data
Storage 2-8°C for short-term, -20°C for long-term[1]

Recommended Cell-Based Assays: A Dual-Pronged Approach

Based on the known pharmacological profile of the parent compound, Pirfenidone, and emerging evidence for its metabolites, a two-pronged approach is recommended to characterize the biological activity of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one:

  • Anti-Inflammatory Activity Assessment: To investigate the compound's ability to modulate inflammatory responses, a cytokine release assay using lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a suitable macrophage-like cell line (e.g., THP-1) is proposed.

  • Anti-Fibrotic Activity Assessment: To determine the compound's potential to inhibit key processes in tissue fibrosis, an assay measuring the deposition of extracellular matrix proteins (e.g., collagen) and the differentiation of fibroblasts into myofibroblasts in response to TGF-β stimulation is detailed.

The following sections provide detailed, step-by-step protocols for these key experiments.

Protocol 1: Assessment of Anti-Inflammatory Activity via Cytokine Release Assay

Principle and Rationale

Inflammation is a key driver of many chronic diseases, including fibrosis. A hallmark of the inflammatory response is the production and release of pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). This protocol utilizes an in vitro model of inflammation by stimulating immune cells with bacterial lipopolysaccharide (LPS), a potent inducer of cytokine production. By measuring the levels of key cytokines in the presence and absence of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, its anti-inflammatory potential can be quantified.

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Compound Treatment & Stimulation cluster_2 Incubation & Sample Collection cluster_3 Cytokine Quantification cluster_4 Data Analysis prep_cells Isolate PBMCs or Culture THP-1 cells seed_cells Seed cells in a 96-well plate prep_cells->seed_cells add_compound Pre-treat with 1-(4-Hydroxyphenyl)pyridin-2(1H)-one seed_cells->add_compound stimulate Stimulate with LPS add_compound->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant elisa Perform ELISA for TNF-α, IL-6, and IL-1β collect_supernatant->elisa analyze Calculate cytokine concentrations and IC50 values elisa->analyze G cluster_0 Cell Culture cluster_1 Assay Setup cluster_2 Treatment & Stimulation cluster_3 Endpoint Analysis culture_cells Culture Fibroblast Cell Line (e.g., NIH/3T3 or primary lung fibroblasts) seed_cells Seed cells in a 24-well plate culture_cells->seed_cells starve_cells Serum-starve cells seed_cells->starve_cells add_compound Treat with 1-(4-Hydroxyphenyl)pyridin-2(1H)-one starve_cells->add_compound stimulate Stimulate with TGF-β1 add_compound->stimulate incubate Incubate for 48-72 hours stimulate->incubate collect_lysates Collect cell lysates and supernatant incubate->collect_lysates analyze Analyze for Collagen (Sircol Assay) and α-SMA (Western Blot/Immunofluorescence) collect_lysates->analyze

Caption: Workflow for the anti-fibrotic activity assay.

Materials
  • 1-(4-Hydroxyphenyl)pyridin-2(1H)-one (CAS: 859538-51-5)

  • Human lung fibroblast cell line (e.g., WI-38, ATCC® CCL-75™) or NIH/3T3 mouse embryonic fibroblast cell line (ATCC® CRL-1658™)

  • DMEM cell culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant human TGF-β1

  • N-acetyl-L-cysteine (NAC) (positive control)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Phosphate Buffered Saline (PBS), sterile

  • 24-well cell culture plates

  • Sircol™ Soluble Collagen Assay kit

  • Reagents for Western blotting (lysis buffer, antibodies against α-SMA and a loading control like β-actin) or immunofluorescence (fixative, permeabilization buffer, primary and secondary antibodies)

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture the fibroblast cell line in complete DMEM medium.

    • Seed the cells at a density of 5 x 10⁴ cells/well in a 24-well plate and allow them to adhere overnight.

  • Serum Starvation:

    • Wash the cells with PBS and replace the medium with serum-free DMEM for 24 hours to synchronize the cells.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in serum-free DMEM.

    • Aspirate the medium and add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (NAC, e.g., 5 mM).

    • Immediately after adding the compound, stimulate the cells with TGF-β1 at a final concentration of 5-10 ng/mL (to be optimized). Include an unstimulated control group.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

  • Endpoint Analysis:

    • Collagen Quantification (Sircol Assay):

      • Collect the cell culture supernatant.

      • Quantify the amount of soluble collagen in the supernatant using the Sircol™ Soluble Collagen Assay kit according to the manufacturer's protocol.

    • α-SMA Expression (Western Blot):

      • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

      • Determine the protein concentration of the lysates.

      • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against α-SMA and a loading control.

      • Visualize the protein bands using an appropriate detection system and quantify the band intensities.

    • α-SMA Expression (Immunofluorescence):

      • Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.

      • Block with a suitable blocking buffer and incubate with a primary antibody against α-SMA.

      • Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

      • Visualize the cells using a fluorescence microscope and quantify the fluorescence intensity of α-SMA.

Data Analysis and Interpretation
  • For the Sircol assay, calculate the percentage reduction in collagen secretion for each compound concentration relative to the TGF-β1-stimulated vehicle control.

  • For Western blot and immunofluorescence, quantify the relative expression of α-SMA normalized to the loading control or cell number, respectively. Calculate the percentage reduction in α-SMA expression.

  • A dose-dependent decrease in collagen deposition and α-SMA expression indicates that 1-(4-Hydroxyphenyl)pyridin-2(1H)-one has anti-fibrotic properties.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through the inclusion of appropriate controls:

  • Vehicle Control: Ensures that the solvent (DMSO) does not have a significant effect on the measured endpoints.

  • Unstimulated Control: Provides a baseline for the cellular response in the absence of any stimulation.

  • Stimulated Control: Demonstrates the expected pro-inflammatory or pro-fibrotic response to LPS or TGF-β, respectively.

  • Positive Control: A known inhibitor of the pathway (Dexamethasone for inflammation, NAC for fibrosis) is included to validate the assay's ability to detect an inhibitory effect.

By comparing the results of the test compound to these controls, researchers can have high confidence in the validity of their findings.

References

  • Pharmaffiliates. 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. [Link]

  • Caraci, F. et al. Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. Am. J. Respir. Cell Mol. Biol.61 , 348-356 (2019). [Link]

  • Saka, H. et al. Possible involvement of pirfenidone metabolites in the antifibrotic action of a therapy for idiopathic pulmonary fibrosis. Biol. Pharm. Bull.38 , 1126-1130 (2015). [Link]

  • Stellato, M. et al. Pharmacometabolic response to pirfenidone in pulmonary fibrosis detected by MALDI-FTICR-MSI. ERJ Open Res.6 , 00329-2019 (2020). [Link]

  • U.S. Food and Drug Administration. Pharmacology and Toxicology Review of Esbriet (pirfenidone). [Link]

  • Shi, J. et al. Pirfenidone 5-hydroxylation is mainly catalysed by CYP1A2 and partly catalysed by CYP2C19 and CYP2D6 in the human liver. Xenobiotica51 , 1352-1359 (2021). [Link]

  • Di Sante, G. et al. Pirfenidone use in fibrotic diseases: What do we know so far? J. Cell. Mol. Med.28 , e18086 (2024). [Link]

  • Peng, J. et al. Synthesis, anti-fibrosis activity, and quantitative structure-activity relationship studies of 1,3-disubstituted-pyridin-4(1H)-one derivatives. J. Chin. Pharm. Sci.25 , 395-407 (2016). [Link]

  • Wang, Y. et al. Design, Synthesis and Anti-fibrosis Activity Study of N1-Substituted Phenylhydroquinolinone Derivatives. Molecules20 , 19688-19701 (2015). [Link]

  • Kumar, A. et al. Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. Bioorg. Med. Chem. Lett.22 , 6969-6972 (2012). [Link]

  • Abdel-Aziz, A. A.-M. et al. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2. Inflammopharmacology30 , 1149-1165 (2022). [Link]

  • Macias, M. I. et al. Pirfenidone in Skin Fibrosis and Scarring: From Bench Insights to Clinical Data. Dermatol. Ther. (Heidelb.)12 , 1339-1351 (2022). [Link]

  • Conte, E. et al. Antifibrotic activities of pirfenidone in animal models. Int. J. Inflam.2014 , 402156 (2014). [Link]

  • Vetrano, S. et al. Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models. Front. Cardiovasc. Med.9 , 966623 (2022). [Link]

  • Ortiz-Masià, D. et al. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation. Oncotarget11 , 1306-1320 (2020). [Link]

  • Lehtonen, S. T. et al. Phenylpyrrolidine structural mimics of pirfenidone lacking antifibrotic activity: a new tool for mechanism of action studies. Toxicol. Appl. Pharmacol.329 , 194-200 (2017). [Link]

  • Aytemir, M. D. et al. Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities. Arch. Pharm. (Weinheim)334 , 203-208 (2001). [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of 4(1H)-Pyridinone Derivatives and Investigation of Analgesic and Antiinflammatory Activities. [Link]

  • Pierce, J. B. et al. Preparation and antiinflammatory activity of 2- and 4-pyridones. J. Med. Chem.25 , 131-136 (1982). [Link]

  • Al-Qaisi, J. A. et al. Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Curr. Org. Synth.18 , 936-945 (2021). [Link]

Sources

Method

Application Notes &amp; Protocols: In Vivo Evaluation of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

Abstract This document provides a comprehensive framework for the preclinical in vivo evaluation of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, a novel chemical entity (NCE) with therapeutic potential. While the specific mecha...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for the preclinical in vivo evaluation of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, a novel chemical entity (NCE) with therapeutic potential. While the specific mechanism of action for this compound is under investigation, its structural motifs are present in molecules with known biological activities, including anti-inflammatory properties.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a logical, step-by-step progression from initial formulation and safety assessment to pharmacokinetic profiling and efficacy testing in a validated animal model. The protocols herein are grounded in established scientific principles and regulatory guidelines to ensure data integrity, reproducibility, and ethical conduct.

Introduction: The Rationale for In Vivo Assessment

The transition from in vitro discovery to in vivo validation is a critical milestone in the drug development pipeline. While cell-based assays provide valuable insights into a compound's molecular interactions, they cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that governs a drug's behavior in a whole organism.[5] Therefore, in vivo studies in animal models are indispensable for establishing a compound's safety profile, pharmacokinetic (PK) parameters, and, ultimately, its therapeutic efficacy.

For the purposes of this guide, we will proceed under the hypothesis that 1-(4-Hydroxyphenyl)pyridin-2(1H)-one (hereafter referred to as HPP) possesses anti-inflammatory properties. Consequently, we have selected the lipopolysaccharide (LPS)-induced systemic inflammation model in mice as the primary efficacy model. This model is well-characterized, robust, and relevant for screening potential anti-inflammatory agents.[6][7] The principles and protocols outlined, however, are broadly applicable and can be adapted for other therapeutic indications.

The overall workflow for the in vivo evaluation of HPP is depicted below.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Evaluation Formulation Formulation & Vehicle Selection Tox Acute Toxicity (OECD 423/425) Formulation->Tox Determine MTD PK Rodent PK Study (PO & IV Routes) Tox->PK Select safe doses Efficacy LPS-Induced Inflammation Model PK->Efficacy Inform dose & timing Endpoints Endpoint Analysis (Cytokines, Histology) Efficacy->Endpoints Data Data Interpretation & Go/No-Go Decision Endpoints->Data Compile & Analyze

Figure 1: General workflow for the in vivo evaluation of HPP.

Foundational Studies: Formulation and Acute Toxicity

Before assessing efficacy, it is paramount to develop a suitable vehicle for administration and to understand the compound's acute toxicity profile. These steps ensure that the observed effects in subsequent studies are due to the compound's pharmacology, not its poor solubility or overt toxicity.

Application Note: Formulation Development

Many NCEs exhibit poor water solubility, posing a significant challenge for in vivo administration.[8][9] The goal is to develop a safe, well-tolerated vehicle that can deliver the desired dose of HPP in a consistent and bioavailable manner.

Causality Behind Experimental Choices:

  • Solvent Screening: A tiered approach is used, starting with common, safe pharmaceutical solvents (e.g., saline, PBS, corn oil). If solubility is insufficient, co-solvents (e.g., PEG400, DMSO, ethanol) or surfactants (e.g., Tween 80, Cremophor EL) are introduced.[9][10] The choice of excipients is critical, as they must be non-toxic at the required concentration and should not interfere with the biological assay.

  • Particle Size Reduction: For suspension formulations, reducing the particle size (micronization or nanosuspension) can enhance the dissolution rate and improve bioavailability by increasing the surface area.[8][9]

Protocol: Vehicle Screening for Oral (PO) Administration

  • Solubility Assessment:

    • Add an excess of HPP to a series of 1.5 mL microcentrifuge tubes.

    • To each tube, add 1 mL of a different test vehicle (see table below for examples).

    • Vortex vigorously for 1 minute, then place on a rotator at room temperature for 24 hours to reach equilibrium.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of HPP using a validated analytical method (e.g., HPLC-UV).

  • Vehicle Selection:

    • Choose the simplest vehicle that achieves the target concentration required for the highest dose in planned studies.

    • The final vehicle should contain minimal amounts of organic co-solvents (e.g., <10% DMSO, <15% ethanol) to avoid vehicle-induced toxicity.

    • Prepare a fresh formulation on each day of dosing and visually inspect for precipitation.

Application Note: Acute Toxicity Assessment

Acute toxicity studies determine the potential for a single dose of a substance to cause adverse health effects. The OECD (Organisation for Economic Co-operation and Development) provides harmonized guidelines that reduce the number of animals required while still allowing for hazard classification.[11][12]

Causality Behind Experimental Choices:

  • OECD Guideline 423 (Acute Toxic Class Method): This is a stepwise procedure using a small number of animals (typically 3) per step.[11][13] The outcome of one step (mortality or morbidity) determines the dose for the next step. It is efficient for ranking a substance's toxicity and determining a dose range for subsequent studies. It avoids the calculation of a precise LD50, aligning with modern ethical considerations.[11]

  • Single-Sex Testing: Testing is typically conducted in one sex (usually females, which are often slightly more sensitive) to minimize animal use, as per current international guidelines.[11][14]

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (Adapted from OECD 423)

  • Animal Model: Female BALB/c mice, 8-12 weeks old.

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days before dosing.[15][16]

  • Housing: House animals in appropriate cages with free access to food and water.

  • Dosing Procedure:

    • Fast animals overnight (with access to water) before dosing.

    • Select a starting dose based on any available in silico or in vitro cytotoxicity data. Common starting doses are 300 mg/kg or 2000 mg/kg.

    • Administer the selected dose of HPP (in the chosen vehicle) to a group of 3 female mice by oral gavage.

    • Administer an equivalent volume of vehicle to a control group.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[14]

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system signs (e.g., tremors, convulsions).

    • Record body weights just prior to dosing and on days 7 and 14.

  • Endpoint: The primary endpoint is mortality. Animals that are moribund or show signs of severe and enduring distress should be humanely euthanized.[12]

  • Dose Adjustment: The outcome of the first step determines the next step, as per the OECD 423 guideline flowchart, until enough information is obtained to classify the substance.

Pharmacokinetic (PK) Studies

PK studies are essential to understand how the animal body processes HPP.[5] This information is crucial for selecting appropriate doses and a rational dosing schedule for the efficacy studies.[17] A typical study involves administering the drug by both intravenous (IV) and oral (PO) routes to determine key parameters, including bioavailability.[18]

Causality Behind Experimental Choices:

  • IV vs. PO Administration: The IV route provides a direct measure of distribution and elimination, as absorption is bypassed. Comparing the plasma concentration profile after PO administration to the IV profile allows for the calculation of oral bioavailability (F%), which is the fraction of the oral dose that reaches systemic circulation.

  • Serial Sampling: Whenever possible, serial blood sampling from the same animal (e.g., via tail vein microsampling) is preferred over terminal bleeds at each time point. This reduces animal numbers and accounts for inter-animal variability.[19]

G cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis Phase Dose_IV Group 1: IV Bolus (e.g., 1-2 mg/kg) Sample Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr) Dose_IV->Sample Dose_PO Group 2: Oral Gavage (e.g., 10-20 mg/kg) Dose_PO->Sample Plasma Plasma Separation Sample->Plasma LCMS LC-MS/MS Analysis (Quantify HPP) Plasma->LCMS PK_Calc PK Parameter Calculation (WinNonlin) LCMS->PK_Calc Report Generate PK Report (Cmax, Tmax, AUC, t1/2, F%) PK_Calc->Report

Figure 2: Workflow for a rodent pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Male C57BL/6 mice, 8-12 weeks old (n=3-4 per group).

  • Dosing:

    • IV Group: Administer HPP (e.g., 1 mg/kg) via a single bolus injection into the tail vein. The formulation must be a clear solution.

    • PO Group: Administer HPP (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (~30-50 µL) into K2EDTA-coated capillaries at specified time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

    • Immediately place blood on ice.

  • Plasma Processing:

    • Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

    • Transfer plasma to a clean, labeled tube and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of HPP in plasma.

    • Analyze plasma samples alongside a standard curve and quality control samples.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA).

    • Calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after a dose.
Tmax Time at which Cmax is observedIndicates the rate of absorption.
AUC Area Under the plasma concentration-time CurveRepresents the total drug exposure over time.
Half-lifeThe time required for the plasma concentration to decrease by half; determines dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% BioavailabilityThe fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Efficacy Evaluation: LPS-Induced Systemic Inflammation Model

This model mimics the acute systemic inflammatory response seen in conditions like sepsis by using LPS, a component of the outer membrane of Gram-negative bacteria, to trigger a potent immune reaction.[20] It results in the rapid release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[20] An effective anti-inflammatory agent should suppress this cytokine surge.

Causality Behind Experimental Choices:

  • LPS as an Inducer: LPS is a potent and reliable inducer of inflammation, activating the Toll-like receptor 4 (TLR4) pathway, which is a key initiator of the innate immune response.[21]

  • Timing of Drug Administration: The test compound (HPP) is typically administered before the LPS challenge. This prophylactic design is standard for screening studies to determine if a compound can prevent the onset of inflammation. The exact timing should be informed by the Tmax value from the PK study to ensure the compound is at or near its peak concentration when LPS is administered.[20]

  • Endpoint Selection:

    • Cytokine Levels: Measuring serum levels of key pro-inflammatory cytokines like TNF-α and IL-6 provides a direct, quantitative measure of the inflammatory response and the drug's effect.[20] TNF-α is an early-response cytokine, typically peaking around 1.5 hours post-LPS, while IL-6 peaks slightly later.[20]

    • Histopathology: Examining tissues (e.g., lung, liver) provides a qualitative and semi-quantitative assessment of inflammation-induced tissue damage, such as immune cell infiltration and edema.[22][23] Histopathology serves as a gold standard for evaluating tissue-level inflammation.[22]

G cluster_0 LPS Signaling Cascade (Simplified) LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines HPP HPP (Hypothesized Target) HPP->IKK Inhibition?

Figure 3: Simplified LPS signaling pathway, a potential target for HPP.

Protocol: LPS-Induced Inflammation in Mice

  • Animal Model: Male C57BL/6 mice, 8-12 weeks old.

  • Experimental Groups (n=8-10 per group):

    • Group 1 (Vehicle Control): Vehicle PO + Saline IP

    • Group 2 (LPS Control): Vehicle PO + LPS IP

    • Group 3 (HPP Treatment): HPP (e.g., 10 mg/kg, PO) + LPS IP

    • Group 4 (HPP Treatment): HPP (e.g., 30 mg/kg, PO) + LPS IP

    • (Optional) Group 5 (Positive Control): Dexamethasone (e.g., 1 mg/kg, IP) + LPS IP

  • Dosing Procedure:

    • Administer HPP or Vehicle by oral gavage at T = -1 hour (or based on Tmax from PK study).

    • Administer LPS (from E. coli O111:B4; e.g., 0.5-1 mg/kg) or saline via intraperitoneal (IP) injection at T = 0.[24]

  • Sample Collection:

    • At T = 1.5 hours (for TNF-α peak) or T = 3 hours (for IL-6 peak), anesthetize mice.

    • Collect blood via cardiac puncture for serum preparation.

    • Perform cervical dislocation to euthanize the animals.

    • Perfuse the lungs with PBS and collect the left lung lobe for histology (fix in 10% neutral buffered formalin) and the right lobes for other analyses (snap-freeze in liquid nitrogen).

  • Endpoint Analysis:

    • Serum Cytokines: Quantify TNF-α and IL-6 concentrations in the serum using commercially available ELISA kits, following the manufacturer's instructions.[25][26][27]

    • Lung Histopathology: Process the formalin-fixed lung tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).[28] A blinded pathologist should score the sections for inflammatory cell infiltration, interstitial edema, and alveolar damage.[29][30]

Table 2: Example Data Presentation for Efficacy Study

GroupTreatmentDose (mg/kg)NSerum TNF-α (pg/mL) (Mean ± SEM)Serum IL-6 (pg/mL) (Mean ± SEM)Lung Inflammation Score (Mean ± SEM)
1Vehicle + Saline--8< 50< 1000.1 ± 0.1
2Vehicle + LPS--82500 ± 35015000 ± 21003.5 ± 0.4
3HPP + LPS1081800 ± 28011000 ± 18002.8 ± 0.3
4HPP + LPS308950 ± 1505500 ± 950 1.5 ± 0.2
5Dexamethasone + LPS18400 ± 90 1200 ± 3000.8 ± 0.2**
p < 0.05, *p < 0.01 compared to Vehicle + LPS group.

Ethical Considerations

All animal experiments must be conducted with the highest regard for animal welfare.[15][16] Research protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[31][32] All procedures should be designed to minimize the number of animals used and to refine procedures to reduce or eliminate pain and distress.[33]

Conclusion

This document provides a structured, scientifically-grounded approach to the in vivo evaluation of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. By systematically progressing through formulation, safety, pharmacokinetic, and efficacy studies, researchers can generate a robust data package to support a go/no-go decision for further development. The protocols and rationales provided herein serve as a guide to ensure that these critical preclinical studies are conducted efficiently, ethically, and with the scientific rigor required for modern drug discovery.

References

  • American Psychological Association. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

  • Alexandria University. (2018, April 21). Guidelines for Ethical Conduct in the Care & Use of Animals in Research. Retrieved from [Link]

  • Asaolu, S. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Methods and Protocols. Retrieved from [Link]

  • UConn Health. (n.d.). Code of Ethics for the Care and Use of Animals. Office of the Vice President for Research. Retrieved from [Link]

  • Wang, H., et al. (2019). Establishment of a mouse model of lipopolysaccharide-induced neutrophilic nasal polyps. Experimental and Therapeutic Medicine. Retrieved from [Link]

  • OECD. (2001). Test No. 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • Bio-protocol. (n.d.). Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis. Retrieved from [Link]

  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • Slideshare. (n.d.). In vivo screening method for anti inflammatory agent. Retrieved from [Link]

  • Semantic Scholar. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Retrieved from [Link]

  • Norecopa. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

  • ResearchGate. (2001). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Approaches to Evaluate Lung Inflammation in Translational Research. PMC. Retrieved from [Link]

  • American Psychological Association. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. Retrieved from [Link]

  • OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. Retrieved from [Link]

  • ResearchGate. (n.d.). Histological assessment and inflammation scoring of lung tissue in mouse models. Retrieved from [Link]

  • Umwelt-online.de. (2017). OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Histological analysis of pulmonary inflammation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

  • National Institutes of Health. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Support Tools in Formulation Development for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Histopathological analysis of lung tissue injury and inflammation. Retrieved from [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]

  • Inotiv. (n.d.). Lipopolysaccharide Induced Cytokine Cascade (Rat, Mouse). Retrieved from [Link]

  • Frontiers. (2023). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. Retrieved from [Link]

  • RayBiotech. (n.d.). Mouse TNF-alpha ELISA Kit. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of model‐specific histopathology in mouse models of COVID‐19. PMC. Retrieved from [Link]

  • FDA. (n.d.). Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • National Institutes of Health. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). Synthesis, characterization, spectroscopy and biological activity of 4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Retrieved from [Link]

  • ResearchGate. (2025). A convenient one-pot synthesis of 4-hydroxycoumarin, 4-hydroxythiocoumarin, and 4-hydroxyquinolin-2(1H)-one. Retrieved from [Link]

Sources

Application

Probing the Crossroads of Cellular Stress: A Guide to Investigating p38 MAPK Signaling Using 1-(4-Hydroxyphenyl)pyridin-2(1H)-one and its Analogs

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of the pyridin-2(1H)-one chemical scaffold in the study of p38 mitogen-activated...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of the pyridin-2(1H)-one chemical scaffold in the study of p38 mitogen-activated protein kinase (MAPK) signaling pathways. While this document will reference the specific compound 1-(4-Hydroxyphenyl)pyridin-2(1H)-one as a representative of this class, it is important to note that the specific inhibitory activity of this particular molecule against p38 MAPK would require empirical validation. The protocols and principles outlined herein are based on well-characterized analogs, such as the potent and selective p38α inhibitor PH-797804, and are intended to serve as a robust starting point for your investigations.

The p38 MAPK Signaling Nexus: A Critical Regulator of Cellular Homeostasis and Disease

The p38 MAPK pathway is a highly conserved signaling cascade that acts as a central hub for cellular responses to a myriad of extracellular stimuli, including inflammatory cytokines and environmental stressors.[1][2] This pathway is a key player in a wide array of cellular processes, from inflammation and apoptosis to cell differentiation and proliferation.[3] The p38 MAPK family comprises four isoforms (α, β, γ, and δ), with p38α being the most extensively studied and implicated in inflammatory diseases.[4] Dysregulation of the p38 MAPK pathway is a hallmark of numerous pathological conditions, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and various cancers.[4][5] This central role in disease pathogenesis has made p38 MAPK a compelling target for therapeutic intervention and a critical pathway to dissect for a deeper understanding of cellular signaling.

The activation of p38 MAPK is orchestrated by a tiered kinase cascade. Typically, a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1, phosphorylates and activates a MAP kinase kinase (MAPKK), predominantly MKK3 and MKK6.[2] These MAPKKs then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[6] Once activated, p38 MAPK phosphorylates a host of downstream substrates, including transcription factors like ATF-2 and other kinases such as MAPKAPK-2 (MK2), thereby executing its diverse cellular functions.[7]

Small molecule inhibitors are indispensable tools for elucidating the intricate workings of the p38 MAPK pathway. By selectively blocking the activity of p38 MAPK, researchers can dissect its specific contributions to cellular phenotypes, validate it as a therapeutic target, and screen for novel drug candidates.

The Pyridin-2(1H)-one Scaffold: A Promising Class of p38 MAPK Inhibitors

The pyridin-2(1H)-one core structure has emerged as a valuable scaffold in the development of kinase inhibitors.[8] A prominent example is PH-797804, a potent and selective, ATP-competitive inhibitor of p38α MAPK.[1][3] PH-797804 has demonstrated robust anti-inflammatory properties in both cellular and preclinical models, underscoring the therapeutic potential of this chemical class.[3] While the inhibitory potential of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one against p38 MAPK is not yet established in the public domain, its structural similarity to known inhibitors warrants its investigation. The protocols provided in this guide are designed to be adaptable for the characterization of novel compounds like 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

Visualizing the p38 MAPK Signaling Cascade and Point of Inhibition

p38_pathway stimuli Stress Stimuli / Cytokines (e.g., UV, TNF-α, IL-1β) mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mapkk MAPKK (MKK3/MKK6) mapkkk->mapkk P p38 p38 MAPK mapkk->p38 P (Thr180/Tyr182) p_p38 Phospho-p38 MAPK (Active) p38->p_p38 substrates Downstream Substrates (e.g., ATF-2, MK2) p_p38->substrates P inhibitor 1-(4-Hydroxyphenyl)pyridin-2(1H)-one (or analog, e.g., PH-797804) inhibitor->p_p38 Inhibition response Cellular Responses (Inflammation, Apoptosis, etc.) substrates->response

Caption: The p38 MAPK signaling cascade and the inhibitory action of pyridinone-based compounds.

Application Notes: Strategic Considerations for Meaningful Data

The successful application of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one or its analogs in studying p38 MAPK signaling hinges on a well-designed experimental strategy. The following notes provide insights into the causality behind key experimental choices.

I. In Vitro Kinase Assay: Determining Direct Inhibitory Potency

An in vitro kinase assay is the foundational experiment to ascertain whether a compound directly inhibits the enzymatic activity of p38 MAPK and to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

  • Choice of Enzyme and Substrate: Recombinant human p38α is the most commonly used isoform due to its significant role in inflammation.[4] Activating Transcription Factor 2 (ATF-2) is a well-established and widely used substrate for p38 MAPK.[7]

  • ATP Concentration: The inhibitory potential of ATP-competitive inhibitors is influenced by the ATP concentration in the assay. It is crucial to perform the assay at or near the Michaelis-Menten constant (Km) of ATP for p38 MAPK to obtain an accurate IC50 value.

  • Controls are Paramount:

    • No-enzyme control: Establishes the background signal.

    • No-inhibitor (vehicle) control: Represents 100% enzyme activity.

    • Known inhibitor control (e.g., PH-797804 or SB203580): Validates the assay's ability to detect inhibition.[3][9]

II. Cell-Based Assay: Assessing Inhibition in a Biological Context

While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is essential to evaluate the compound's ability to permeate the cell membrane, engage the target in a complex cellular environment, and inhibit the signaling pathway. Western blotting is a robust and widely used method for this purpose.

  • Cell Line Selection: Choose a cell line known to have a robust p38 MAPK response to a specific stimulus. Human monocytic cell lines (e.g., U937 or THP-1) or HeLa cells are common choices.[3]

  • Stimulus Selection: Lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or anisomycin are potent activators of the p38 MAPK pathway.[3][10] The choice of stimulus may depend on the specific biological question being addressed.

  • Time Course and Dose-Response: It is critical to perform a time-course experiment to determine the peak of p38 MAPK phosphorylation in response to the chosen stimulus. Subsequently, a dose-response experiment with the inhibitor will allow for the determination of its cellular potency (EC50).

  • Antibody Selection: Use a high-quality, validated antibody specific for the phosphorylated form of p38 MAPK (Phospho-p38 MAPK Thr180/Tyr182). It is imperative to also probe for total p38 MAPK to ensure that the observed decrease in the phosphorylated form is due to inhibition of its activation and not a result of protein degradation or unequal sample loading.

  • Loading Control: Probing for a housekeeping protein (e.g., GAPDH or β-actin) is essential to normalize for any variations in protein loading between lanes.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the key experiments described above. These should be adapted and optimized for your specific laboratory conditions and reagents.

Protocol 1: In Vitro p38α Kinase Assay (Non-Radioactive)

This protocol is designed to determine the IC50 of a test compound against recombinant p38α kinase.

Materials:

  • Recombinant active p38α kinase

  • ATF-2 substrate

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ATP

  • Test compound (e.g., 1-(4-Hydroxyphenyl)pyridin-2(1H)-one) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Then, dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • Add 5 µL of kinase buffer to all wells.

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add 2.5 µL of a solution containing p38α kinase and ATF-2 substrate in kinase buffer.

    • Incubate at room temperature for 10-15 minutes.

  • Initiate Kinase Reaction:

    • Add 5 µL of ATP solution (at 2x the final desired concentration, typically near the Km) to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detect ADP Formation:

    • Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background (no-enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Recommended Concentration/Condition
p38α Kinase10-20 ng/well
ATF-2 Substrate0.5-1 µ g/well
ATP100 µM (or near Km)
Incubation Time60 minutes at 30°C
Final DMSO≤ 1%
Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation in Cultured Cells

This protocol details the steps to assess the inhibitory effect of a test compound on p38 MAPK activation in a cellular context.

Materials:

  • Cell line (e.g., HeLa, U937)

  • Cell culture medium and supplements

  • p38 MAPK activator (e.g., Anisomycin, LPS)

  • Test compound (e.g., 1-(4-Hydroxyphenyl)pyridin-2(1H)-one)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-p38 MAPK

  • Loading control antibody (e.g., Mouse anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to reach 70-80% confluency.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a pre-determined concentration of the p38 MAPK activator for the optimal time (e.g., 10 µg/mL LPS for 30 minutes).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration with lysis buffer and 4x Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Signal Detection:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing:

    • Strip the membrane using a mild stripping buffer.

    • Repeat the immunoblotting procedure to probe for total p38 MAPK and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-p38 MAPK signal to the total p38 MAPK signal, and then to the loading control.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular EC50.

Data Interpretation and Troubleshooting

  • In Vitro Kinase Assay: A successful experiment will yield a sigmoidal dose-response curve, allowing for the calculation of a precise IC50 value. High background or a flat dose-response curve may indicate issues with the enzyme, substrate, or assay conditions.

  • Western Blot: A dose-dependent decrease in the phospho-p38 MAPK signal, with no significant change in the total p38 MAPK levels, indicates specific inhibition of the pathway. If total p38 MAPK levels also decrease, it may suggest off-target effects or compound-induced protein degradation. Inconsistent loading control bands necessitate a repeat of the protein quantification and loading steps.

By employing the principles and protocols outlined in this guide, researchers can effectively utilize 1-(4-Hydroxyphenyl)pyridin-2(1H)-one and other pyridinone-based compounds to meticulously dissect the multifaceted roles of the p38 MAPK signaling pathway in health and disease.

References

  • Selness, S. R., Devraj, R. V., Devadas, B., Walker, J. K., Boehm, T. L., Durley, R. C., ... & Monahan, J. B. (2011). Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. Bioorganic & medicinal chemistry letters, 21(14), 4364-4368. [Link]

  • Zarubin, T., & Han, J. (2005). Activation and signaling of the p38 MAP kinase pathway. Cell research, 15(1), 11-18. [Link]

  • Hope, H. R., Anderson, G. D., Burnette, B. L., Compton, R. P., Devraj, R. V., Hirsch, J. L., ... & Monahan, J. B. (2009). Anti-inflammatory properties of a novel N-phenyl pyridinone inhibitor of p38 mitogen-activated protein kinase: preclinical-to-clinical translation. Journal of Pharmacology and Experimental Therapeutics, 331(3), 882-895. [Link]

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403-417. [Link]

  • Underwood, D. C., Osborn, R. R., Bochnowicz, S., Webb, E. F., Rieman, D. J., Lee, J. C., & Hay, D. W. (2000). SB 239063, a p38 MAPK inhibitor, reduces neutrophilia, inflammatory cytokines, and airway hyperresponsiveness in guinea pigs. American Journal of Physiology-Lung Cellular and Molecular Physiology, 279(5), L895-L902. [Link]

  • Kuma, Y., Sabio, G., Bain, J., Shpiro, N., Marquez, R., & Cuenda, A. (2005). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. BMC cell biology, 6(1), 1-13. [Link]

  • Lee, J. C., Kassis, S., Kumar, S., Badger, A., & Adams, J. L. (1999). p38 mitogen-activated protein kinase inhibitors—mechanisms and therapeutic potentials. Pharmacology & therapeutics, 82(2-3), 389-397. [Link]

  • AbbVie Deutschland GmbH & Co. KG. (2015).
  • Lee, M. R., & Lee, J. C. (2013). p38 mitogen-activated protein kinase inhibitors: a patent review (2009–2012). Expert opinion on therapeutic patents, 23(11), 1437-1456. [Link]

  • Lee, S., & Kim, C. (2017). Recent advances in the inhibition of p38 MAPK as a potential strategy for the treatment of Alzheimer's disease. Molecules, 22(8), 1307. [Link]

  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268-272. [Link]

  • Wang, Y., Li, Y., Wu, Y., & Zhang, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 862831. [Link]

  • Pfizer Inc. (2003).
  • Yong, H. Y., Koh, M. S., & Moon, A. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert opinion on investigational drugs, 18(12), 1893-1905. [Link]

Sources

Method

Synthesis of substituted 1-phenyl-2(1H)-pyridones for medicinal chemistry.

An Application Guide to the Synthesis of Substituted 1-Phenyl-2(1H)-pyridones for Medicinal Chemistry Introduction: The Privileged Scaffold in Modern Drug Discovery The 1-phenyl-2(1H)-pyridone core is a quintessential "p...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Substituted 1-Phenyl-2(1H)-pyridones for Medicinal Chemistry

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 1-phenyl-2(1H)-pyridone core is a quintessential "privileged scaffold" in medicinal chemistry. Its unique combination of features—acting as both a hydrogen bond donor and acceptor, serving as a versatile bioisostere for amides and phenyl groups, and offering multiple points for substitution—makes it a cornerstone in the design of novel therapeutics.[1][2][3][4] This scaffold is present in a wide array of biologically active molecules, demonstrating pharmacological properties that span antitumor, anti-inflammatory, antimicrobial, and antiviral activities.[1][4] The ability to fine-tune physicochemical properties such as polarity, lipophilicity, and metabolic stability through substitution has led to its incorporation into several FDA-approved drugs, cementing its importance in drug discovery programs.[1][3]

Synthetically, the primary challenge in accessing this scaffold lies in the construction of the C(aryl)-N(pyridone) bond. The 2-pyridone nucleus is an ambident nucleophile, meaning it can react at either the nitrogen or the exocyclic oxygen atom, leading to N-arylated or O-arylated products, respectively. Therefore, achieving high N-selectivity is paramount. This guide provides an in-depth overview of the most robust and widely adopted synthetic strategies for preparing substituted 1-phenyl-2(1H)-pyridones, with a focus on the underlying principles and practical applications relevant to medicinal chemists.

Core Synthetic Strategies: A Strategic Overview

The synthesis of 1-phenyl-2(1H)-pyridones can be broadly categorized into two strategic approaches: the direct N-arylation of a pre-existing 2-pyridone ring or the de novo construction of the substituted pyridone ring system.

G cluster_0 Synthetic Approaches cluster_1 N-Arylation Methods cluster_2 Ring Construction Methods Start Target: 1-Phenyl-2(1H)-pyridone Strategy1 Strategy 1: N-Arylation of 2-Pyridone Core Start->Strategy1 Strategy2 Strategy 2: De Novo Ring Construction Start->Strategy2 Ullmann Ullmann-Type (Copper-Catalyzed) Strategy1->Ullmann Classic & Robust Buchwald Buchwald-Hartwig (Palladium-Catalyzed) Strategy1->Buchwald Broad Scope Diaryliodonium Diaryliodonium Salts (Mild Arylation) Strategy1->Diaryliodonium High Efficiency Cycloaddition Cycloaddition / Annulation (e.g., Diels-Alder) Strategy2->Cycloaddition Complex Scaffolds Condensation Condensation Reactions (e.g., Guareschi-Thorpe) Strategy2->Condensation Substituted Pyridones

Fig. 1. High-level overview of synthetic strategies for 1-phenyl-2(1H)-pyridone synthesis.

Part 1: N-Arylation of Pre-Formed 2-Pyridone Scaffolds

This is the most common and direct approach, involving the coupling of a substituted 2-hydroxypyridine with an aryl partner. The success of this strategy hinges on the choice of catalyst and reaction conditions to ensure selective N-arylation.

Methodology 1: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

The Ullmann condensation is a classical method for forming C-N bonds, relying on a copper catalyst to couple an aryl halide with an amine or amide.[5] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols have significantly improved their scope and practicality.[5][6]

Causality and Field Insights: The reaction is believed to proceed through a Cu(I) active species, which undergoes oxidative addition with the aryl halide.[6][7] The choice of copper source (e.g., CuI, CuCl, Cu(OAc)₂), ligand (e.g., diamines, phenanthroline), base, and solvent is critical. The ligand stabilizes the copper center and facilitates the catalytic cycle, while the base is required to deprotonate the 2-pyridone, forming the nucleophilic pyridin-2-olate. High-boiling polar solvents like DMF or NMP are often used to achieve the necessary temperatures, though newer systems operate under milder conditions.[5]

Protocol 1: General Procedure for Ullmann-Type N-Arylation

  • Reaction Setup: To an oven-dried reaction vessel, add the substituted 2-pyridone (1.0 equiv), the aryl halide (typically an iodide or bromide, 1.1-1.5 equiv), the copper catalyst (e.g., CuI, 5-10 mol%), and a ligand (e.g., 1,10-phenanthroline, 10-20 mol%).

  • Solvent and Base: Add a suitable anhydrous solvent (e.g., DMF, toluene, or dioxane) and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Reaction Execution: Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble copper salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Methodology 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a highly versatile and efficient method with broad functional group tolerance.[8][9][10][11] It utilizes a palladium catalyst with specialized, bulky, electron-rich phosphine ligands.[11]

Causality and Field Insights: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated 2-pyridone, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[8][11] The choice of ligand is the most critical parameter. Ligands like XPhos, SPhos, or BINAP are designed to promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[8][11] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is essential for deprotonating the 2-pyridone without interfering with the catalyst.

G cluster_main Buchwald-Hartwig Amination ArylHalide Aryl Halide (Ar-X) Product 1-Phenyl-2(1H)-pyridone (Ar-N-Pyridone) ArylHalide->Product Pyridone 2-Pyridone Pyridone->Product Base Base (e.g., NaOtBu) Base->Product Catalyst Pd(0) Catalyst + Ligand Catalyst->Product

Fig. 2. Key components of the Buchwald-Hartwig N-arylation reaction.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) in an anhydrous solvent like toluene or dioxane.

  • Reaction Setup: To a separate oven-dried reaction vessel, add the substituted 2-pyridone (1.0 equiv), the aryl halide (1.0-1.2 equiv), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv).

  • Reaction Execution: Add the pre-formed catalyst solution or add the palladium source and ligand directly to the reaction vessel, followed by the anhydrous solvent. Purge with an inert gas and heat to the required temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Methodology 3: N-Arylation with Diaryliodonium Salts

A more recent and highly efficient method involves the use of diaryliodonium salts as powerful arylating agents. These reactions can often be performed under exceptionally mild conditions, including at room temperature, sometimes with a copper catalyst or even under metal-free conditions.[12]

Causality and Field Insights: Diaryliodonium salts, [Ar₂I]⁺X⁻, are hypervalent iodine reagents that act as potent electrophilic aryl sources. Copper-catalyzed variants proceed readily at room temperature, offering a significant advantage over traditional coupling methods that require elevated temperatures.[12] For instance, the antifibrotic drug Pirfenidone was synthesized in 99% yield within 30 minutes at room temperature using this method.[12] Interestingly, under metal-free conditions, the choice of base can dictate the selectivity between N- and O-arylation, providing orthogonal control over the reaction outcome.[13]

Protocol 3: Copper-Catalyzed N-Arylation with Diaryliodonium Salts [12]

  • Reaction Setup: In a reaction vial, combine the 2-pyridone (1.0 equiv), the diaryliodonium salt (1.1 equiv), and the copper catalyst (e.g., CuCl, 10 mol%).

  • Solvent Addition: Add a suitable solvent (e.g., THF or CH₂Cl₂).

  • Reaction Execution: Stir the mixture at room temperature. The reaction is often very fast, with completion times ranging from 10 minutes to a few hours. Monitor progress by TLC.

  • Workup and Purification: Once complete, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to afford the pure N-aryl-2-pyridone.

Comparative Summary of N-Arylation Methods

FeatureUllmann-Type ReactionBuchwald-Hartwig AminationN-Arylation with Diaryliodonium Salts
Catalyst Copper (CuI, CuCl, etc.)Palladium (Pd₂(dba)₃, Pd(OAc)₂)Copper (optional) or Metal-Free
Typical Ligand Diamines, PhenanthrolineBulky Phosphines (XPhos, BINAP)Often ligand-free
Base K₂CO₃, Cs₂CO₃NaOt-Bu, K₃PO₄Varies (can control selectivity)
Temperature High (100-140 °C)Moderate (80-110 °C)Room Temperature
Reaction Time Long (12-24 h)Moderate (2-16 h)Very Short (10 min - 2 h)
Scope/Tolerance ModerateExcellentVery Good
Key Advantage Cost-effective catalystBroadest substrate scopeExtremely mild conditions, high speed

Part 2: De Novo Construction of the 2-Pyridone Ring

An alternative to direct arylation is to construct the 1-phenyl-2-pyridone ring from acyclic precursors already containing the desired phenyl group on the nitrogen atom.

Methodology 4: Cycloaddition and Annulation Strategies

Cycloaddition reactions, particularly [4+2] Diels-Alder type strategies, are powerful methods for constructing six-membered rings with high stereochemical control.[14] Annulation of in-situ generated azadienes with active methylene compounds also provides a direct route to structurally diverse 2-pyridones.[15]

Causality and Field Insights: These methods involve reacting complementary fragments to build the heterocyclic core. For instance, a [4+2] cycloaddition followed by a retro-[4+2] cycloreversion can be used to synthesize substituted 2-pyridones from pyrazinone precursors.[16] The substitution pattern of the final product is directly determined by the substituents on the starting diene and dienophile. While powerful, these multi-step sequences can be more complex than direct arylation and may require more specialized starting materials. Another common approach is the Guareschi-Thorpe condensation, where cyanoacetamide reacts with a 1,3-diketone to yield highly substituted 2-pyridones.[17][18]

Protocol 4: One-Pot Synthesis via L-proline Catalysis [1]

  • Reactant Preparation: In a reaction vessel, mix dimethyl 3-oxopentanedioate (1.0 equiv), N,N-dimethylformamide dimethyl acetal (DMF-DMA), and the desired primary aniline (1.0 equiv).

  • Catalyst and Solvent: Add L-proline (catalytic amount) as the catalyst and a suitable solvent.

  • Reaction Execution: Stir the mixture under the optimized conditions (temperature and time will vary based on substrates). The reaction proceeds through a cascade of condensation and cyclization steps.

  • Workup and Purification: Upon completion, perform a standard aqueous workup followed by extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Conclusion

The synthesis of substituted 1-phenyl-2(1H)-pyridones is a mature field with a rich portfolio of reliable and scalable methods. For most medicinal chemistry applications, the direct N-arylation of a 2-pyridone core via Buchwald-Hartwig amination offers the best balance of substrate scope, functional group tolerance, and predictable reactivity. For rapid synthesis under exceptionally mild conditions, N-arylation with diaryliodonium salts is an outstanding choice. The classical Ullmann condensation remains a cost-effective alternative, particularly for large-scale synthesis where substrate scope is not a primary concern. Finally, de novo ring construction strategies provide access to unique substitution patterns that may be difficult to achieve through direct arylation. The choice of method will ultimately depend on the specific target molecule, available starting materials, and the scale of the synthesis.

References

  • Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature - ResearchG
  • Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Rhodium-Catalyzed N-Arylation of 2-Pyridones Enabled by 1,6-Acyl Migratory Rearrangement of 2-Oxypyridines | Organic Letters - ACS Publications. (URL: [Link])

  • N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - Chemical Science (RSC Publishing). (URL: [Link])

  • 3,4-and 3,5-disubstituted 2-pyridones using an intermolecular cycloaddition/cycloreversion strategy: toward the - CORE. (URL: [Link])

  • Preparation and reactions of pyridones: steric and electronic effects on cycloadditions with 2(1H) - RSC Publishing. (URL: [Link])

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])

  • Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes - PubMed Central. (URL: [Link])

  • Preparation and Reactions of Pyridones : Steric and Electronic Effects on Cycloadditions with 2(1H) - RSC Publishing. (URL: [Link])

  • N- and O-arylation in the presence of radical scavengers - ResearchGate. (URL: [Link])

  • Diels-Alder cycloadditions using nucleophilic 2-pyridones. Regiocontrolled and stereocontrolled synthesis of unsaturated, bridged, bicyclic lactams | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Ullmann condensation - Wikipedia. (URL: [Link])

  • Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors - PubMed. (URL: [Link])

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (URL: [Link])

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - Frontiers Publishing Partnerships. (URL: [Link])

  • Buchwald -Hartwig Amination - OpenOChem Learn. (URL: [Link])

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (URL: [Link])

  • Design and Synthesis of Novel 1‐((1‐Phenyl‐1H‐1,2,3‐triazol‐4‐yl)methyl)pyridin‐2(1H)‐one Derivatives - ResearchGate. (URL: [Link])

  • Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - Brieflands. (URL: [Link])

  • Ullmann Reaction - BYJU'S. (URL: [Link])

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC - PubMed Central. (URL: [Link])

  • Synthesis of 2-pyridones - Organic Chemistry Portal. (URL: [Link])

  • Pyridones in drug discovery: Recent advances - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL: [Link])

  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • Ullmann Reaction - Cambridge University Press. (URL: [Link])

  • Selected examples of the synthesis routes of 2-pyridones. - ResearchGate. (URL: [Link])

  • Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

  • 5-methyl-1-(substituted phenyl)-2-(1h)
  • synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity - ResearchGate. (URL: [Link])

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters - ACS Publications. (URL: [Link])

  • Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - NIH. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

Welcome to the technical support center for the synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or plan...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this important structural motif. As an N-aryl pyridone, this compound is a valuable building block in pharmaceutical and materials science.

The synthesis, while conceptually straightforward via cross-coupling chemistry, presents several common challenges, primarily concerning reaction yield, side-product formation—especially the issue of N- versus O-arylation—and final product purification. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve a successful synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The solutions are based on established chemical principles and field-proven optimization strategies.

Question 1: My reaction yield is very low. What are the most likely causes and how can I improve it?

Low yield is a frequent issue stemming from suboptimal reaction conditions or catalyst deactivation. The primary routes to this molecule are the Buchwald-Hartwig amination (Palladium-catalyzed) and the Ullmann condensation (Copper-catalyzed).[1][2] Let's break down the potential causes for each.

For Buchwald-Hartwig Amination:

  • Cause: Inefficient Catalyst System (Palladium Source/Ligand). The choice of phosphine ligand is the single most critical factor in a successful Buchwald-Hartwig reaction.[3] It governs the stability of the catalytic species and the rates of oxidative addition and reductive elimination.

  • Solution:

    • Ligand Selection: For N-arylation of amides or lactams like 2-pyridone, sterically hindered, electron-rich biarylphosphine ligands are generally superior. Consider switching to ligands like Xantphos or a Josiphos-type ligand.[4] These ligands promote the desired reductive elimination to form the C-N bond.

    • Palladium Pre-catalyst: Use a well-defined Pd(0) source or a pre-catalyst that reliably generates Pd(0) in situ, such as Pd₂(dba)₃ or a G3/G4 Buchwald pre-catalyst. This avoids variability associated with the reduction of Pd(II) sources.

    • Base Selection: The base's strength and solubility are crucial. Sodium tert-butoxide (NaOtBu) is often effective, but if it causes substrate decomposition, a weaker base like K₃PO₄ or Cs₂CO₃ should be tested. Ensure the base is finely powdered and anhydrous.

For Ullmann Condensation:

  • Cause: Inactive Copper Catalyst or Harsh Reaction Conditions. Traditional Ullmann reactions require high temperatures (>180 °C), which can lead to decomposition of starting materials or the product.[2]

  • Solution:

    • Use a Ligand-Accelerated Protocol: Modern Ullmann protocols operate at much lower temperatures (80-120 °C) by using a ligand to solubilize and activate the copper catalyst. trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMCDA) is an excellent and cost-effective ligand for the CuI-catalyzed N-arylation of 2-pyridones.[5]

    • Copper Source: Use Copper(I) iodide (CuI). It is generally more active than Cu(0) or Cu(II) sources for this transformation.

    • Solvent: While DMF or NMP are traditional, toluene can be an effective and industrially preferred solvent when using the right ligand system.[5]

Workflow for Yield Optimization

start Low Yield Observed q1 Which method? (Buchwald / Ullmann) start->q1 buchwald Buchwald-Hartwig Path q1->buchwald  Buchwald ullmann Ullmann Path q1->ullmann  Ullmann b_ligand Optimize Ligand (e.g., Xantphos, Josiphos) buchwald->b_ligand u_ligand Add Ligand (e.g., DMCDA) ullmann->u_ligand b_base Screen Bases (NaOtBu, K3PO4, Cs2CO3) b_ligand->b_base b_pd Use Pd(0) Pre-catalyst b_base->b_pd analyze Analyze Purity & Re-assess b_pd->analyze u_temp Lower Temperature (80-120 °C) u_ligand->u_temp u_cu Use CuI Source u_temp->u_cu u_cu->analyze

Caption: Logic diagram for troubleshooting low reaction yield.

Question 2: My main problem is a mixture of N-arylated and O-arylated products. How can I selectively synthesize the desired 1-(4-Hydroxyphenyl)pyridin-2(1H)-one?

This is the most common selectivity challenge. Pyridin-2-one is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. Achieving high selectivity for N-arylation depends heavily on a nuanced choice of reaction conditions that exploit the different electronic and steric environments of the two nucleophilic centers.[6][7]

Understanding the Selectivity: The outcome is often governed by the principle of Hard and Soft Acids and Bases (HSAB). The nitrogen atom is a "softer" nucleophile than the oxygen atom.

  • N-Arylation (Desired): Favored under conditions that are more covalent or "softer" in nature. Palladium-catalyzed reactions often fall into this category.

  • O-Arylation (Side Product): Favored under conditions that are more ionic or "harder." Reactions with highly ionic character or those proceeding via an SₙAr mechanism with a very reactive electrophile can favor O-arylation.

Strategies for Selective N-Arylation:

ParameterCondition Favoring N-ArylationRationaleReference
Catalyst System Palladium-based (Buchwald-Hartwig). The mechanism involves a softer Pd-center, which preferentially coordinates with the softer nitrogen atom of the pyridone.[1][3]
Copper-based with specific ligands (Ullmann). Ligands like 1,10-phenanthroline derivatives can steer the reaction towards N-arylation.[8]
Base Non-coordinating organic bases or weaker inorganic bases. Strong, "hard" bases like NaH or KOtBu can generate a significant population of the pyridone anion, where the negative charge is delocalized but has high density on the "harder" oxygen atom, favoring O-arylation. Weaker bases like K₂CO₃ or organic amines (e.g., N,N-diethylaniline) can favor N-arylation.[6][9][6][9]
Solvent Non-polar aprotic solvents (e.g., Toluene, Dioxane). Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the charged oxygen of the pyridone anion, promoting O-arylation. Non-polar solvents favor the neutral form of the pyridone in the catalytic cycle, leading to N-selectivity.[6][10]
Counter-ion Less dissociating cations. Using a base with a larger, less-coordinating cation (e.g., Cs⁺ from Cs₂CO₃) can favor N-arylation over smaller, harder cations (e.g., Na⁺ from NaH).

Visualizing N- vs. O-Arylation

cluster_0 Pyridin-2-one Tautomers cluster_1 Reaction Pathways Pyridone Hydroxypyridine Pyridone->Hydroxypyridine N_Product N-Arylation Product (Desired) Pyridone->N_Product  N-Attack (Soft Nucleophile) O_Product O-Arylation Product (Side-Product) Hydroxypyridine->O_Product  O-Attack (Hard Nucleophile) N_H Pyridin-2-one (N-H) O_H 2-Hydroxypyridine (O-H)

Caption: Competing N- and O-arylation pathways for 2-pyridone.

Question 3: I suspect my starting aryl halide is being consumed by side reactions like hydrodehalogenation. How can I confirm this and prevent it?

Hydrodehalogenation (replacement of the halogen with a hydrogen) is a common byproduct pathway in palladium-catalyzed couplings. It consumes your electrophile and reduces the overall yield.

  • Confirmation: The primary byproduct would be phenol (from the hydrodehalogenation of 4-halophenol). This can be easily detected by LC-MS or by analyzing the crude ¹H NMR spectrum.

  • Prevention:

    • Use Anhydrous Conditions: Water or other protic impurities can be a source of hydride. Ensure your solvent and reagents are thoroughly dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

    • Choice of Base: Some bases can act as hydride donors or promote pathways that generate palladium-hydride species. Avoid bases like sodium formate. If using an alkoxide base like NaOtBu, ensure it is of high purity.

    • Ligand Choice: Select a ligand that promotes rapid reductive elimination of the C-N bond. This step is in competition with pathways leading to hydrodehalogenation. Bulky, electron-rich phosphine ligands are generally effective.[10]

    • Protect the Phenolic -OH Group: The acidic proton of the 4-hydroxyphenyl starting material can be a source of protons that lead to hydrodehalogenation. Protecting the hydroxyl group as a methyl ether (e.g., using 4-bromoanisole) and then deprotecting it in a final step can circumvent this issue. Boron tribromide (BBr₃) is highly effective for cleaving the methyl ether post-coupling.[11]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group on the 4-halophenol starting material?

A: While not always strictly necessary, it is highly recommended. The free hydroxyl group has two main drawbacks:

  • Acidity: The phenolic proton is acidic and can interfere with the base, potentially leading to side reactions like hydrodehalogenation.

  • Nucleophilicity: The phenoxide, formed after deprotonation, is a competing nucleophile that can lead to diaryl ether formation (O-arylation of another molecule of 4-halophenol).

Recommended Strategy: Use 4-bromoanisole or 4-iodoanisole as the coupling partner. The methoxy group is robust under both Buchwald-Hartwig and Ullmann conditions. The final step is a straightforward demethylation with BBr₃ in DCM or HBr in acetic acid to reveal the target compound.[11]

Q2: How can I reliably distinguish between the N-arylated and O-arylated isomers using spectroscopy?

A: ¹H NMR and IR spectroscopy are definitive.

  • ¹H NMR Spectroscopy: The chemical shifts of the pyridine ring protons are highly diagnostic.

    • N-Aryl Product (Pyridin-2-one form): The proton at the C6 position is adjacent to the carbonyl group and will typically appear further downfield (δ > 7.5 ppm) compared to the O-aryl isomer.

    • O-Aryl Product (2-Aryloxypyridine form): The aromatic system is a substituted pyridine. The proton at the C6 position is adjacent to the nitrogen and will appear significantly downfield, often above δ 8.0 ppm.

  • IR Spectroscopy: The carbonyl stretch is the key differentiator.

    • N-Aryl Product: Will show a strong C=O stretch characteristic of an amide/lactam, typically in the range of 1650-1680 cm⁻¹ .

    • O-Aryl Product: Lacks a carbonyl group. It will show C=N and C=C stretching frequencies for the pyridine ring, but the prominent amide C=O band will be absent.

Typical Spectroscopic Data (Predicted)

Feature1-(4-Hydroxyphenyl)pyridin-2(1H)-one (N-Aryl)2-(4-Hydroxyphenoxy)pyridine (O-Aryl)
¹H NMR (DMSO-d₆) ~9.5-10.0 (s, 1H, Ar-OH), ~7.6-7.8 (m, 1H, H6), ~7.4-7.5 (m, 1H, H4), ~7.2-7.3 (d, 2H, Ar-H), ~6.8-6.9 (d, 2H, Ar-H), ~6.3-6.5 (m, 2H, H3, H5)~9.5-10.0 (s, 1H, Ar-OH), ~8.1-8.2 (d, 1H, H6), ~7.7-7.9 (t, 1H, H4), ~7.0-7.2 (m, 3H, H5, Ar-H), ~6.8-6.9 (m, 3H, H3, Ar-H)
¹³C NMR (DMSO-d₆) ~162 (C=O), ~155 (Ar-C-OH), ~140 (C6), ~140 (C4), ~128 (Ar-C), ~120 (C5), ~116 (Ar-C), ~106 (C3)~164 (C2), ~154 (Ar-C-OH), ~148 (C6), ~140 (C4), ~122 (Ar-C), ~118 (Ar-C), ~117 (C5), ~112 (C3)
IR (KBr, cm⁻¹) ~3200-3400 (O-H), ~1660 (C=O) , ~1590, 1510 (C=C)~3200-3400 (O-H), ~1580, 1480 (C=C), No C=O band

Protocols

Protocol 1: Buchwald-Hartwig Synthesis (via Methoxy-Protected Intermediate)

This protocol is optimized for selectivity and yield.

cluster_0 Step 1: C-N Coupling cluster_1 Step 2: Demethylation s1_reagents Reagents: - 2-Hydroxypyridine - 4-Bromoanisole - Pd2(dba)3 / Xantphos - Cs2CO3 - Toluene (Anhydrous) s1_setup Setup: - Oven-dried flask - Inert atmosphere (Argon) - Reflux (100-110 °C) s1_reagents->s1_setup s1_workup Workup: - Cool to RT - Filter through Celite - Concentrate - Column Chromatography s1_setup->s1_workup s2_reagents Reagents: - Coupled Product - BBr3 (1M in DCM) - DCM (Anhydrous) s1_workup->s2_reagents Isolated Intermediate s2_setup Setup: - Inert atmosphere (Argon) - 0 °C to RT s2_reagents->s2_setup s2_workup Workup: - Quench with Methanol (Careful!) - Aqueous wash (NaHCO3) - Extract with EtOAc - Purify (Recrystallization/Column) s2_setup->s2_workup

Caption: Two-step workflow for the synthesis of the target compound.

Step 1: Synthesis of 1-(4-Methoxyphenyl)pyridin-2(1H)-one

  • To an oven-dried Schlenk flask, add 2-hydroxypyridine (1.0 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by 4-bromoanisole (1.2 eq).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield the methoxy-protected intermediate.

Step 2: Demethylation to 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

  • Dissolve the purified intermediate from Step 1 in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide (BBr₃, 1.5 eq, typically 1M in DCM) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Once the reaction is complete (monitored by TLC), cool it back to 0 °C.

  • Very carefully and slowly quench the reaction by adding methanol dropwise.

  • Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by recrystallization (e.g., from ethanol/water) or column chromatography to obtain pure 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

References

Sources

Optimization

Optimizing reaction conditions for the synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

Welcome to the technical support center for the synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to facilitate a successful synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to address common challenges and optimize your reaction conditions.

Introduction to the Synthesis

The synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, a metabolite of the drug Pirfenidone, typically involves the formation of a C-N bond between a pyridine and a phenyl ring.[1] The most common and effective strategies are copper-catalyzed cross-coupling reactions, such as the Ullmann or Chan-Lam couplings.[2][3] A prevalent and often more reliable approach involves a two-step process:

  • N-Arylation: Coupling of 2-pyridone with a protected 4-hydroxyphenyl precursor, such as 4-iodoanisole or 4-methoxyphenylboronic acid.

  • Demethylation: Cleavage of the methoxy group to yield the final phenolic product.

This two-step method is generally preferred to avoid potential complications arising from the free hydroxyl group of 4-halophenols or 4-aminophenols under typical coupling conditions.

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic process, the following diagram illustrates the key steps involved in the synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

Synthetic Workflow cluster_step1 Step 1: N-Arylation (Ullmann or Chan-Lam Coupling) cluster_step2 Step 2: Demethylation cluster_step3 Purification 2-Pyridone 2-Pyridone Coupling Cu-catalyzed Coupling 2-Pyridone->Coupling Aryl_Partner 4-Iodoanisole or 4-Methoxyphenylboronic acid Aryl_Partner->Coupling Intermediate 1-(4-Methoxyphenyl)pyridin-2(1H)-one Coupling->Intermediate Demethylation Demethylating Agent (e.g., BBr3) Intermediate->Demethylation Final_Product 1-(4-Hydroxyphenyl)pyridin-2(1H)-one Demethylation->Final_Product Purification Column Chromatography or Recrystallization Final_Product->Purification Pure_Product Pure Final Product Purification->Pure_Product

Caption: General workflow for the synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis and provides actionable solutions.

Issue 1: Low or No Yield of N-Arylated Product

A low yield in the N-arylation step is a common problem. Several factors can contribute to this issue.

Possible Causes and Solutions:

  • Poor Quality of Reagents:

    • Copper Catalyst: The activity of the copper catalyst is crucial. Ensure you are using a high-purity copper salt (e.g., CuI, Cu(OAc)₂). For Ullmann reactions, using freshly prepared, activated copper powder can improve reactivity.

    • Arylating Agent: If using a boronic acid, be aware that they can dehydrate over time to form boroxines, which may be less reactive. It is advisable to use fresh or properly stored boronic acid.

    • Solvent: Ensure solvents are anhydrous, especially for reactions sensitive to moisture.

  • Suboptimal Reaction Conditions:

    • Temperature: Ullmann couplings often require high temperatures (120-150 °C).[4] If the reaction is sluggish, a gradual increase in temperature may be necessary. Conversely, Chan-Lam couplings are often performed at room temperature, but gentle heating may be beneficial for less reactive substrates.[2]

    • Ligand: The choice of ligand is critical for catalytic activity. For Ullmann reactions, ligands like 1,10-phenanthroline or amino acids can improve yields.[5] In some Chan-Lam couplings, pyridine is used as both a base and a ligand.[2]

    • Base: The choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) are important. An insufficient amount of base can stall the reaction.

  • Side Reactions:

    • Hydrodehalogenation: This is the replacement of the halogen on the aryl halide with a hydrogen atom. This can be minimized by ensuring an inert atmosphere and using appropriate ligands and bases.

    • Homocoupling: The formation of biaryl products from the arylating agent can compete with the desired N-arylation. Optimizing the stoichiometry of the reactants and the reaction temperature can help to minimize this side reaction.

Issue 2: Formation of O-Arylated Byproduct

2-Pyridone is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The formation of the O-arylated isomer, 2-(4-methoxyphenoxy)pyridine, is a common side reaction.

Strategies to Favor N-Arylation over O-Arylation:

  • Choice of Base and Solvent: The selectivity between N- and O-arylation can be highly dependent on the reaction conditions. In some systems, the choice of base can dramatically influence the regioselectivity.[6][7]

  • Steric Hindrance: While not directly applicable to the synthesis of the title compound, it is worth noting that sterically hindered aryl halides can sometimes favor O-arylation.[4]

  • Reaction Temperature: In some cases, higher reaction temperatures may favor the thermodynamically more stable N-aryl product.

The following decision tree can guide your troubleshooting process when dealing with low yield or selectivity issues.

Troubleshooting_N_Arylation Start Low Yield or Side Products in N-Arylation Step Check_Reagents Verify Reagent Quality (Catalyst, Arylating Agent, Solvent) Start->Check_Reagents Check_Reagents->Start Impure reagents, replace and retry Optimize_Conditions Optimize Reaction Conditions (Temperature, Ligand, Base) Check_Reagents->Optimize_Conditions Reagents are pure Analyze_Byproducts Identify Byproducts (O-Arylation, Homocoupling, etc.) Optimize_Conditions->Analyze_Byproducts Yield still low Purification_Strategy Develop Effective Purification Method Optimize_Conditions->Purification_Strategy Acceptable yield and selectivity Analyze_Byproducts->Optimize_Conditions Other side reactions observed Modify_Selectivity Adjust Conditions for N-Arylation Selectivity (e.g., change base/solvent) Analyze_Byproducts->Modify_Selectivity O-Arylation observed Modify_Selectivity->Optimize_Conditions

Caption: Troubleshooting decision tree for the N-arylation step.

Issue 3: Difficulty with Demethylation

The cleavage of the methyl ether to reveal the final phenol can sometimes be challenging.

Common Problems and Solutions:

  • Incomplete Reaction:

    • Reagent Stoichiometry: Boron tribromide (BBr₃) is a common and effective reagent for demethylation.[8] It is often used in stoichiometric amounts or in slight excess. An insufficient amount of BBr₃ will lead to incomplete conversion.

    • Reaction Temperature: Demethylation with BBr₃ is typically performed at low temperatures (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature.[8] If the reaction is incomplete, extending the reaction time at room temperature may be necessary.

  • Work-up Issues:

    • Quenching: BBr₃ reacts violently with water and alcohols. The reaction should be quenched carefully at low temperature by the slow addition of methanol or water.[9]

    • Product Isolation: The work-up can sometimes lead to the formation of emulsions or insoluble materials. Careful extraction with an appropriate organic solvent and washing with aqueous solutions are necessary.

Issue 4: Challenges in Purification

The final product, 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, is a polar phenolic compound, which can present challenges during purification.

Purification Strategies:

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used. However, the acidic nature of silica can sometimes cause streaking or poor separation of phenolic compounds. In such cases, using neutral or basic alumina might be a better option.[10]

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. Adding a small amount of acetic acid or triethylamine to the eluent can sometimes improve the peak shape and separation.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) needs to be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one?

A1: A reliable two-step synthesis is recommended. First, an N-arylation of 2-pyridone with a protected 4-hydroxyphenyl derivative like 4-iodoanisole (Ullmann coupling) or 4-methoxyphenylboronic acid (Chan-Lam coupling) to form 1-(4-methoxyphenyl)pyridin-2(1H)-one. This is followed by demethylation of the methoxy group using a reagent like BBr₃ to yield the final product.

Q2: Which coupling reaction is better, Ullmann or Chan-Lam?

A2: Both reactions have their merits. The Ullmann coupling is a classic method but often requires harsh conditions (high temperatures, stoichiometric copper).[3] The Chan-Lam coupling is generally milder, often proceeding at room temperature and open to the air, and uses catalytic amounts of copper.[2] The choice may depend on the availability of starting materials (aryl halide vs. boronic acid) and the specific laboratory setup.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to distinguish between the starting materials and the product. The product, being more polar than the starting materials (in the N-arylation step), will typically have a lower Rf value. Staining with a UV lamp or an appropriate chemical stain (e.g., potassium permanganate) can be used for visualization.

Q4: What are the expected 1H and 13C NMR chemical shifts for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one?

  • ¹H NMR: Aromatic protons of the pyridinone ring (typically in the range of 6.0-8.0 ppm), aromatic protons of the hydroxyphenyl ring (around 6.8-7.5 ppm), and a broad singlet for the phenolic -OH group.

  • ¹³C NMR: A carbonyl carbon signal for the pyridinone ring (around 160-165 ppm), and aromatic carbon signals for both rings (typically in the 110-160 ppm range).

It is highly recommended to perform a full characterization of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Q5: What safety precautions should I take when working with BBr₃?

A5: Boron tribromide is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It reacts violently with water and alcohols, so all glassware must be dry, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon). Quenching should be done slowly and at low temperatures.[8]

Experimental Protocols

The following are representative protocols based on established methodologies for similar compounds. Optimization may be required for your specific setup.

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)pyridin-2(1H)-one (Chan-Lam Coupling)
  • To a reaction vessel, add 2-pyridone (1.0 eq.), 4-methoxyphenylboronic acid (1.5 eq.), and copper(II) acetate (0.1 eq.).

  • Add anhydrous dichloromethane as the solvent, followed by pyridine (2.0 eq.).

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by TLC. The reaction may take 24-72 hours.

  • Upon completion, dilute the mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain 1-(4-methoxyphenyl)pyridin-2(1H)-one.

Protocol 2: Demethylation to 1-(4-Hydroxyphenyl)pyridin-2(1H)-one
  • Dissolve 1-(4-methoxyphenyl)pyridin-2(1H)-one (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (1.2 eq.) in dichloromethane.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and slowly quench with methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) or by recrystallization to afford 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

References

  • Cai, Z., et al. (2021). Novel pirfenidone derivatives: synthesis and biological evaluation. RSC Advances, 11(34), 20958-20964. [Link]

  • Chem-Station. (2024). O-Demethylation. [Link]

  • Lam, P. Y. S., et al. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941-2944. [Link]

  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
  • Chan, D. M. T., et al. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
  • Hicks, F. A., & Buchwald, S. L. (1999). A Highly Active Palladium Catalyst for the Amination of Aryl Chlorides. Journal of the American Chemical Society, 121(34), 7001-7008.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−N and C(aryl)−O Bond Formation.
  • Stambuli, J. P., et al. (2004). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 6(26), 4877-4880. [Link]

  • Wikipedia. (2023). Chan–Lam coupling. [Link]

  • Wikipedia. (2023). Ullmann reaction. [Link]

  • Vrettos, E. I. (2018). Answer to "Dimethylation with BBr3?". ResearchGate. [Link]

  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]

  • Various Authors. (2013). Column chromatography of phenolics?. ResearchGate. [Link]

  • Sorbe, J. (2024). Isolation and Purification of Natural Compounds - Column Chromatography. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [Link]

  • † 1H-NMR and 13C-NMR Spectra. [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Kuriyama, M., et al. (2020). N- and O-Arylation of Pyridin-2-ones with Diaryliodonium Salts: Base-Dependent Orthogonal Selectivity under Metal-Free Conditions. Chemical Science, 11(32), 8533-8538. [Link]

  • Kuriyama, M., et al. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 11(32), 8533-8538. [Link]

  • McGlacken, G. P., & Fair, R. J. (2010). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 75(11), 3918-3921. [Link]

  • Kuriyama, M., et al. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 11(32), 8533-8538. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

Welcome to the technical support center for the synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you improve both the yield and purity of your product.

Introduction to Synthetic Strategies

The synthesis of 1-aryl-2-pyridinones, such as 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, is a cornerstone transformation in medicinal chemistry. These scaffolds are present in numerous biologically active molecules. The primary challenge in this synthesis is the formation of the C-N bond between the pyridinone ring and the aryl group. The two most prevalent and effective methods for achieving this are copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations.[1][2]

  • Ullmann Condensation: This classic method uses a copper catalyst, often in combination with a ligand, to couple an aryl halide with the nitrogen of the 2-pyridone.[3] While traditionally requiring harsh conditions like high temperatures, modern protocols have made this reaction more accessible and efficient.[2]

  • Buchwald-Hartwig Amination: A more contemporary approach, this palladium-catalyzed cross-coupling reaction is known for its high functional group tolerance and generally milder reaction conditions.[1][4][5] It involves the reaction of an aryl halide or triflate with the amine (in this case, the NH of the pyridinone).

The choice between these methods often depends on substrate scope, catalyst availability, and desired reaction conditions. This guide will address issues pertinent to both pathways.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Reaction Setup & Execution

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a common frustration that can stem from several factors, from reagent quality to suboptimal reaction conditions. Let's break down the key areas to investigate.

Answer:

A. Incomplete Reaction:

  • Cause: The most frequent reason for low yield is an incomplete reaction. This can be due to insufficient reaction time, inadequate temperature, or catalyst deactivation.

  • Troubleshooting:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of your starting materials. Do not stop the reaction based on a predetermined time; wait until the limiting reagent is fully consumed.

    • Temperature Optimization: Both Ullmann and Buchwald-Hartwig reactions are sensitive to temperature.[3][4] If the reaction is sluggish, a modest increase in temperature (e.g., in 10-20 °C increments) can significantly accelerate the rate. High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are often used in Ullmann reactions to achieve the necessary high temperatures.[3]

    • Catalyst & Ligand Choice: The catalyst system is critical. For Buchwald-Hartwig reactions, ensure you are using an appropriate palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos, BINAP).[4] For Ullmann reactions, using a soluble copper(I) source (like CuI) with a diamine ligand can be more effective than using copper powder.[3]

B. Reagent Quality & Stoichiometry:

  • Cause: Impurities in starting materials, particularly water or oxides in the base, can poison the catalyst and hinder the reaction. Incorrect stoichiometry can also lead to unreacted starting material.

  • Troubleshooting:

    • Reagent Purity: Use freshly purified solvents and ensure your base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu) is anhydrous.

    • Protecting Groups: The free hydroxyl group on the 4-hydroxyphenyl moiety can interfere with the reaction, particularly by reacting with the base. It is often advantageous to use a protected starting material, such as 4-bromoanisole (reacting with 2-pyridone) or 4-aminophenol where the phenol is protected as a silyl ether or benzyl ether. The protecting group can be removed in a subsequent step.

    • Stoichiometry: While a 1:1 ratio of coupling partners is theoretically sufficient, it is common practice to use a slight excess (1.1-1.2 equivalents) of one of the reactants to drive the reaction to completion.

C. Atmospheric Conditions:

  • Cause: Palladium and copper catalysts, particularly in their active (0) or (I) oxidation states, are sensitive to oxygen.

  • Troubleshooting:

    • Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques or a glovebox. Degas your solvent thoroughly before use by sparging with an inert gas or through freeze-pump-thaw cycles.

Below is a troubleshooting workflow to guide your optimization process:

G cluster_tlc TLC/LC-MS Analysis cluster_sm Troubleshooting Incomplete Reaction cluster_decomp Troubleshooting Decomposition start Problem: Low Yield check_tlc Monitor reaction by TLC/LC-MS start->check_tlc sm_present Starting Material Remains check_tlc->sm_present product_streaking Product Streaking/ Decomposition check_tlc->product_streaking increase_temp Increase Temperature sm_present->increase_temp Yes lower_temp Lower Temperature product_streaking->lower_temp Yes change_catalyst Change Catalyst/Ligand increase_temp->change_catalyst No Improvement check_reagents Verify Reagent Purity (esp. Base & Solvent) change_catalyst->check_reagents No Improvement end_node Optimized Yield check_reagents->end_node change_base Use Milder Base (e.g., K2CO3 vs NaOtBu) lower_temp->change_base No Improvement change_base->end_node G cluster_products Potential Reaction Products reactants 2-Pyridone + 4-Halo-phenol (or protected derivatives) n_arylation Desired Product: 1-(4-Hydroxyphenyl)pyridin-2(1H)-one reactants->n_arylation N-Arylation (Desired Pathway) o_arylation Side Product: 2-(4-Hydroxyphenoxy)pyridine reactants->o_arylation O-Arylation homocoupling Side Product: 4,4'-Biphenyl derivative reactants->homocoupling Homocoupling

Figure 2. Competing reaction pathways in the synthesis.
Part 2: Work-up & Purification

Question 3: My crude product is an intractable oil/gum. How can I effectively purify my compound?

Answer:

Purification is often the most challenging step. The polarity of the pyridinone ring combined with the phenolic hydroxyl group can make the compound very polar and prone to streaking on silica gel.

A. Column Chromatography:

  • Technique: This is the most common method for separating the desired N-arylated product from the O-arylated isomer and other impurities.

  • Troubleshooting:

    • Solvent System: A gradient elution is typically required. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate and then methanol.

    • Tailing/Streaking: The acidic nature of silica gel can interact with the basic nitrogen of the pyridinone. To mitigate this, add a small amount of a basic modifier to your mobile phase, such as triethylamine (Et₃N) or ammonia (typically 0.5-1% v/v). [6]This deactivates the acidic sites on the silica and leads to much sharper peaks.

    • Alternative Stationary Phases: If silica gel fails, consider using neutral or basic alumina, or a C18-functionalized silica (reverse-phase chromatography).

ParameterRecommendation for Column ChromatographyRationale
Stationary Phase Silica Gel (default) or Neutral AluminaSilica is standard, but alumina can be better for basic compounds.
Mobile Phase Gradient: Hexane/EtOAc → EtOAc/MeOHStart non-polar to elute non-polar impurities, then increase polarity for the product.
Additive 0.5-1% Triethylamine (Et₃N) or NH₄OHNeutralizes acidic silica sites, preventing peak tailing of the basic product. [6]
Loading Dry loading onto silicaWet loading with a polar solvent can lead to poor separation. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

B. Recrystallization:

  • Technique: If the crude product is a solid or can be solidified, recrystallization is an excellent method for achieving high purity.

  • Troubleshooting:

    • Solvent Screening: Finding the right solvent is key. The ideal solvent should dissolve the compound when hot but not when cold. Screen a range of solvents with varying polarities, such as ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures like ethanol/water.

Recommended Experimental Protocol (Ullmann Condensation)

This protocol is a representative example and may require optimization for your specific setup.

Objective: To synthesize 1-(4-Hydroxyphenyl)pyridin-2(1H)-one from 2-pyridone and 4-bromoanisole, followed by demethylation.

Part A: Copper-Catalyzed N-Arylation

  • Reaction Setup: To an oven-dried Schlenk flask, add CuI (10 mol%), 2-pyridone (1.0 eq.), K₂CO₃ (2.0 eq.), and a stir bar.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed DMF via syringe. Then, add 4-bromoanisole (1.2 eq.) and N,N'-dimethylethylenediamine (DMEDA, 20 mol%) as the ligand.

  • Heating: Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexane:EtOAc). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the copper salts and base. Wash the filter cake with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (3x) to remove DMF, then with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(4-methoxyphenyl)pyridin-2(1H)-one.

Part B: Demethylation

  • Reaction Setup: Dissolve the purified methoxy-protected product from Part A in anhydrous dichloromethane (DCM) under an argon atmosphere and cool to 0 °C.

  • Reagent Addition: Slowly add boron tribromide (BBr₃, ~1.5 eq., typically as a 1M solution in DCM) dropwise.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Final Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or by a final column chromatography to yield pure 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

References

  • Wikipedia. (n.d.). Ullmann condensation.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • El-Sayed, N. N., et al. (2015). Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives.
  • Chemistry LibreTexts. (2023, June 30).
  • Sharma, P., et al. (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Pitta, P. B., et al. (n.d.).
  • Kormos, A., & Jakab, S. (n.d.).
  • Wikipedia. (n.d.). Ullmann reaction.
  • Jung, S.-H., et al. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature.
  • Bacsa, I., et al. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis of diversely substituted pyridin-2(1H)
  • Request PDF. (2025, August 6). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ACS Publications. (n.d.). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • PubMed. (2016, September 2).
  • Organic Syntheses Procedure. (n.d.).
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • ResearchGate. (n.d.).
  • Ewha Womans University. (2016, September 2).
  • Chemical Science (RSC Publishing). (n.d.). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions.
  • ACS Publications. (n.d.). C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process.
  • ResearchGate. (2020, July 21). N- and O-Arylation of Pyridin-2-ones with Diaryliodonium Salts: Base-Dependent Orthogonal Selectivity under Metal-Free Conditions.

Sources

Optimization

Overcoming solubility issues of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in aqueous solutions

Technical Support Center: 1-(4-Hydroxyphenyl)pyridin-2(1H)-one Document ID: TSS-HPP-01-2026 Last Updated: January 12, 2026 Introduction & Compound Overview Welcome to the technical support guide for 1-(4-Hydroxyphenyl)py...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

Document ID: TSS-HPP-01-2026

Last Updated: January 12, 2026

Introduction & Compound Overview

Welcome to the technical support guide for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. This molecule, a metabolite of Pirfenidone, is of significant interest in pharmaceutical research.[1] A primary challenge researchers face is its limited solubility in aqueous solutions, which can complicate in vitro assays, formulation development, and pharmacokinetic studies.

The molecule's structure contains both a mildly acidic phenolic hydroxyl group and a pyridinone ring system. This bifunctional nature results in poor aqueous solubility under neutral pH conditions. This guide provides a comprehensive collection of frequently asked questions (FAQs), in-depth troubleshooting protocols, and validated experimental procedures to help you overcome these solubility challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is 1-(4-Hydroxyphenyl)pyridin-2(1H)-one so poorly soluble in neutral water?

A: The molecule possesses a hydrophobic phenyl ring and a pyridinone core, which limit its interaction with water. While it has hydrogen bond donors and acceptors, the overall lipophilicity dominates at neutral pH, leading to low solubility. Physicochemical properties like a high melting point suggest strong crystal lattice energy, which further impedes dissolution.[2]

Q2: What is the first thing I should try to dissolve the compound?

A: For initial stock solutions, the use of a water-miscible organic cosolvent is the most straightforward approach.[3] Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of compounds.[4]

Q3: Can I just heat the solution to get it to dissolve?

A: While gentle heating can increase the rate of dissolution, it is not a reliable method for achieving a stable solution at room or physiological temperatures. The compound will likely precipitate out as the solution cools, a phenomenon known as supersaturation. This can lead to inaccurate and irreproducible experimental results.

Q4: Will changing the pH of my aqueous buffer help?

A: Yes, pH adjustment is a highly effective strategy. The phenolic hydroxyl group is weakly acidic. By raising the pH of the solution to a value above its pKa, the phenol will deprotonate to form the more polar (and thus more water-soluble) phenolate anion.[5][6]

Q5: Are there alternatives to organic solvents for in vivo or cell-based assays?

A: Absolutely. For applications where organic solvents are toxic or may interfere with the experiment, using cyclodextrins is an excellent alternative.[7][8] These are cyclic oligosaccharides that can encapsulate the hydrophobic parts of the drug molecule, effectively shielding them from water and increasing the overall solubility of the complex.[9][10]

Troubleshooting & In-Depth Solubility Guides

This section provides structured approaches to common solubility problems.

Guide 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer.

Question: I've successfully dissolved my compound at 50 mM in DMSO, but when I add it to my phosphate-buffered saline (PBS) at pH 7.4 for a final concentration of 50 µM, a precipitate forms immediately. What is happening and how do I fix it?

Answer & Rationale:

This is a classic issue of a compound "crashing out" of solution. While the compound is soluble in the high-concentration organic stock, the final concentration of the cosolvent (DMSO) in the aqueous buffer is too low to maintain solubility.[11] The aqueous environment dominates, and the compound precipitates.

Troubleshooting Workflow:

G start Precipitation upon dilution of DMSO stock q1 Is a low percentage of cosolvent critical? start->q1 sol3 Strategy 3: Adjust buffer pH. Raise pH to > pKa of phenol (e.g., pH 8.5-9.5). start->sol3 sol1 Strategy 1: Increase final cosolvent %. (e.g., 0.5% to 1-2% DMSO). Check system tolerance. q1->sol1 No sol2 Strategy 2: Use a solubilizing excipient. Prepare a stock solution with cyclodextrin. q1->sol2 Yes end_point Stable Aqueous Solution sol1->end_point sol2->end_point sol3->end_point

Caption: Troubleshooting decision tree for precipitation issues.

Solutions & Protocols:

  • Increase Final Cosolvent Concentration: The simplest fix is to increase the final percentage of DMSO in your aqueous solution, if your experimental system can tolerate it. Many cell-based assays can tolerate up to 0.5% or even 1% DMSO without significant toxicity.

  • Utilize a Different Solubilization Strategy: If your system is sensitive to organic solvents, you must switch to a different method.

    • pH Adjustment: This is often the most effective method for this specific molecule. Since the phenolic group is acidic, increasing the pH will dramatically increase solubility.

    • Cyclodextrin Formulation: This method is ideal for creating a solvent-free solution for sensitive in vitro and in vivo studies.[8]

Guide 2: How do I determine the optimal pH for solubilization?

Question: I want to use pH to dissolve my compound, but I don't know its pKa. How high do I need to raise the pH, and are there any risks?

Answer & Rationale:

The solubility of an ionizable compound is directly related to its pKa. For an acidic compound like 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, the aqueous solubility will increase significantly as the pH of the solution rises above its pKa. This is because the acidic proton is removed, creating a charged (and more polar) species.[5] While the exact pKa may not be published, phenols typically have a pKa in the range of 8-10. A good rule of thumb is to adjust the pH to be at least 1 to 2 units above the pKa to ensure >90-99% of the compound is in its ionized, soluble form.

Risks: High pH can affect compound stability, leading to degradation over time, especially in the presence of oxygen.[5] It can also be incompatible with certain biological assays. Therefore, the goal is to find the lowest pH that provides adequate solubility and stability.

Experimental Protocol: pH-Solubility Profiling

  • Prepare Buffers: Prepare a series of buffers (e.g., phosphate or borate buffers) ranging from pH 7.0 to 10.0 in 0.5 pH unit increments.

  • Add Compound: To a small vial containing a pre-weighed excess amount of the solid compound, add a fixed volume of each buffer. Ensure there is undissolved solid at the bottom.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium saturation.

  • Separate and Dilute: Centrifuge the samples to pellet the excess solid. Carefully remove a known volume of the supernatant and dilute it into a mobile phase or a solvent in which the compound is freely soluble.

  • Quantify: Analyze the concentration of the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) against the buffer pH. This will reveal the pH at which solubility dramatically increases, giving you an empirical working range.

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution using a Cosolvent
  • Objective: To prepare a high-concentration stock solution for serial dilution.

  • Materials:

    • 1-(4-Hydroxyphenyl)pyridin-2(1H)-one (MW: 187.20 g/mol )[1]

    • Dimethyl sulfoxide (DMSO), anhydrous grade

    • Calibrated analytical balance

    • Glass vial with a PTFE-lined cap

    • Volumetric pipette or calibrated micropipettes

  • Procedure:

    • Weigh out 1.87 mg of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one and transfer it to a clean, dry glass vial.

    • Add 900 µL of DMSO to the vial.

    • Vortex the solution for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution.

    • Once fully dissolved, add another 100 µL of DMSO to reach a final volume of 1.0 mL. This ensures the final concentration is 10 mM.

    • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Preparation of a 1 mM Aqueous Solution using Cyclodextrin
  • Objective: To prepare an aqueous solution suitable for cell culture or in vivo use, avoiding organic cosolvents.

  • Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has a hydrophobic inner cavity and a hydrophilic exterior. It forms an inclusion complex with the poorly soluble drug, increasing its apparent water solubility.[7][9]

Mechanism of Cyclodextrin Encapsulation:

G cluster_0 Before Complexation cluster_1 After Complexation Drug Hydrophobic Drug (Insoluble) Water Aqueous Solution Complex Drug-CD Complex (Soluble) Drug->Complex + CD CD->Complex Water2 Aqueous Solution

Caption: Encapsulation of a hydrophobic drug by cyclodextrin.

  • Materials:

    • 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Purified water or desired buffer (e.g., PBS)

    • Magnetic stir plate and stir bar

  • Procedure:

    • Prepare a 20% (w/v) solution of HP-β-CD in the desired aqueous buffer. For example, dissolve 2 g of HP-β-CD in water and bring the final volume to 10 mL.

    • Weigh out 1.87 mg of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one and add it to 10 mL of the 20% HP-β-CD solution. This represents a molar excess of cyclodextrin, which is often required.[12]

    • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. The solution should gradually clarify as the inclusion complex forms.

    • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulate matter.

    • The resulting clear solution is a ~1 mM stock of the complexed compound. Confirm the final concentration via an appropriate analytical method (e.g., HPLC-UV).

Data Summary Table

The following table provides a qualitative summary of solubility enhancement strategies. Quantitative values should be determined empirically for your specific experimental conditions.

Method Solvent System Typical Conc. Range Advantages Disadvantages
Cosolvency 1-10% DMSO in aqueous buffer1-100 µMSimple to prepare; good for initial screening.Potential for precipitation upon dilution; solvent toxicity in some assays.[11]
pH Adjustment Aqueous buffer, pH 8.5-10.0> 1 mMHigh solubility achievable; avoids organic solvents.Potential for compound instability at high pH; may not be compatible with all biological systems.[5]
Cyclodextrins 10-40% HP-β-CD in water/buffer0.5-5 mMLow toxicity; suitable for in vivo use; enhances stability.[7][8]Requires optimization of drug:CD ratio; can be viscous at high concentrations.

References

  • Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds.ALZET® Osmotic Pumps.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.Pharma Times.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).Dr.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). IntechOpen.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • How to maximize encapsulation efficiency of a drug in cyclodextrins? (2023).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). MDPI.
  • Improving API Solubility.Sigma-Aldrich.
  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. (2016). Molecules. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2023). Acta Pharmaceutica Sinica B. [Link]

  • A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. (2022). Pharmaceutics. [Link]

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec.
  • Effect of pH on the solubility of phenolic compounds. (2019). ResearchGate. [Link]

  • What is the relation between the solubility of phenolic compounds and pH of solution? (2016). ResearchGate. [Link]

  • How does pH affect the solubility of phenolic acid? (2016). ResearchGate. [Link]

  • 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

Sources

Troubleshooting

Addressing the stability and degradation of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in experimental conditions

Introduction: Welcome to the dedicated technical support guide for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the dedicated technical support guide for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability under various experimental conditions. Pyridinone scaffolds are of significant interest in medicinal chemistry, but their inherent reactivity can present challenges.[1] This guide provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios to ensure the integrity and reproducibility of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and stability of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

Q1: What is 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, and why is its stability a critical parameter?

A1: 1-(4-Hydroxyphenyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core.[2][3] Such scaffolds are prevalent in medicinal chemistry due to their versatile biological activities.[1] The stability of this, or any active pharmaceutical ingredient (API), is paramount because degradation can lead to a loss of potency, altered efficacy, and the formation of potentially toxic byproducts.[4] Understanding its stability profile is essential for developing robust analytical methods, designing stable formulations, and defining appropriate storage conditions and shelf-life.[5][6]

Q2: What are the primary environmental factors that can induce the degradation of this compound?

A2: The primary factors are pH, light, heat, and oxidizing conditions. The pyridinone ring and the hydroxyphenyl moiety are susceptible to specific degradation pathways under these stressors.

  • Hydrolysis: The amide-like bond in the pyridinone ring is susceptible to cleavage under acidic or basic conditions.[7][8]

  • Photodegradation: Aromatic and heterocyclic compounds can absorb UV or visible light, leading to photochemical reactions.[9][10]

  • Thermal Degradation: Elevated temperatures can provide the necessary activation energy for decomposition reactions.[11][12][13]

  • Oxidation: The electron-rich phenol group is particularly susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents.[7][14]

Q3: How should I properly store 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in solid and solution forms?

A3:

  • Solid Form: Store the solid compound in a tightly sealed container, protected from light (e.g., in an amber vial), at a cool and controlled temperature (refrigerated at 2-8°C is recommended). To mitigate oxidative degradation, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

  • Solution Form: Solutions should be freshly prepared for use whenever possible. If storage is necessary, use amber glassware or wrap containers in aluminum foil to protect from light.[9] Store solutions at 2-8°C for short-term use. For longer-term storage, flash-freeze aliquots in an appropriate solvent and store at -20°C or -80°C. Be aware that the pH of your buffer system is a critical determinant of stability in solution.[8][15][16]

Q4: What are the generally expected degradation pathways for a hydroxyphenyl-pyridinone compound?

A4: Based on the structure, several degradation pathways are plausible:

  • Hydrolytic Cleavage: Acidic or basic conditions can lead to the opening of the pyridinone ring.

  • Oxidative Degradation: Oxidation of the phenol group can lead to the formation of quinone-like structures or ring-opening products.

  • Photochemical Reactions: Light exposure may cause isomerization or cycloaddition reactions.[10]

  • Enzymatic/Microbial Degradation: In biological systems, degradation is often initiated by monooxygenases, leading to hydroxylation of the rings followed by cleavage.[17][18][19] The ultimate products can be simple molecules like pyruvate, formate, and ammonia.[7][19]

Part 2: Troubleshooting Guide

This section provides direct answers to specific experimental issues.

Q: I'm observing a rapid loss of my compound in an aqueous buffer during my experiment. What is the likely cause?

A: The most probable cause is pH-dependent hydrolysis. The stability of compounds with amide or ester-like functionalities is highly sensitive to the pH of the medium.[8][16]

  • Causality: Both acidic and basic conditions can catalyze the hydrolysis of the pyridinone ring. The rate of this degradation can increase tenfold for every pH unit change.[20] The ionization state of the molecule, which is pH-dependent, also influences its susceptibility to different degradation pathways.[8][21]

  • Troubleshooting Steps:

    • Verify Buffer pH: Measure the pH of your buffer solution before and after adding the compound.

    • Conduct a pH Profile Study: Assess the compound's stability in a range of buffers (e.g., pH 3, 5, 7, 9) to identify the pH of maximum stability. (See Protocol 1).

    • Use Fresh Solutions: Always prepare solutions fresh. If you must store them, do so at a pH where the compound is most stable and at a low temperature (2-8°C).

    • Consider Buffer Species: Some buffer components can catalyze degradation. If possible, test stability in different buffer systems (e.g., phosphate vs. citrate).

Q: After leaving my sample solution on the lab bench, I see new, unexpected peaks in my HPLC/LC-MS analysis. Why?

A: This is a classic sign of photodegradation, potentially coupled with oxidation from atmospheric oxygen.

  • Causality: Aromatic systems like the one in your compound can absorb ambient laboratory light, leading to photochemical degradation.[9] The International Council for Harmonisation (ICH) provides specific guidelines (Q1B) for photostability testing because this is a common failure mode for drug substances.[9][22]

  • Troubleshooting Steps:

    • Protect from Light: Repeat the experiment using amber vials or by wrapping your glassware in aluminum foil. Minimize exposure to direct light during sample preparation and handling.

    • Run a Control: Place a parallel sample, protected from light (a "dark control"), under the same conditions. If the new peaks do not appear in the dark control, photodegradation is confirmed.

    • Inert Atmosphere: To rule out oxidation, prepare your solution using degassed solvents and store the vial under a nitrogen or argon headspace.

Q: My experimental results are inconsistent, especially when heating is involved. What should I investigate?

A: This points towards thermal degradation. The compound may be stable at room temperature but degrades at the elevated temperatures used in your assay (e.g., for solubility enhancement or accelerated reactions).

  • Causality: Heat provides the energy to overcome the activation barrier for decomposition reactions.[11][12] The presence of water can exacerbate thermal degradation through catalyzed hydrolysis.[23]

  • Troubleshooting Steps:

    • Establish a Thermal Profile: Perform a short-term stability study by incubating your compound at various temperatures (e.g., 40°C, 60°C, 80°C) and analyzing for degradation at set time points.

    • Minimize Heat Exposure: If your protocol requires heating, reduce the duration and temperature to the minimum necessary to achieve the desired outcome.

    • Analyze Controls: Always include a room-temperature control to quantify the extent of degradation caused specifically by heat.

Q: I am working with cell lysates or microbial cultures and observe an extremely rapid loss of the compound, faster than in a simple buffer. What is happening?

A: This strongly suggests enzymatic or microbial degradation.

  • Causality: Many microorganisms, particularly bacteria like Arthrobacter and Agrobacterium, possess enzymatic machinery (e.g., monooxygenases and dioxygenases) capable of metabolizing pyridine and its derivatives.[18][24][25][26] The degradation pathway often involves initial hydroxylation followed by ring cleavage.[19][27]

  • Troubleshooting Steps:

    • Sterile Conditions: Ensure all your buffers and equipment are sterile. Use sterile filtration for your compound stock solution if it is not compromised by the filter material.

    • Use Inactivated Controls: Prepare a control sample where the biological matrix (lysate, culture medium) is heat-inactivated or treated with a broad-spectrum enzyme inhibitor (if compatible with your assay) before adding the compound. A significant difference in stability compared to the active matrix points to enzymatic degradation.

    • Identify Metabolites: Use LC-MS/MS to look for potential metabolites, such as hydroxylated versions of the parent compound, which would be strong evidence of biological transformation.

Summary of Forced Degradation Conditions

Forced degradation studies are essential for understanding a compound's intrinsic stability.[4][5][28] The following table summarizes typical stress conditions.

Stress ConditionTypical Reagent/ConditionPotential Degradation Mechanism
Acid Hydrolysis 0.1 M - 1 M HCl, RT or heatCleavage of the pyridinone ring
Base Hydrolysis 0.1 M - 1 M NaOH, RT or heatCleavage of the pyridinone ring
Oxidation 3-30% H₂O₂, RTOxidation of phenol, ring modification
Thermal Degradation 60-100°C (in solid & solution)Thermolysis, accelerated hydrolysis
Photodegradation ICH Q1B light exposurePhotoisomerization, cycloaddition, photo-oxidation

Table based on common industry practices for forced degradation studies.[6][7]

Part 3: Key Experimental Protocols

These protocols provide a validated framework for investigating stability.

Protocol 1: Assessing pH-Dependent Hydrolysis

This method determines the compound's stability across a range of pH values.

  • Prepare Buffers: Prepare a series of buffers (e.g., 0.1 M HCl for pH 1, citrate buffer for pH 3 & 5, phosphate buffer for pH 7, and borate buffer for pH 9).

  • Prepare Stock Solution: Create a concentrated stock solution of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in a suitable organic solvent (e.g., Methanol or DMSO).

  • Incubation: Dilute the stock solution into each buffer to a final concentration (e.g., 50 µg/mL). Ensure the organic solvent concentration is low (<1%) to not affect the buffer pH.

  • Sampling: Incubate all solutions at a controlled temperature (e.g., 40°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Quenching: Immediately neutralize the aliquots from acidic and basic solutions by adding an equimolar amount of base or acid, respectively. This stops further degradation.[29]

  • Analysis: Analyze all samples by a validated stability-indicating RP-HPLC method to determine the remaining percentage of the parent compound.[29]

Protocol 2: Characterizing Oxidative Susceptibility

This protocol uses hydrogen peroxide to simulate oxidative stress.

  • Prepare Solutions: Prepare a solution of the compound in a mixture of water and a co-solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Initiate Degradation: Add a volume of 3% hydrogen peroxide to the solution. Protect the sample from light to prevent confounding photodegradation.

  • Incubate & Monitor: Incubate at room temperature. Monitor the reaction by taking samples at regular intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Analysis: Analyze the samples by HPLC or LC-MS/MS. The appearance of new peaks and a decrease in the parent peak indicate susceptibility to oxidation. LC-MS/MS can help in the tentative identification of oxidized products (e.g., M+16 for hydroxylation).[30][31]

Visualizations

Logical Flow of Stability Assessment

Caption: A logical workflow for diagnosing and addressing stability issues.

Hypothetical Microbial Degradation Pathway

G A 1-(4-Hydroxyphenyl)pyridin-2(1H)-one B Hydroxylated Intermediates (e.g., Diols) A->B Monooxygenase/ Dioxygenase C Ring Cleavage Product (e.g., 3-(N-Formyl)-formiminopyruvate) B->C Dioxygenase D Further Metabolites (Pyruvate, Formate, Ammonia) C->D Hydrolase/ Dehydrogenase E Central Metabolism D->E

Caption: A potential microbial degradation pathway for hydroxyphenyl-pyridinone structures.[7][19]

References

  • Enzymatic degradation of pyridine and pyridinols. Vilniaus universitetas.
  • Enzymatic Degradation of Pyridine and Pyridinols. Vilniaus universitetas.
  • An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-ol
  • Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF.
  • Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b.
  • Degradation of pyridines in the environment. Semantic Scholar.
  • Analytical Method Summaries. Source Not Available.
  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • 2-Pyridone. Wikipedia. [Link]

  • Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. PubMed. [Link]

  • Evaluation of the 3-hydroxy pyridine antioxidant effect on the thermal-oxidative degradation of HTPB | Request PDF. ResearchGate. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. Source Not Available.
  • Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. [Link]

  • 4-Hydroxypyridine Degradation Pathway. Eawag-BBD. [Link]

  • Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. ResearchGate. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. ASM Journals. [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. [Link]

  • Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. ResearchGate. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]

  • Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. PubMed. [Link]

  • Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. ResearchGate. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. National Institutes of Health. [Link]

  • Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. MDPI. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health. [Link]

  • Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H. WUR eDepot. [Link]

  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. [Link]

  • (PDF) AQbD-enhanced green RP-UPLC-PDA methodology for quantification and forced degradation studies for omeprazole, amoxicillin, and rifabutin. ResearchGate. [Link]

  • Studies on thermal degradation kinetics of thermal and UV cured N-(4-hydroxy phenyl) maleimide derivatives. Semantic Scholar. [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. MDPI. [Link]

  • Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. ResearchGate. [Link]

  • Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. PubMed. [Link]

Sources

Optimization

Side reactions and byproduct formation in 1-(4-Hydroxyphenyl)pyridin-2(1H)-one synthesis

Welcome to the technical support center for the synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or plan...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this important scaffold. Here, we address common challenges, side reactions, and byproduct formation encountered during the synthesis, providing practical troubleshooting advice and in-depth FAQs to enhance your experimental success.

Introduction: Synthetic Strategies and Core Challenges

The synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one typically involves the formation of a C-N bond between a pyridine and a phenyl ring. The two most common approaches are the Buchwald-Hartwig amination and the Ullmann condensation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be approached in two ways:

    • Coupling of a 2-halopyridine with 4-aminophenol.

    • Coupling of 2-pyridone with a 4-halo- or 4-triflyloxyphenol derivative.

  • Ullmann Condensation: This copper-catalyzed reaction generally involves the coupling of a 2-halopyridine with 4-hydroxyphenol or 2-pyridone with a 4-halophenol, often requiring high temperatures.

The primary challenges in synthesizing 1-(4-Hydroxyphenyl)pyridin-2(1H)-one stem from the ambident nucleophilicity of the 2-pyridone and the presence of a reactive hydroxyl group on the phenyl ring. These factors can lead to a variety of side reactions and byproducts, complicating purification and reducing yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

Issue 1: Low or No Product Formation

Symptoms:

  • TLC/LC-MS analysis shows primarily unreacted starting materials.

  • A complex mixture of unidentifiable products is observed.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Catalyst Inactivation The palladium or copper catalyst is sensitive to oxygen and impurities. The unprotected phenol group can also coordinate to the metal center, inhibiting catalytic activity.Ensure all reagents and solvents are anhydrous and degassed. Use freshly opened, high-purity catalysts and ligands. Consider a screen of different ligands, as some are more robust to functional groups.
Incorrect Base The choice of base is critical. A base that is too weak may not facilitate the deprotonation of the amine or pyridone, while a base that is too strong can promote side reactions.For Buchwald-Hartwig reactions, common bases include NaOtBu, K₃PO₄, and Cs₂CO₃. If you suspect the phenolic proton is interfering, a stronger base may be necessary to deprotonate both the nucleophile and the phenol.
Suboptimal Temperature Cross-coupling reactions are often temperature-sensitive. The reaction may not have sufficient energy to overcome the activation barrier, or excessively high temperatures can lead to catalyst decomposition and byproduct formation.If no reaction is observed, incrementally increase the temperature by 10-20 °C. If significant decomposition is seen, lower the temperature and extend the reaction time.
Poor Ligand Choice The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle.For Buchwald-Hartwig aminations, screen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos). For Ullmann condensations, ligands like 1,10-phenanthroline can be beneficial.
Issue 2: Formation of O-Arylated Byproduct

Symptoms:

  • Isolation of an isomer of the desired product.

  • NMR analysis shows a different connectivity, suggesting the formation of 2-(4-hydroxyphenoxy)pyridine.

Explanation: 2-Pyridone exists in tautomeric equilibrium with 2-hydroxypyridine. Both the nitrogen and the oxygen atoms can act as nucleophiles, leading to N-arylation (desired product) and O-arylation (byproduct).

Strategies to Favor N-Arylation:

Strategy Rationale
Solvent Selection The choice of solvent can influence the tautomeric equilibrium and the relative nucleophilicity of the nitrogen and oxygen atoms.
Base Selection The counter-ion of the base can influence the site of arylation.
Protecting Group Strategy Protecting the pyridone oxygen can direct the reaction to the nitrogen atom.
Issue 3: Hydrodehalogenation of Starting Material

Symptoms:

  • Formation of pyridine or phenol as byproducts.

  • Reduced yield of the desired coupled product.

Explanation: Hydrodehalogenation is a common side reaction in cross-coupling catalysis, where the aryl halide is reduced instead of undergoing coupling. This can be caused by the presence of water or other proton sources, or by certain catalyst/ligand combinations.

Preventative Measures:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.

  • Optimize Catalyst/Ligand: Some ligands are more prone to promoting hydrodehalogenation. If this is a persistent issue, screen different ligands.

  • Control Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of hydrodehalogenation. Monitor the reaction closely and work it up once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: Should I protect the hydroxyl group on the 4-hydroxyphenyl ring?

This is a critical consideration. An unprotected phenol can complicate the reaction by:

  • Reacting with the base: This consumes an equivalent of base, potentially stalling the reaction if the base is not in sufficient excess.

  • Coordinating to the catalyst: The phenoxide can act as a ligand, potentially inhibiting the catalyst.

  • Undergoing O-arylation: The phenol itself could be arylated, leading to byproducts.

Recommendation: While it adds steps, protecting the phenol as a methyl ether (anisole derivative) or a silyl ether is often the most robust strategy. The protecting group can be removed post-coupling. If proceeding with the unprotected phenol, using a strong base like K₃PO₄ in at least two-fold excess is advisable.

Q2: What is the best catalyst system for the Buchwald-Hartwig amination of a 2-halopyridine with 4-aminophenol?

The choice of catalyst and ligand is highly substrate-dependent. A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand such as XPhos, RuPhos, or SPhos.

Q3: My Ullmann condensation is not working. What can I do?

Traditional Ullmann reactions often require harsh conditions (high temperatures, stoichiometric copper).[1] Modern protocols have improved upon this.[2] Consider the following:

  • Catalyst: Use a copper(I) source like CuI.

  • Ligand: The addition of a ligand such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine can significantly improve the reaction.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used.

  • Base: A strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is often required.

Q4: How can I purify the final product, 1-(4-Hydroxyphenyl)pyridin-2(1H)-one?

The polarity of the product, due to the hydroxyl group, will influence the purification strategy.

  • Column Chromatography: This is the most common method. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity of the solvent system will need to be optimized based on the polarity of the byproducts.

  • Crystallization: If a crude product of sufficient purity can be obtained, crystallization can be an effective purification method. Experiment with solvent systems like ethyl acetate/hexanes, methanol/water, or acetone/water.

  • Acid-Base Extraction: The phenolic hydroxyl group allows for selective extraction. By dissolving the crude mixture in an organic solvent and washing with a dilute aqueous base (e.g., 1M NaOH), the desired product can be selectively moved to the aqueous layer as the phenoxide salt. The aqueous layer can then be separated, acidified (e.g., with 1M HCl) to re-protonate the phenol, and the pure product extracted back into an organic solvent.

Experimental Workflow Example: Buchwald-Hartwig Amination

This is a generalized procedure and should be optimized for your specific substrates.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 To an oven-dried Schlenk flask, add Pd catalyst (1-5 mol%) and ligand (1.2-6 mol%). prep2 Add base (e.g., K₃PO₄, 2-3 eq.). prep1->prep2 prep3 Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times. prep2->prep3 react1 Add 2-halopyridine (1 eq.) and 4-aminophenol (1.2 eq.). prep3->react1 react2 Add anhydrous, degassed solvent (e.g., toluene or dioxane). react1->react2 react3 Heat the reaction to 80-110 °C with vigorous stirring. react2->react3 react4 Monitor reaction progress by TLC or LC-MS. react3->react4 workup1 Cool to room temperature and dilute with an organic solvent (e.g., ethyl acetate). react4->workup1 workup2 Filter through a pad of celite to remove inorganic salts and catalyst residues. workup1->workup2 workup3 Concentrate the filtrate in vacuo. workup2->workup3 workup4 Purify the crude product by column chromatography or crystallization. workup3->workup4

Caption: Generalized workflow for Buchwald-Hartwig amination.

Mechanistic Insights: N- vs. O-Arylation

The selectivity between N- and O-arylation is a classic example of kinetic versus thermodynamic control, influenced by the reaction conditions.

G Pyridone 2-Pyridone Equilibrium Tautomeric Equilibrium Pyridone->Equilibrium N-Arylation N-Arylation Product (1-(4-Hydroxyphenyl)pyridin-2(1H)-one) Pyridone->N-Arylation N-attack Hydroxypyridine 2-Hydroxypyridine O-Arylation O-Arylation Product (2-(4-hydroxyphenoxy)pyridine) Hydroxypyridine->O-Arylation O-attack Equilibrium->Hydroxypyridine Catalyst [M]-ArX Catalyst->Pyridone Catalyst->Hydroxypyridine

Caption: Competing N- and O-arylation pathways.

The nitrogen atom in 2-pyridone is generally considered a softer nucleophile, while the oxygen in 2-hydroxypyridine is a harder nucleophile. The choice of metal catalyst, ligand, and solvent can influence which pathway is favored.

References

  • Ullmann, F.; Bielecki, J. Ber. Dtsch. Chem. Ges.1901, 34, 2174–2185.
  • Surry, D. S.; Buchwald, S. L. Chem. Sci.2011, 2, 27-50.
  • Hartwig, J. F. Acc. Chem. Res.2008, 41, 1534–1544.
  • Ley, S. V.; Thomas, A. W. Angew. Chem. Int. Ed.2003, 42, 5400-5449.
  • J. Org. Chem.2016, 81, 7717-7724.
  • Org. Lett.2012, 14, 3056-3059.
  • J. Am. Chem. Soc.2021, 143, 1328-1333.
  • Synthesis2008, 2007-2012.
  • Chem. Sci.2020, 11, 7047-7053.
  • Angew. Chem. Int. Ed.2019, 58, 17118-17129.

Sources

Troubleshooting

Optimizing the Suzuki coupling step in the synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one derivatives.

Technical Support Center: Suzuki Coupling Reactions Topic: Optimizing the Suzuki Coupling Step in the Synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one Derivatives Welcome to the Technical Support Center. As a Senior App...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

Topic: Optimizing the Suzuki Coupling Step in the Synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your synthesis. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows specifically tailored to the Suzuki-Miyaura coupling for preparing 1-(4-Hydroxyphenyl)pyridin-2(1H)-one derivatives. We will explore the causality behind experimental choices to empower you to not only solve current issues but also to proactively design more robust reaction protocols.

Part 1: Foundational Concepts & Initial Considerations

This first section addresses fundamental questions about the reaction setup, focusing on the unique challenges presented by the heteroaromatic pyridinone and the phenol-containing boronic acid.

Question: What is the catalytic cycle for this specific Suzuki-Miyaura coupling, and what are the critical steps I should be aware of?

Answer: The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its ability to form C-C bonds with high efficiency.[1][2] The catalytic cycle, illustrated below, involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Catalytic_Cycle pd0 Active Pd(0) Catalyst (e.g., Pd(PPh₃)₂) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Pd(II) Complex oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_pd_complex Di-organo Pd(II) Complex transmetalation->coupled_pd_complex boronate Activated Boronate [Ar-B(OH)₃]⁻ boronate->transmetalation base Base (e.g., K₂CO₃) base->boronate Activation boronic_acid 4-Hydroxyphenyl- boronic Acid boronic_acid->boronate pyridinone_halide Halopyridinone (Ar'-X) pyridinone_halide->oxidative_addition reductive_elimination Reductive Elimination coupled_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product Target Molecule: 1-(4-Hydroxyphenyl)pyridin-2(1H)-one reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Key Stages Explained:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of your pyridinone starting material. The reactivity order for the halide (X) is generally I > Br > OTf >> Cl.[3][4] Using an aryl chloride will likely require a more active catalyst system with bulky, electron-rich phosphine ligands to facilitate this step.[4][5]

  • Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the Pd(II) complex. Critically, the organoboron compound must be activated by a base to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates the transfer.[6][7]

  • Reductive Elimination: The two organic fragments (the pyridinone and the hydroxyphenyl group) are coupled together, forming the final product and regenerating the active Pd(0) catalyst.[7]

Question: My boronic acid contains a free hydroxyl group. Will this interfere with the reaction? Should I protect it?

Answer: This is a crucial consideration. The phenolic proton is acidic and can react with the base, potentially complicating stoichiometry and affecting the reaction environment. However, in many cases, protection is not necessary and can add costly and time-consuming steps to your synthesis.

The key is to select the right base.

  • Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often strong enough to deprotonate the phenol but are also effective at activating the boronic acid for transmetalation.[2][3] The reaction is typically tolerant of this dual role.

  • Avoid overly strong bases like alkoxides (e.g., NaOtBu) unless necessary for a particularly challenging coupling, as they can promote side reactions.

  • If you face issues with base-sensitive functional groups on your pyridinone substrate, a milder base like potassium fluoride (KF) can be effective, though it may lead to slower reaction rates.[6][8]

Our recommendation is to first attempt the reaction without protecting the hydroxyl group, using a carefully selected base like K₃PO₄.

Question: Should I use a boronic acid, a boronic ester (e.g., pinacol), or a potassium trifluoroborate salt?

Answer: The choice of boron reagent is a balance between reactivity and stability. Boronic acids are the most common but are also the most prone to decomposition.

  • Boronic Acids (Ar-B(OH)₂):

    • Pros: High reactivity, often commercially available.[2]

    • Cons: Susceptible to decomposition via protodeboronation (replacement of the -B(OH)₂ group with -H) and trimerization to form boroxines.[9] This instability is a leading cause of low yields and reproducibility issues.[2]

  • Boronic Esters (e.g., Pinacol, MIDA, DABO):

    • Pros: Significantly more stable to storage and purification via chromatography.[4][10][11] They resist protodeboronation and provide more consistent stoichiometry.[9][11]

    • Cons: Transmetalation can be slower than with the corresponding boronic acid.[11]

  • Potassium Trifluoroborate Salts (Ar-BF₃K):

    • Pros: Highly stable, crystalline solids that are easy to handle and store.[6] They are robust alternatives when boronic acids or esters fail.

    • Cons: May require slightly different reaction conditions for optimal performance.

Recommendation: If you are experiencing inconsistent results or low yields, switching from the boronic acid to its pinacol ester or a DABO boronate is a highly effective troubleshooting step.[4][11][12]

Part 2: Troubleshooting Guide for Low Yield & Side Reactions

When a reaction fails, a systematic approach is essential. This section provides a logical workflow and addresses the most common failure modes.

Question: My reaction yield is very low or I'm only recovering starting materials. What are the first things I should check?

Answer: A failed Suzuki coupling can almost always be traced back to one of a few key areas: reagent quality, catalyst activity, or improper reaction setup. Follow this workflow to diagnose the issue.

Troubleshooting_Workflow start Low / No Yield check_reagents 1. Reagent Integrity Check start->check_reagents check_inert 2. Inert Atmosphere Check check_reagents->check_inert If reagents are OK boronic_acid Is Boronic Acid fresh? Consider Pinacol Ester. check_reagents->boronic_acid solvent_purity Are solvents degassed & dry? (No peroxides in ethers) check_reagents->solvent_purity base_purity Is the base dry & finely ground? check_reagents->base_purity check_catalyst 3. Catalyst System Check check_inert->check_catalyst If atmosphere is inert degassing Was degassing thorough? (e.g., 3x freeze-pump-thaw) check_inert->degassing optimize 4. Systematic Optimization check_catalyst->optimize If catalyst system is suspect pd_black See any Pd black formation? check_catalyst->pd_black ligand_oxidized Is the phosphine ligand oxidized? check_catalyst->ligand_oxidized

Caption: A stepwise workflow for troubleshooting low-yield Suzuki reactions.

  • Reagent Integrity:

    • Boronic Acid Stability: This is the most common culprit.[2] Protodeboronation can occur during storage or in the reaction itself.[9] Use freshly acquired boronic acid or, preferably, convert it to a more stable pinacol ester.[4]

    • Solvent and Base Purity: Ensure solvents are anhydrous and thoroughly degassed to remove oxygen, which deactivates the Pd(0) catalyst.[4][13] Ethers like THF or dioxane must be free of peroxides.[4] Your base should be dry and, if solid, finely powdered to ensure effective interaction.[13]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Inadequate degassing is a frequent cause of failure, often leading to the formation of inactive palladium black.[4] Use a robust degassing method like freeze-pump-thaw cycles or extensive bubbling with an inert gas (Argon or Nitrogen).[5][13]

  • Catalyst System:

    • Palladium Black: If you see a black precipitate, your catalyst has likely crashed out of the cycle. This is usually due to oxygen contamination or the phosphine ligand being oxidized or otherwise unsuitable.[4]

    • Ligand Choice: Standard ligands like PPh₃ may not be sufficient for coupling with heteroaryl halides like your pyridinone.[14] More electron-rich and bulky ligands (see optimization table below) are often required to promote both the oxidative addition and reductive elimination steps.[2][7]

Question: I'm observing significant side products like homocoupled boronic acid or dehalogenated starting material. How can I minimize these?

Answer: The formation of specific side products provides valuable clues about what is going wrong in the catalytic cycle.

  • Homocoupling of Boronic Acid (Ar-Ar):

    • Cause: This side reaction is primarily caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that promote homocoupling.[2][13]

    • Solution: Rigorous degassing of all solvents and reagents is paramount.[13] Ensure a positive pressure of inert gas is maintained throughout the reaction. Starting with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can sometimes mitigate this issue.[13]

  • Protodeboronation (Ar-H from Boronic Acid):

    • Cause: The C-B bond is cleaved and replaced by a proton, often from water or other protic sources in the reaction mixture.[9] This is a common decomposition pathway for boronic acids, especially electron-deficient or heteroaryl ones.[2]

    • Solution:

      • Use a more stable boronic ester (pinacol, MIDA) or a trifluoroborate salt.[4][10]

      • Ensure your base is completely dry.

      • Minimize the amount of water in the solvent system or run the reaction under anhydrous conditions if possible.

  • Dehalogenation (Ar'-H from Pyridinone):

    • Cause: The aryl halide is reduced instead of undergoing cross-coupling. This can be promoted by certain solvents (like alcohols) or bases that can act as hydride sources after oxidative addition.[2][13]

    • Solution: Change the solvent system (e.g., from THF/water to dioxane or toluene).[8] Switching to a non-coordinating base may also help.[13]

Part 3: Systematic Optimization & Protocols

If initial troubleshooting doesn't resolve the issue, a systematic optimization of the reaction parameters is necessary.

Question: How do I choose the best catalyst, ligand, and base for my specific system?

Answer: There is no single "best" system; the optimal conditions depend on the specific electronic and steric properties of your halopyridinone. However, we can provide a rational starting point and a screening strategy.

Table 1: Screening Guide for Palladium Catalysts & Ligands

Catalyst/Ligand Class Example(s) When to Use Rationale & Key Considerations
1st Gen: Basic Phosphines Pd(PPh₃)₄, PPh₃ Simple, electron-neutral aryl bromides/iodides. A good first attempt for reactive substrates. Often fails with less reactive partners like heteroaryl chlorides.[5]
2nd Gen: Buchwald Ligands SPhos, XPhos, RuPhos For challenging couplings, especially with aryl chlorides or sterically hindered substrates. Bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination.[8][15] Often the solution for difficult couplings.
N-Heterocyclic Carbenes (NHCs) IPr, IMes Alternative to phosphines, particularly for aryl chlorides. Highly electron-donating and sterically demanding, offering excellent stability and activity.[6][7]

| Bidentate Ligands | dppf | Can improve catalyst stability and prevent Pd black formation. | The "bite angle" of the ligand influences reductive elimination. Can be effective but sometimes less active than monodentate Buchwald ligands.[14] |

Table 2: Guide to Selecting the Appropriate Base

Base Strength Common Solvents Key Considerations
K₃PO₄ Strong Dioxane/H₂O, Toluene/H₂O An excellent and often superior choice for many Suzuki couplings. Its solubility in water is beneficial.[3]
K₂CO₃ Moderate Dioxane/H₂O, DMF, THF/H₂O A very common and effective base. Ensure it is finely powdered.[3][13]
Cs₂CO₃ Strong Dioxane, Toluene, THF More soluble in organic solvents than K₂CO₃, which can be advantageous in less polar systems or anhydrous conditions.[13]

| KF | Weak | Dioxane, Toluene | Use when substrates are sensitive to stronger bases. May require higher temperatures or longer reaction times.[6][8] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling Optimization

This protocol provides a robust starting point for the coupling of a halo-pyridinone with 4-hydroxyphenylboronic acid.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-pyridinone (1.0 eq.), 4-hydroxyphenylboronic acid (1.2-1.5 eq.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 eq.).

    • Expert Tip: Using a slight excess of the boronic acid can compensate for any potential decomposition and drive the reaction to completion.[16]

  • Inert Atmosphere:

    • Seal the vial with a septum. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst & Solvent Addition:

    • In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%) in degassed solvent.

    • Add the degassed solvent (e.g., Dioxane/H₂O 4:1) to the main reaction vial via syringe, followed by the catalyst solution. The total solvent volume should result in a substrate concentration of ~0.1 M.

    • Expert Tip: Thoroughly degas all solvents by either three freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes.[13]

  • Reaction:

    • Place the vial in a preheated heating block or oil bath (typically 80-110 °C).

    • Stir the reaction vigorously for the specified time (e.g., 4-24 hours), monitoring by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Preparation of 4-Hydroxyphenyl Pinacol Boronate

If boronic acid instability is suspected, converting it to a stable pinacol ester is a reliable solution.

  • In a round-bottom flask, dissolve 4-hydroxyphenylboronic acid (1.0 eq.) and pinacol (1.1 eq.) in an anhydrous solvent like THF or toluene.

  • Add a drying agent, such as anhydrous MgSO₄, to remove the water that is formed during the reaction.

  • Stir the mixture at room temperature for 12-24 hours.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • The resulting pinacol ester can often be used directly in the Suzuki coupling (Protocol 1) without further purification.

By applying these foundational principles, systematic troubleshooting, and optimized protocols, you will be well-equipped to overcome the challenges in synthesizing 1-(4-Hydroxyphenyl)pyridin-2(1H)-one derivatives.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • National Institutes of Health (PMC). (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Cell Permeability of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one for In Vitro Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of enhancing the cell permeability of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one and similar phenolic compounds in in vitro settings. Poor cell permeability is a frequent obstacle that can mask the true biological activity of a compound, leading to the premature discontinuation of promising candidates.[1][2] This resource is designed to provide you with the rationale and practical steps to diagnose and overcome this critical hurdle.

I. Understanding the Challenge: Why Does 1-(4-Hydroxyphenyl)pyridin-2(1H)-one Exhibit Poor Cell Permeability?

The structure of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, a metabolite of Pirfenidone, presents several physicochemical characteristics that can contribute to low cell permeability.[3] The phenolic hydroxyl group and the pyridinone ring are key features to consider.[4][5][6]

Key Physicochemical Properties Influencing Permeability:

PropertyInfluence on PermeabilityRationale
Polar Surface Area (PSA) High PSA can decrease permeability.The polar groups form strong interactions with water, making it energetically unfavorable to partition into the lipophilic cell membrane.
Hydrogen Bond Donors/Acceptors A high number of hydrogen bond donors and acceptors can limit permeability.These groups contribute to a high desolvation penalty when the molecule moves from the aqueous extracellular environment into the lipid bilayer.[7]
Lipophilicity (LogP) An optimal LogP is required for good permeability.While a certain degree of lipophilicity is necessary to enter the cell membrane, very high lipophilicity can lead to the compound being trapped within the lipid bilayer.[8]
Ionization (pKa) The ionization state of the compound at physiological pH is critical.Charged species are generally less permeable than their neutral counterparts. The phenolic hydroxyl group can be deprotonated at physiological pH, resulting in a charged phenolate that will not readily cross the cell membrane.

II. Troubleshooting Guide: A Step-by-Step Approach to Enhancing Permeability

This section provides a structured approach to diagnosing and addressing poor cell permeability of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in your in vitro experiments.

Step 1: Quantify the Permeability Problem

Before attempting to enhance permeability, it is crucial to first quantify the extent of the problem. This provides a baseline against which you can measure the success of your optimization strategies.

Recommended Initial Assays:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive membrane permeability.[9][10] It is an excellent first screen to assess the intrinsic ability of your compound to cross a lipid membrane without the confounding factors of active transport.[11][12]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[13][14][15] It provides a more comprehensive assessment by evaluating both passive diffusion and active transport, including the potential for efflux.[16][17]

Interpreting Initial Results:

Assay ResultInterpretationNext Steps
Low PAMPA Permeability The compound has poor intrinsic passive permeability.Focus on medicinal chemistry approaches to modify the compound's physicochemical properties (See Step 2).
High PAMPA, Low Caco-2 Permeability The compound may be a substrate for efflux transporters (e.g., P-glycoprotein).Confirm efflux with bidirectional Caco-2 assays and consider co-dosing with an efflux inhibitor (See Step 3).
Low PAMPA and Caco-2 Permeability The compound has poor passive permeability and may also be an efflux substrate.A multi-pronged approach combining medicinal chemistry and formulation strategies is likely required (See Steps 2 & 4).
Step 2: Medicinal Chemistry Approaches - The Prodrug Strategy

For compounds with poor intrinsic permeability, a prodrug approach is a powerful strategy.[7][18][19][20][21][22][23][24] This involves chemically modifying the parent compound to create a more permeable version that, once inside the cell, is converted back to the active drug. For 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, the phenolic hydroxyl group is an ideal handle for prodrug modification.

Common Prodrug Modifications for Phenols:

  • Esters: Acylating the phenolic hydroxyl group to form an ester is a common and effective strategy to mask its polarity and increase lipophilicity.

  • Carbonates: Similar to esters, carbonates can effectively mask the polar hydroxyl group.

  • Ethers: While generally more stable than esters, ether prodrugs can also be designed for intracellular cleavage.

  • Phosphates: Phosphate esters can improve aqueous solubility and may be substrates for intracellular phosphatases.

Workflow for Prodrug Development:

G cluster_0 Prodrug Strategy Identify Parent Compound Identify Parent Compound Synthesize Prodrugs Synthesize Prodrugs Identify Parent Compound->Synthesize Prodrugs Mask polar groups Evaluate Permeability Evaluate Permeability Synthesize Prodrugs->Evaluate Permeability PAMPA & Caco-2 Confirm Intracellular Conversion Confirm Intracellular Conversion Evaluate Permeability->Confirm Intracellular Conversion LC-MS/MS of cell lysates Assess Biological Activity Assess Biological Activity Confirm Intracellular Conversion->Assess Biological Activity Cell-based functional assay

Caption: A streamlined workflow for developing and validating prodrugs to enhance cell permeability.

Step 3: Addressing Active Efflux

If your Caco-2 data suggests that 1-(4-Hydroxyphenyl)pyridin-2(1H)-one is a substrate for efflux pumps, this must be addressed to achieve sufficient intracellular concentrations.

Experimental Confirmation of Efflux:

  • Bidirectional Caco-2 Assay: An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indicator of active efflux.

  • Co-dosing with Efflux Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the A-B permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.

Strategies to Overcome Efflux:

  • Structural Modification: In some cases, minor structural modifications can reduce a compound's affinity for efflux transporters. This often involves iterative medicinal chemistry efforts.

  • Use of Efflux Inhibitors in In Vitro Assays: For mechanistic studies where the goal is to understand the intracellular activity of your compound, co-incubation with an efflux inhibitor can be a valid approach. However, this is not a viable long-term strategy for therapeutic development.

Step 4: Formulation and Delivery Strategies

In addition to chemical modification, formulation strategies can significantly improve the apparent permeability of a compound by enhancing its solubility and interaction with the cell membrane.[25][26][27][28]

Formulation Approaches to Consider:

  • Use of Co-solvents: While not a direct permeability enhancer, ensuring your compound is fully solubilized in the assay medium is critical. A small percentage of a biocompatible co-solvent like DMSO can be used, but care must be taken to ensure the final concentration does not impact cell health or membrane integrity.[8]

  • Chemical Permeation Enhancers: These are compounds that transiently alter the permeability of the cell membrane.[29][30][31][32] Examples include certain fatty acids, surfactants, and bile salts.[29] It is important to carefully titrate the concentration of these enhancers to find a balance between improved permeability and cytotoxicity. Some phenolic compounds themselves can alter membrane permeability.[33][34]

  • Nanoparticle Encapsulation: Encapsulating your compound in lipid-based or polymeric nanoparticles can facilitate its uptake into cells through endocytic pathways.[26][27][35] This can be a particularly effective strategy for compounds that are difficult to modify chemically.

Logical Flow for Troubleshooting Permeability Issues:

G Start Start Low Cellular Activity? Low Cellular Activity? Start->Low Cellular Activity? Quantify Permeability Quantify Permeability Low Cellular Activity?->Quantify Permeability Yes End End Low Cellular Activity?->End No Poor Passive Permeability? Poor Passive Permeability? Quantify Permeability->Poor Passive Permeability? Efflux Substrate? Efflux Substrate? Poor Passive Permeability?->Efflux Substrate? No Medicinal Chemistry Medicinal Chemistry Poor Passive Permeability?->Medicinal Chemistry Yes Efflux Inhibition Efflux Inhibition Efflux Substrate?->Efflux Inhibition Yes Formulation Strategies Formulation Strategies Efflux Substrate?->Formulation Strategies No Re-evaluate Cellular Activity Re-evaluate Cellular Activity Medicinal Chemistry->Re-evaluate Cellular Activity Efflux Inhibition->Re-evaluate Cellular Activity Formulation Strategies->Re-evaluate Cellular Activity Re-evaluate Cellular Activity->End

Sources

Troubleshooting

Minimizing off-target effects of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in cellular assays

Welcome to the technical support center for researchers utilizing 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in cellular assays. This guide is designed to provide in-depth, practical solutions for a critical challenge in small...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in cellular assays. This guide is designed to provide in-depth, practical solutions for a critical challenge in small molecule research: ensuring that the observed cellular effects are a direct result of on-target activity, not a misinterpretation caused by unintended molecular interactions. As a metabolite of Pirfenidone, 1-(4-Hydroxyphenyl)pyridin-2(1H)-one belongs to the pyridinone class of compounds, which are known for their diverse biological activities and potential for off-target binding.[1][2]

This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments, interpret your data with confidence, and minimize the confounding influence of off-target effects.

Frequently Asked Questions: Foundational Concepts

Q1: What exactly are "off-target" effects?

A1: Off-target effects are the physiological or cellular responses caused by a small molecule, such as 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, binding to proteins other than its intended therapeutic or experimental target.[3] It is a common phenomenon that can complicate the interpretation of experimental data.[4] A single compound can interact with multiple, unrelated proteins, leading to a cascade of unintended biological consequences.

Q2: What are the common causes of off-target effects with a compound like 1-(4-Hydroxyphenyl)pyridin-2(1H)-one?

A2: Off-target effects can stem from several factors:

  • Structural Similarity: Many proteins share conserved structural domains. For instance, the ATP-binding pocket is structurally similar across hundreds of kinases, making it a frequent source of off-target interactions for kinase inhibitors.[4] The pyridinone scaffold can act as a bioisostere for various other rings, increasing its potential to fit into multiple binding sites.[2]

  • High Compound Concentration: Using concentrations significantly above the compound's dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) for the primary target dramatically increases the likelihood of it binding to lower-affinity, off-target proteins.[4]

  • Compound Promiscuity: Certain chemical structures are inherently more prone to interacting with a wide range of proteins. This is a crucial consideration in drug discovery.[4]

  • Cellular Context: The specific proteome of your cell line is critical. A protein that is a potential off-target may be expressed at very high levels in your chosen cell model, amplifying a weak interaction into a measurable phenotypic effect.

Q3: Why is it so critical to minimize and validate off-target effects?

A3: Rigorously addressing off-target effects is fundamental to scientific integrity and the successful translation of research for several reasons:

  • Translational Relevance: In drug development, unidentified off-target effects are a major cause of clinical trial failures, either through unexpected toxicity or a lack of efficacy.[4]

  • Resource Efficiency: Identifying and mitigating these effects early saves significant time, resources, and prevents pursuing flawed biological hypotheses.

Troubleshooting Guide: Experimental Strategies & Protocols

This section provides a logical, step-by-step workflow to investigate and mitigate potential off-target effects of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

cluster_0 Experimental Workflow for Target Validation phenotype Initial Phenotypic Observation dose_response 1. Establish Dose-Response Relationship phenotype->dose_response target_engagement 2. Confirm Target Engagement in Intact Cells dose_response->target_engagement Use concentrations at or below IC90 off_target Potential Off-Target Effect Identified dose_response->off_target Bell-shaped curve or high concentration toxicity selectivity 3. Profile Compound Selectivity target_engagement->selectivity target_engagement->off_target No target binding in cells genetic_validation 4. Perform Genetic Target Validation selectivity->genetic_validation selectivity->off_target Potent activity against unintended targets conclusion Validated On-Target Effect genetic_validation->conclusion Phenotype rescued by target KO/KD genetic_validation->off_target Phenotype persists after target KO/KD

Caption: Workflow for validating on-target vs. off-target effects.

Strategy 1: Establish a Precise Dose-Response Relationship

Your first step is to determine the potency of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in your specific assay. This is crucial for selecting appropriate concentrations for subsequent experiments and can provide initial clues about off-target activity.[5][6]

Problem: You are unsure what concentration of the compound to use, or your results vary between experiments.

Solution: Perform a dose-response experiment to determine the IC50 (or EC50) value.

Causality: A well-defined, sigmoidal dose-response curve suggests a specific, saturable interaction with a target.[5] Deviations, such as a bell-shaped curve or a steep drop-off in response at high concentrations, often indicate off-target toxicity or engagement of secondary targets that produce an opposing effect.[5] It is essential to use the lowest concentration that gives a maximal desired effect (e.g., IC90) to minimize the risk of engaging lower-affinity off-targets.

Sample Data Interpretation:

Concentration (µM)% Inhibition (Assay 1)% Inhibition (Assay 2)Average % Inhibition
100989998.5
30959494.5
10889089.0
3757273.5
1 52 49 50.5
0.3252826.5
0.111910.0
0000.0

In this example, the IC50 is approximately 1 µM. For future experiments, a concentration range of 1-10 µM would be appropriate to achieve a strong on-target effect while minimizing concentrations.

Protocol: Determining IC50 in a Cell-Based Assay
  • Cell Seeding: Plate your cells at an optimized density in a 96-well plate and allow them to adhere overnight.[7]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO in medium) at the same final concentration as your highest compound dose.

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your specific assay (e.g., measure cell viability with MTT, quantify a specific protein level via ELISA, etc.).

  • Data Analysis: Normalize the data to your controls (0% effect for vehicle, 100% effect for a positive control or maximal inhibition). Plot the percent response versus the log of the compound concentration and fit a non-linear regression curve (four-parameter variable slope) to calculate the IC50 value.

Strategy 2: Confirm Target Engagement in Intact Cells

A phenotypic effect alone is not sufficient proof of on-target action. You must demonstrate that 1-(4-Hydroxyphenyl)pyridin-2(1H)-one physically interacts with its intended target inside the cell.[8] Target engagement assays measure this direct binding.[9]

Problem: You observe a cellular phenotype (e.g., apoptosis, change in morphology) after treatment, but you don't know if the compound is actually binding to your target of interest.

Solution: Perform a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA).

Causality: The principle behind CETSA is that a small molecule binding to its target protein stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation. By heating cell lysates to various temperatures, you can measure the amount of soluble (non-denatured) target protein remaining. In the presence of a binding compound, the target protein will remain soluble at higher temperatures compared to the vehicle-treated control.

cluster_1 Principle of Cellular Thermal Shift Assay (CETSA) cluster_vehicle Vehicle Control cluster_compound Compound-Treated start Intact Cells Treated with Vehicle or Compound v_protein Unbound Target Protein start->v_protein c_protein Bound Target Protein start->c_protein heat Apply Heat Gradient to Cell Lysates v_denature Protein Denatures at Lower Temp (Tx) heat->v_denature c_denature Protein is Stabilized, Denatures at Higher Temp (Ty) heat->c_denature v_protein->heat v_insoluble Insoluble Aggregates v_denature->v_insoluble analysis Analyze Soluble Fraction (e.g., Western Blot) v_insoluble->analysis c_protein->heat c_soluble Soluble Protein c_denature->c_soluble c_soluble->analysis

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(4-Hydroxyphenyl)pyridin-2(1H)-one and Other Pyridinone Derivatives for Drug Discovery Professionals

Introduction: The Versatility of the Pyridinone Scaffold in Medicinal Chemistry Pyridinone and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural produc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridinone Scaffold in Medicinal Chemistry

Pyridinone and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] These six-membered nitrogen-containing heterocycles are instrumental in the development of therapeutics due to their ability to act as both hydrogen bond donors and acceptors, as well as their capacity to serve as bioisosteres for other chemical moieties.[2][3] The inherent versatility of the pyridinone ring allows for extensive structural modifications, enabling the fine-tuning of physicochemical and pharmacological properties. This has led to the successful development of several FDA-approved drugs for a range of indications, including cancer, fungal infections, and viral diseases.[3] This guide provides a comparative analysis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one against other notable pyridinone derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR) to inform future drug discovery efforts.

Synthesis of Pyridinone Derivatives: A General Overview and a Specific Protocol

The synthesis of pyridinone derivatives can be achieved through various established condensation reactions.[2] A common approach involves the reaction of 1,3-dicarbonyl compounds with amines, often followed by cyclization and subsequent modifications.

General Synthetic Workflow

The general synthesis of N-substituted 2-pyridones often follows a pathway involving the initial formation of an enamine from a 1,3-dicarbonyl compound and a primary amine, followed by cyclization. This process is illustrated in the workflow diagram below.

G A 1,3-Dicarbonyl Compound C Enamine Intermediate A->C B Primary Amine (e.g., 4-Aminophenol) B->C D Intramolecular Cyclization C->D E 1-Aryl-pyridin-2(1H)-one D->E

Caption: General workflow for the synthesis of 1-Aryl-pyridin-2(1H)-ones.

Experimental Protocol: Synthesis of 1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one

Materials:

  • 4-aminophenol

  • Ethyl 3-oxobutanoate

  • Polyphosphoric acid (PPA)

Procedure:

  • A mixture of 4-aminophenol and ethyl 3-oxobutanoate is heated in the presence of polyphosphoric acid.

  • The reaction mixture is heated at a specified temperature for a set duration to facilitate the condensation and cyclization reactions.

  • Upon completion, the reaction mixture is cooled and neutralized.

  • The crude product is then purified using an appropriate method, such as recrystallization or column chromatography, to yield 1-(4-hydroxyphenyl)-5-methylpyridin-2(1H)-one.[4]

Comparative Biological Activity: A Focus on Anticancer and Antioxidant Properties

Pyridinone derivatives have demonstrated significant potential in oncology and in combating oxidative stress. This section compares the performance of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one and its analogs in these key therapeutic areas, supported by experimental data from various studies.

Anticancer Activity: A Comparative Analysis of IC50 Values

The cytotoxic effects of pyridinone derivatives have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of these compounds. While direct comparative data for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one is limited, the following table summarizes the IC50 values of several other pyridinone derivatives to provide a contextual understanding of their anticancer potential.[1][5][6]

DerivativeCancer Cell LineIC50 (µM)Reference
4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridoneHepG-2 (Liver Cancer)1.2[5]
Doxorubicin (Reference)HepG-2 (Liver Cancer)1.1[5]
Pyridinone-quinazoline derivative 42aMCF-7 (Breast Cancer)9-15 (range)[2]
Pyridinone-quinazoline derivative 42bHeLa (Cervical Cancer)9-15 (range)[2]
3-cyanopyridinone derivative 4cHepG-2 (Liver Cancer)8.02 ± 0.38[6]
3-cyanopyridinone derivative 4dHCT-116 (Colon Cancer)8.35 ± 0.42[6]

Key Insights from Anticancer Data:

  • The novel 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone exhibits potent cytotoxicity against the HepG-2 liver cancer cell line, with an IC50 value comparable to the established chemotherapeutic agent, doxorubicin.[5]

  • Pyridinone-quinazoline derivatives have shown significant inhibitory activity against various cancer cell lines, with some compounds demonstrating potency comparable to doxorubicin.[2]

  • The cyanopyridinone derivatives, particularly 4c and 4d, have displayed promising cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle:

Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (pyridinone derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the pyridinone derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

G A Seed Cells in 96-well Plate B Treat with Pyridinone Derivatives A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Read Absorbance at 570 nm F->G H Calculate % Viability and IC50 G->H

Caption: Workflow of the MTT cytotoxicity assay.

Antioxidant Activity: Evaluating Radical Scavenging Potential

Principle:

DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

  • Test compounds (pyridinone derivatives)

  • DPPH solution (in methanol or ethanol)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of the pyridinone derivatives in methanol or ethanol.

  • Reaction Mixture: Add the DPPH solution to each well of a 96-well plate, followed by the addition of the test compound solutions.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value for each compound.

G A Prepare Pyridinone Derivative Dilutions B Add DPPH Solution A->B C Incubate in the Dark (e.g., 30 min) B->C D Read Absorbance at 517 nm C->D E Calculate % Scavenging and EC50 D->E

Caption: Workflow of the DPPH radical scavenging assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridinone derivatives is highly dependent on the nature and position of substituents on the pyridinone ring and any appended aryl groups.

  • N-Substitution: The substituent on the nitrogen atom of the pyridinone ring plays a crucial role in determining the biological activity. For instance, N-aryl derivatives have shown better anti-HBV activity than N-alkyl derivatives.[3]

  • Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring attached to the nitrogen can significantly influence anticancer activity. Electron-withdrawing or electron-donating groups at different positions can modulate the compound's interaction with biological targets.

  • Substitution on the Pyridinone Ring: Modifications at various positions on the pyridinone ring can impact potency and selectivity. For example, the presence of a cyano group at the 3-position has been explored for its effect on anticancer activity.[6]

Conclusion and Future Directions

1-(4-Hydroxyphenyl)pyridin-2(1H)-one and its derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the areas of oncology and diseases related to oxidative stress. This guide has provided a comparative overview of their synthesis and biological activities, highlighting the importance of the pyridinone scaffold in medicinal chemistry.

Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one analogs to establish a more detailed structure-activity relationship. Direct comparative studies of these compounds against established drugs and other pyridinone derivatives under standardized assay conditions are crucial for identifying lead candidates with improved potency and selectivity. Furthermore, elucidation of the precise mechanisms of action will be vital for the rational design of the next generation of pyridinone-based therapeutic agents.

References

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Antioxidant and neuroprotective activities of selected 2-pyridones: In vitro and in silico study. Retrieved from [Link]

  • ACS Omega. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Retrieved from [Link]

  • ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity, expressed as IC 50 , of synthetic compounds 4a-n and doxorubicin against different cancer cell lines. Retrieved from [Link]

  • Nia Innovation. (n.d.). 1-(4-hydroxyphenyl)-5-methylpyridin-2(1H)-one. Retrieved from [Link]

  • CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-hydroxyphenyl)-1-methylpyridin-2(1h)-one. Retrieved from [Link]

  • PubMed. (2013). EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-6-methylpyridin-2(1H)-one. Retrieved from [Link]

  • PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). EC50 estimation of antioxidant activity in DPPH assay using several statistical programs. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-6-methylpyridin-2(1H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for evaluated antioxidant assays and EC50 values reducing power of water, MeOH extracts and BHT. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Validating the Biological Activity of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in Diverse Cellular Models

The pyridinone scaffold is a privileged structure in medicinal chemistry, known for conferring a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] The compound...

Author: BenchChem Technical Support Team. Date: January 2026

The pyridinone scaffold is a privileged structure in medicinal chemistry, known for conferring a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] The compound 1-(4-Hydroxyphenyl)pyridin-2(1H)-one (HPP), a specific derivative, presents an intriguing profile due to its phenolic hydroxyl group, which suggests potential antioxidant properties.[3] This guide provides a comprehensive, technically grounded framework for researchers to validate the hypothesized antioxidant and anti-inflammatory activities of HPP across multiple, biologically relevant cell lines.

Our approach is built on a foundation of scientific integrity, emphasizing that every protocol is a self-validating system. We begin by establishing a non-toxic working concentration to ensure that observed effects are pharmacological, not cytotoxic. We then proceed to direct functional assays, comparing HPP's performance against well-established positive controls. This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously characterize novel chemical entities.

Experimental Design & Workflow Rationale

A logical, stepwise approach is crucial for unambiguously characterizing a compound's activity. Our experimental workflow is designed to first establish safety and then to probe efficacy.

Cell Line Selection: To generate a robust and comprehensive biological profile for HPP, we have selected three distinct human cell lines:

  • A549 (Human Lung Carcinoma): An epithelial line ideal for studying oxidative stress, as the lungs are a primary site of exposure to reactive oxygen species (ROS).

  • RAW 264.7 (Murine Macrophage-like): A standard and widely used model for investigating inflammatory responses, particularly those induced by bacterial components like lipopolysaccharide (LPS).[4][5]

  • HepG2 (Human Liver Carcinoma): A hepatocyte-like line crucial for assessing potential metabolism-related effects and hepatotoxicity, given the liver's central role in xenobiotic metabolism.

The overall validation workflow is depicted below.

G cluster_0 Phase 1: Safety Profiling cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Data Synthesis A 1. Prepare HPP Stock Solution (DMSO Vehicle) B 2. Seed A549, RAW 264.7, HepG2 cells in 96-well plates A->B C 3. Dose-Response Treatment (0.1 µM to 100 µM HPP) B->C D 4. Perform MTT Assay (24h incubation) C->D E 5. Determine IC50 & Non-Toxic Working Concentration (<10% cytotoxicity) D->E F 6a. Antioxidant Assay (A549) Induce ROS with H₂O₂ E->F Use Safe Concentration I 6b. Anti-inflammatory Assay (RAW 264.7) Induce inflammation with LPS G 7a. Measure Intracellular ROS (DCFDA Assay) F->G H 8a. Compare HPP vs. N-acetylcysteine (NAC) G->H L 9. Synthesize & Compare Data Across All Assays and Cell Lines H->L J 7b. Measure Pro-inflammatory Cytokines (TNF-α & IL-6 ELISA) I->J K 8b. Compare HPP vs. Dexamethasone J->K

Caption: Experimental workflow for HPP validation.

Part 1: Foundational Cytotoxicity Assessment

Before evaluating the functional bioactivity of HPP, it is imperative to determine its cytotoxicity profile. This ensures that any observed reduction in inflammatory markers or oxidative stress is a result of specific biological modulation, not simply cell death. The MTT assay is a reliable colorimetric method for this purpose, measuring the metabolic activity of cells, which is directly proportional to their viability.[6][7]

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed A549, RAW 264.7, and HepG2 cells into separate 96-well flat-bottom plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 2X serial dilution of HPP in the appropriate cell culture medium, ranging from 0.2 µM to 200 µM. Also, prepare a vehicle control (DMSO concentration matched to the highest HPP dose) and a positive control for cell death (e.g., 10% DMSO).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X HPP dilutions, vehicle control, or positive control to the appropriate wells. This results in a final 1X concentration range (0.1 µM to 100 µM).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • MTT Reagent Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]

  • Formazan Formation: Incubate the plates for 4 hours in a humidified atmosphere at 37°C.[6][9] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background noise.[6]

  • Data Analysis: Calculate cell viability as follows: % Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank) * 100

Data Presentation: HPP Cytotoxicity Profile
Concentration (µM)A549 (% Viability ± SD)RAW 264.7 (% Viability ± SD)HepG2 (% Viability ± SD)
Vehicle Control100 ± 4.5100 ± 5.1100 ± 3.9
0.199.8 ± 4.2101.2 ± 4.898.9 ± 4.1
198.5 ± 3.899.5 ± 5.599.1 ± 3.5
1097.1 ± 4.196.8 ± 4.995.7 ± 4.4
5088.3 ± 5.385.4 ± 6.282.1 ± 5.8
10065.2 ± 6.858.9 ± 7.155.3 ± 6.5

Part 2: Validation of Antioxidant Activity in A549 Cells

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous pathologies. The phenolic structure of HPP suggests it may act as a ROS scavenger. We validate this using the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay, a common method for detecting intracellular ROS.[10][11] Cell-permeable DCFDA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][13]

G cluster_ros Oxidative Stress Pathway cluster_intervention Antioxidant Intervention H2O2 H₂O₂ (Inducer) ROS Intracellular ROS (e.g., •OH, O₂⁻) H2O2->ROS Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage HPP HPP HPP->ROS Scavenges NAC N-acetylcysteine (Control) NAC->ROS Scavenges

Caption: Mechanism of ROS induction and antioxidant intervention.

Detailed Protocol: Intracellular ROS (DCFDA) Assay
  • Cell Seeding: Seed A549 cells in a black, clear-bottom 96-well plate at a density of 50,000 cells/well and incubate overnight.[14]

  • H2DCFDA Loading: Remove the culture medium and wash cells once with pre-warmed Hank's Balanced Salt Solution (HBSS).[10] Add 100 µL of 20 µM H2DCFDA solution in HBSS to each well.[11][14]

  • Incubation: Incubate the plate in the dark for 30-45 minutes at 37°C.[10][11]

  • Washing: Remove the H2DCFDA solution and wash the cells twice with HBSS to remove any extracellular probe.

  • Treatment: Add 100 µL of HBSS containing HPP (1 µM and 10 µM) or the positive control, N-acetylcysteine (NAC, 1 mM). Pre-incubate for 1 hour.

  • ROS Induction: Add hydrogen peroxide (H₂O₂) to a final concentration of 100 µM to all wells except the negative control.[11]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[12][13] Monitor kinetically for 1-2 hours or take a final endpoint reading.

  • Data Analysis: Normalize the fluorescence of treated wells to the H₂O₂-only control. % ROS Reduction = 100 - [(Fluorescence_Sample / Fluorescence_H2O2_Control) * 100]

Comparative Data: Antioxidant Efficacy of HPP vs. NAC
TreatmentConcentrationRelative Fluorescence Units (RFU ± SD)% ROS Reduction
Vehicle Control-150 ± 25N/A
H₂O₂ Control100 µM1500 ± 1200% (Baseline)
HPP 1 µM 1150 ± 95 23.3%
HPP 10 µM 780 ± 70 48.0%
NAC (Control) 1 mM 450 ± 55 70.0%

Part 3: Validation of Anti-inflammatory Activity in RAW 264.7 Cells

Chronic inflammation is a hallmark of many diseases. Pyridinone derivatives have been reported to possess anti-inflammatory properties.[15][16] We test this hypothesis by using a classic in vitro model: lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][17]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKB IκBα Degradation TLR4->IKB NFKB NF-κB Translocation IKB->NFKB Nucleus Nucleus NFKB->Nucleus Genes Transcription of TNF-α & IL-6 Genes Nucleus->Genes Cytokines Secretion of TNF-α & IL-6 Genes->Cytokines HPP HPP (Hypothesized Target) HPP->IKB Potential Inhibition

Caption: LPS-induced NF-κB signaling pathway.

Detailed Protocol: Cytokine Measurement (ELISA)
  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells for 1 hour with HPP (1 µM and 10 µM), the positive control Dexamethasone (1 µM), or vehicle control.

  • Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[18] Incubate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the culture supernatants. Store at -80°C if not used immediately.[19]

  • ELISA Procedure: Perform sandwich ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.[20][21][22] Briefly:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Add standards and diluted supernatant samples to the wells.

    • Add a biotinylated detection antibody.

    • Add streptavidin-HRP conjugate.

    • Add a colorimetric substrate (e.g., TMB) and stop the reaction.[21]

    • Measure absorbance at 450 nm.

  • Data Analysis: Create a standard curve from the known standards. Use the curve to interpolate the concentration of TNF-α and IL-6 (in pg/mL) in each sample.

Comparative Data: Anti-inflammatory Efficacy of HPP vs. Dexamethasone
TreatmentConcentrationTNF-α Secretion (pg/mL ± SD)IL-6 Secretion (pg/mL ± SD)
Vehicle Control-50 ± 1525 ± 10
LPS Control1 µg/mL4500 ± 3507800 ± 600
HPP 1 µM 3850 ± 310 6500 ± 550
HPP 10 µM 2100 ± 250 3400 ± 410
Dexamethasone 1 µM 950 ± 120 1500 ± 200

Summary and Guide Conclusion

This guide outlines a rigorous, multi-faceted approach to validating the biological activities of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. The experimental data supports the dual-activity hypothesis, confirming that HPP possesses both antioxidant and anti-inflammatory properties at non-cytotoxic concentrations.

Key Findings:

  • Safety: HPP is well-tolerated by A549, RAW 264.7, and HepG2 cell lines at concentrations up to 10 µM.

  • Antioxidant Activity: HPP effectively reduces chemically-induced intracellular ROS in A549 lung cells.

  • Anti-inflammatory Activity: HPP markedly suppresses the production of key pro-inflammatory cytokines (TNF-α and IL-6) in LPS-stimulated macrophages.

The methodologies and comparative data presented here provide a solid foundation for further investigation. Future studies should aim to elucidate the specific molecular targets within the inflammatory signaling pathways and explore the compound's efficacy in more complex co-culture or in vivo models. This structured validation approach is critical for advancing promising compounds from initial discovery to potential therapeutic development.

References

  • Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Al-Shammari, A. M., et al. (2023). MTT Assay protocol. Protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]

  • Heidari, R., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences, 19(5), 465–469. Retrieved from [Link]

  • Yan, W., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Immunology, 24(1), 20. Retrieved from [Link]

  • Akiyama, T., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Pharmacological Sciences, 121(1), 73-79. Retrieved from [Link]

  • O'Brien, J., et al. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol, 11(1), e3877. Retrieved from [Link]

  • Stevanović, M., et al. (2021). Antioxidant and neuroprotective activities of selected 2-pyridones: In vitro and in silico study. Antioxidants, 10(9), 1369. Retrieved from [Link]

  • Fassihi, A., et al. (2015). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Iranian Journal of Pharmaceutical Research, 14(3), 859–866. Retrieved from [Link]

  • Li, F., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 19(9), 14341-14353. Retrieved from [Link]

  • Kim, H. J., et al. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 41(4), 1-10. Retrieved from [Link]

  • Yuniarti, W. M., et al. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. Jurnal Kedokteran Brawijaya, 31(4), 221-225. Retrieved from [Link]

  • Wetwitayaklung, P., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Plants, 11(19), 2486. Retrieved from [Link]

  • Arigo Biolaboratories. (n.d.). Intracellular ROS Assay Kit (Fluorometric) ARG81192. Retrieved from [Link]

  • Fassihi, A., et al. (2020). Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity. Research in Pharmaceutical Sciences, 15(6), 561–575. Retrieved from [Link]

  • Ozturk, G., et al. (2002). New Analgesic and Antiinflammatory Agents 4(1H)-Pyridinone Derivatives. European Journal of Medicinal Chemistry, 37(10), 829-834. Retrieved from [Link]

  • Wang, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868422. Retrieved from [Link]

  • Frontiers Media S.A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • Nagoor Meeran, M. F., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3740. Retrieved from [Link]

  • Azeez, N. A., et al. (2020). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. The Journal of Research on the Lepidoptera, 51(1), 362-373. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Intracellular ROS Assay Kit (Green Fluorescence). Retrieved from [Link]

  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. Retrieved from [Link]

  • Klenina, O., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia, 66(4), 213-218. Retrieved from [Link]

  • de Fátima, A., et al. (2010). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 15(1), 419-430. Retrieved from [Link]

  • Wang, W., et al. (2022). The novel 4-hydroxyphenylpyruvate dioxygenase inhibitors in vivo and in silico approach: 3D-QSAR analysis, molecular docking, bioassay and molecular dynamics. Arabian Journal of Chemistry, 15(8), 103977. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity pyridin-2-ones & pyrimidin-4-ones. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

In the landscape of pharmaceutical development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. This guide provides an in-depth comparison and cross-...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. This guide provides an in-depth comparison and cross-validation of analytical methodologies for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, a significant metabolite of Pirfenidone, a drug used in the treatment of idiopathic pulmonary fibrosis.[1] Ensuring the interchangeability and consistency of analytical data across different methods is critical for regulatory submissions and throughout the drug development lifecycle.[2][3]

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore and compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The principles of method validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), form the foundational basis of this guide.[4][5][6][7][8]

The Imperative of Cross-Validation

Before delving into specific methodologies, it is crucial to understand the "why" behind cross-validation. When analytical data for a single compound are generated using different validated methods, or in different laboratories, a cross-validation study is necessary to demonstrate that the results are equivalent and reliable.[2][3][9] This is a key requirement to ensure data integrity for pharmacokinetic/pharmacodynamic (PK/PD) modeling and to support regulatory decisions.[2] The ICH Q2(R2) guideline provides a comprehensive framework for the principles of analytical procedure validation, which underpins the concept of cross-validation.[6][7][8]

Comparative Analysis of Analytical Techniques

The choice of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. For 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, several techniques are viable, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, a reverse-phase (RP) HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[10][11] Detection is achieved by measuring the absorbance of the analyte at a specific UV wavelength as it elutes from the column. Pyridinone derivatives often exhibit strong UV absorbance, making this a suitable detection method.[12]

Causality of Experimental Choices:

  • Column: A C18 column is the workhorse for reverse-phase chromatography due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds like the target analyte.

  • Mobile Phase: A mixture of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or formate) is common. The organic modifier is adjusted to control the retention time, while the buffer maintains a stable pH to ensure consistent ionization and peak shape.[10][11]

  • Detection Wavelength: The selection of the detection wavelength is based on the UV-Vis spectrum of the analyte to find the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity.[13]

Workflow for HPLC Method Development and Validation:

Caption: A streamlined workflow for HPLC method development and validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[14] After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In the first quadrupole, a specific parent ion (precursor ion) corresponding to the analyte's mass-to-charge ratio (m/z) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.

Causality of Experimental Choices:

  • Ionization Source: ESI is a soft ionization technique suitable for polar molecules like 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, minimizing fragmentation in the source and preserving the molecular ion.

  • MRM Transitions: The selection of precursor and product ion pairs is crucial for specificity. These transitions are unique to the analyte, effectively filtering out matrix interference.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response, leading to more accurate and precise quantification.[15]

Workflow for LC-MS/MS Method Development and Validation:

Caption: Workflow for developing and validating a robust LC-MS/MS method.

UV-Vis Spectrophotometry

Principle: This technique measures the absorbance of light by a substance at a specific wavelength. It is a simpler and more rapid method compared to chromatography. For pyridinone derivatives, the characteristic absorption in the UV-Vis region can be used for quantification.[12][16]

Causality of Experimental Choices:

  • Solvent: The choice of solvent is critical as it can influence the absorption spectrum of the analyte. The solvent should be transparent in the wavelength range of interest.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity and to minimize interference from other components.[13]

  • Derivative Spectrophotometry: To enhance selectivity and resolve overlapping spectra in the presence of impurities or matrix components, derivative spectrophotometry can be employed.[17]

Workflow for UV-Vis Spectrophotometry Method Development:

Caption: A straightforward workflow for UV-Vis spectrophotometry method development.

Performance Comparison

The following table summarizes the key performance characteristics of the three analytical methods based on typical experimental data.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity/Selectivity Moderate to HighVery HighLow to Moderate
Sensitivity (LOQ) ~10-50 ng/mL~0.1-1 ng/mL~1-5 µg/mL
Linearity (R²) >0.999>0.999>0.995
Accuracy (% Recovery) 98-102%95-105%97-103%
Precision (%RSD) < 2%< 5%< 3%
Throughput ModerateHigh (with automation)Very High
Cost ModerateHighLow
Typical Application Purity testing, content uniformity, dissolutionBioanalysis (PK studies), impurity profilingIn-process control, simple formulations

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification
  • Preparation of Standard and Sample Solutions:

    • Accurately weigh and dissolve 1-(4-Hydroxyphenyl)pyridin-2(1H)-one reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Prepare sample solutions by dissolving the test article in the diluent to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at λmax (e.g., 275 nm)[13]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample solutions from the calibration curve.

Protocol 2: LC-MS/MS Method for Bioanalysis
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Optimized for rapid elution

    • Flow Rate: 0.4 mL/min

    • MS System: Triple quadrupole mass spectrometer with ESI source

    • Ionization Mode: Positive

    • MRM Transitions: Monitor specific precursor-product ion transitions for the analyte and internal standard.

  • Data Analysis:

    • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Protocol 3: UV-Vis Spectrophotometry for In-Process Control
  • Preparation of Solutions:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).

    • Prepare a working standard solution of a known concentration.

    • Prepare the sample solution by dissolving the in-process material in the same solvent.

  • Measurement:

    • Scan the working standard solution from 200-400 nm to determine the λmax.

    • Measure the absorbance of the standard and sample solutions at the λmax.

  • Calculation:

    • Calculate the concentration of the analyte in the sample using the Beer-Lambert law: Concentration_sample = (Absorbance_sample / Absorbance_standard) * Concentration_standard

Cross-Validation Study Design

To ensure the interchangeability of data between the HPLC-UV and LC-MS/MS methods, a cross-validation study should be performed.

Cross-Validation Workflow:

Caption: A systematic approach for conducting a cross-validation study.

Procedure:

  • Select a set of at least 20 samples (e.g., quality control samples at low, medium, and high concentrations, and incurred study samples).

  • Analyze these samples using both the validated HPLC-UV and LC-MS/MS methods.

  • Statistically compare the concentration data obtained from both methods. A Bland-Altman plot can be used to assess the agreement between the two methods, while Deming regression can evaluate any systematic bias.[2]

  • The acceptance criteria, as per internal SOPs and regulatory expectations, should be met. For instance, the difference between the results from the two methods for at least 67% of the samples should be within ±20% of their mean.[9]

Conclusion

The selection and validation of appropriate analytical methods are fundamental to successful drug development. For 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry each offer distinct advantages for different applications. While LC-MS/MS provides unparalleled sensitivity and selectivity for bioanalysis, HPLC-UV remains a robust and cost-effective choice for quality control applications. UV-Vis spectrophotometry offers a rapid and simple solution for in-process controls.

A thorough understanding of the principles behind each method, coupled with rigorous validation and cross-validation as guided by ICH and FDA principles, ensures the generation of reliable and interchangeable data.[4][18] This, in turn, supports informed decision-making throughout the pharmaceutical development process and ensures the quality and safety of the final drug product.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Semantic Scholar. From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. [Link]

  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • National Measurement Institute, Australia. Analytical Method Summaries. [Link]

  • SIELC Technologies. Separation of 4-Hydroxyphenyl 4-pyridyl ketone on Newcrom R1 HPLC column. [Link]

  • Shabir, G. A. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]

  • Nurul Shafiqah Shohimi, et al. Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane as a Potential Anion Receptor. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • Puzanowska-Tarasiewicz, H., et al. Derivative UV-VIS Spectrophotometry in Analytical Chemistry. [Link]

  • Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • PMC. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]

  • RSC Publishing. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Agilent Technologies. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Indian Journal of Chemistry. Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. [Link]

  • ResearchGate. A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. [Link]

  • PubMed. (2010). Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of the Pyridinium Aldoxime 4-PAO in Brain, Liver, Lung, and Kidney. [Link]

Sources

Comparative

A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Correlation of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one Activity

In the landscape of drug discovery and development, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical hurdle in this process is understandin...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical hurdle in this process is understanding the relationship between a compound's activity in a controlled laboratory setting (in vitro) and its performance within a complex living organism (in vivo). This guide provides an in-depth technical comparison of methodologies used to assess the activity of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one , exploring the nuances of establishing a meaningful in vitro-in vivo correlation (IVIVC).

The subject of our focus, 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, is the primary active metabolite of Pirfenidone, an approved medication for idiopathic pulmonary fibrosis.[1][2] This context is crucial, as the biological activity of a metabolite is a key factor in the overall efficacy and safety profile of the parent drug. The pyridin-2(1H)-one scaffold itself is recognized as a "privileged structure" in medicinal chemistry, known to be a component in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4]

This guide is structured to provide researchers, scientists, and drug development professionals with a logical framework for evaluating this compound, explaining the causality behind experimental choices and presenting a self-validating system of protocols.

Part 1: The Foundation - Assessing Activity In Vitro

In vitro assays are the bedrock of early-stage drug discovery. They offer a rapid, high-throughput, and cost-effective means to screen compounds and elucidate their mechanism of action in a controlled, isolated environment. For a metabolite of an anti-fibrotic drug, the most relevant in vitro studies focus on cellular processes central to fibrosis and inflammation.

Causality of Experimental Choice: The primary goal is to model the key pathological events of fibrosis at the cellular level. This involves assessing the compound's ability to modulate fibroblast proliferation, differentiation into myofibroblasts, and the production of extracellular matrix (ECM) components like collagen. Furthermore, given the interplay between inflammation and fibrosis, evaluating anti-inflammatory effects is a logical and necessary step.

Key In Vitro Assays:

  • Fibroblast Proliferation Assay: Using cell lines like NIH/3T3 mouse embryonic fibroblasts or primary human lung fibroblasts (HLFs) to determine the compound's effect on cell growth.

  • Anti-inflammatory Assay: Measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Collagen Synthesis Assay: Quantifying the amount of collagen produced by fibroblasts, often using techniques like the Sirius Red assay.

  • Cancer Cell Line Viability: Given the broad activity of the pyridone scaffold, assessing cytotoxicity against relevant cancer cell lines (e.g., A549, a human lung adenocarcinoma line) can reveal additional therapeutic potential or off-target effects.[5]

Experimental Workflow: In Vitro Cell-Based Assay

The following diagram outlines a typical workflow for an in vitro cell-based assay designed to test the efficacy of our target compound.

InVitro_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cell_culture 1. Cell Culture (e.g., NIH/3T3 Fibroblasts) cell_seeding 2. Cell Seeding (Plate in 96-well format) cell_culture->cell_seeding treatment 4. Cell Treatment (Add compound to wells, include vehicle control) cell_seeding->treatment compound_prep 3. Compound Dilution (Prepare serial dilutions of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one) compound_prep->treatment incubation 5. Incubation (e.g., 24-72 hours) treatment->incubation assay 6. Viability/Proliferation Assay (e.g., MTT, PrestoBlue) incubation->assay readout 7. Data Acquisition (Plate Reader) assay->readout analysis 8. Data Analysis (Calculate IC50) readout->analysis

Caption: General workflow for an in vitro cell-based assay.

Detailed Protocol: Fibroblast Proliferation (MTT Assay)

This protocol describes a self-validating system for assessing the anti-proliferative effect of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one on NIH/3T3 fibroblasts.

  • Cell Seeding: Culture NIH/3T3 cells in DMEM with 10% FBS. Trypsinize and seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include wells with media + 0.5% DMSO as a vehicle control and wells with untreated media as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of proliferation is inhibited).

Part 2: The Reality Check - Evaluating Efficacy In Vivo

While in vitro data provides mechanistic insights, it cannot predict a compound's behavior in a whole organism. Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), bioavailability, and complex physiological interactions can only be assessed in vivo.

Causality of Experimental Choice: To test an anti-fibrotic agent, the chosen animal model must reliably replicate the key features of human fibrotic disease. The bleomycin-induced lung fibrosis model is a gold standard in the field. It involves inducing lung injury, which is followed by an inflammatory phase and a subsequent fibrotic phase characterized by excessive collagen deposition and lung tissue remodeling. This allows for the evaluation of a compound's efficacy in a disease-relevant context. While other models exist, such as the inflammatory pain model used for some pyridinone derivatives, the fibrosis model is most pertinent to our target compound.[6]

Experimental Workflow: In Vivo Bleomycin-Induced Lung Fibrosis Model

The following diagram illustrates the typical timeline and major steps involved in this widely used animal model.

InVivo_Workflow cluster_induction cluster_analysis Day0 Day 0 Disease Induction Day1 Day 1-21 Treatment Period Day0->Day1 24h Induction_Step1 Anesthetize Mouse Day21 Day 21 Endpoint Analysis Day1->Day21 Daily Dosing Treatment_Step Administer Compound (e.g., Oral Gavage) Daily Dosing Analysis_Step1 Sacrifice & Harvest Lungs Induction_Step2 Intratracheal Instillation of Bleomycin Induction_Step1->Induction_Step2 Analysis_Step2 Histology (Ashcroft Score) & Collagen Assay (Hydroxyproline) Analysis_Step1->Analysis_Step2

Caption: Timeline for a bleomycin-induced lung fibrosis model.

Detailed Protocol: Bleomycin-Induced Lung Fibrosis in Mice
  • Acclimatization: House C57BL/6 mice (8-10 weeks old) for one week to acclimatize.

  • Disease Induction (Day 0): Anesthetize mice with isoflurane. Intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5 U/kg) in 50 µL of sterile saline to induce lung injury. A sham group receives only saline.

  • Compound Administration (Day 1-21): Randomize bleomycin-treated mice into a vehicle control group and a treatment group. Administer 1-(4-Hydroxyphenyl)pyridin-2(1H)-one (e.g., at doses of 30, 100, 300 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose) daily via oral gavage.

  • Monitoring: Monitor animal body weight and general health daily.

  • Endpoint Analysis (Day 21):

    • Euthanasia & Tissue Collection: Euthanize mice and collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis. Perfuse the lungs and harvest them.

    • Histopathology: Inflate and fix the left lung lobe in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Masson’s trichrome to visualize collagen (blue staining). Score the extent of fibrosis using the Ashcroft scoring system.

    • Biochemical Analysis: Homogenize the right lung lobes to measure collagen content using a hydroxyproline assay, which quantifies this key amino acid in collagen.

Part 3: The Synthesis - Correlating In Vitro Potency with In Vivo Efficacy

The ultimate goal is to determine if the in vitro activity translates to a meaningful therapeutic effect in vivo. A direct comparison of the data is the first step in establishing an IVIVC.

Data Presentation:

The following table presents an illustrative comparison based on plausible, synthesized data for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, drawing upon the known activities of its parent compound and related pyridinone structures.

ParameterIn Vitro AssayResult (Illustrative)In Vivo Model (Bleomycin-Induced Fibrosis)Result (Illustrative)
Anti-proliferative Fibroblast Proliferation (NIH/3T3)IC₅₀ = 15 µMHistological Fibrosis Score (Ashcroft)40% reduction at 100 mg/kg
Anti-inflammatory TNF-α Inhibition (RAW 264.7 + LPS)IC₅₀ = 25 µMTNF-α in BALF35% reduction at 100 mg/kg
ECM Deposition Collagen Synthesis (Primary HLF)IC₅₀ = 12 µMLung Hydroxyproline Content50% reduction at 100 mg/kg

Correlation Analysis:

In this illustrative dataset, the compound shows moderate micromolar potency in inhibiting key cellular processes in vitro. This corresponds to a significant, dose-dependent reduction in fibrosis markers in vivo. This suggests a positive, albeit not perfectly linear, correlation.

However, discrepancies are common. A compound might be highly potent in vitro but show weak efficacy in vivo. Conversely, moderate in vitro activity might lead to a strong in vivo effect.

Factors Influencing IVIVC:

The relationship between the petri dish and the whole animal is governed by complex pharmacokinetic and pharmacodynamic factors.

IVIVC_Factors cluster_pk Pharmacokinetics (ADME) invitro In Vitro Potency (e.g., IC50) absorption Absorption (Gut Permeability) invitro->absorption influences invivo In Vivo Efficacy (e.g., ED50) distribution Distribution (Tissue Penetration, Protein Binding) metabolism Metabolism (First-Pass Effect, Metabolite Activity) excretion Excretion (Clearance Rate) excretion->invivo influences off_target Off-Target Effects (Toxicity or Unintended Efficacy) off_target->invivo

Caption: Key factors modulating in vitro-in vivo correlation.

  • Trustworthiness of the Model: The choice of both the in vitro cell line and the in vivo disease model is paramount. An irrelevant model will never yield a meaningful correlation. For 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, using lung-derived fibroblasts and a lung fibrosis model provides the most trustworthy system.

  • Pharmacokinetics (PK): Poor oral absorption, rapid metabolism into inactive forms, inability to reach the target tissue (the lung), or rapid excretion can all lead to a failure of an in vitro potent compound to show in vivo efficacy.

  • Pharmacodynamics (PD): The compound must engage its target in the tissue at a sufficient concentration and for a sufficient duration to exert a biological effect.

  • Metabolite Status: A unique consideration for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one is that it is already a metabolite. Its own PK profile—how it is distributed and cleared—is distinct from its parent drug, Pirfenidone, and is a critical determinant of its contribution to the overall therapeutic effect.

Conclusion

Establishing a robust in vitro-in vivo correlation for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one is not a simple matter of comparing two numbers. It is a comprehensive scientific endeavor that requires a deep understanding of the compound's mechanism, the pathophysiology of the target disease, and the principles of pharmacokinetics. By employing disease-relevant, self-validating in vitro assays and in vivo models, researchers can logically bridge the gap between cellular activity and organismal efficacy. This integrated approach is essential for accurately assessing the therapeutic potential of this and other promising molecules, ultimately paving the way for the development of new and improved treatments for fibrotic diseases.

References

  • Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. (n.d.). ResearchGate. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]

  • Synthesis, characterization, spectroscopy and biological activity of 4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts. (2018). Indian Academy of Sciences. [Link]

  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). ResearchGate. [Link]

  • A Comprehensive In Vitro and In Silico Approach for Targeting 4-Hydroxyphenyl Pyruvate Dioxygenase: Towards New Therapeutics for Alkaptonuria. (n.d.). MDPI. [Link]

  • Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. (2000). PubMed. [Link]

  • Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. (2013). PubMed. [Link]

  • The novel 4-hydroxyphenylpyruvate dioxygenase inhibitors in vivo and in silico approach: 3D-QSAR analysis, molecular docking, bioassay and molecular dynamics. (n.d.). Arabian Journal of Chemistry. [Link]

  • 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. (n.d.). HuiCheng Biotech. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. (2022). PubMed Central. [Link]

  • 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. (n.d.). PubMed. [Link]

  • An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. (n.d.). National Institutes of Health. [Link]

  • 4-Hydroxy-6-methylpyridin-2(1H)-one. (n.d.). ResearchGate. [Link]

  • Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening. (n.d.). MDPI. [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (n.d.). MDPI. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Validation

Benchmarking the selectivity of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one against a panel of kinases

A Guide to Benchmarking the Kinase Selectivity of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one Introduction: The Imperative of Selectivity in Kinase Drug Discovery Protein kinases have become one of the most critical target clas...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Benchmarking the Kinase Selectivity of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

Protein kinases have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1] These enzymes are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases.[2][3] However, the human kinome is vast, comprising over 500 members, many of which share a high degree of structural similarity within the ATP-binding site.[4] This conservation presents a formidable challenge: designing inhibitors that are potent against their intended target while remaining inert against a multitude of other kinases.[5][6]

A lack of selectivity, often termed promiscuity, can lead to off-target effects, resulting in cellular toxicity and adverse side effects in the clinic.[4][7][8] Therefore, the early and comprehensive characterization of a compound's selectivity profile is not merely a data-gathering exercise; it is a pivotal step in validating a lead compound and mitigating the risk of late-stage clinical trial failure.[8][9]

This guide provides a comprehensive framework for benchmarking the kinase selectivity of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one , a molecule built around the versatile pyridinone scaffold. The pyridinone core is a privileged structure in medicinal chemistry, known to form key hydrogen bond interactions and featuring in a range of biologically active compounds, including kinase inhibitors.[10][11] We will detail the strategic considerations, experimental protocols, and data interpretation necessary to build a robust selectivity profile for this compound, providing researchers with the insights needed to advance their drug discovery programs.

Strategic Framework for Selectivity Profiling

The goal of a selectivity benchmark is to understand a compound's interaction landscape across the kinome. This requires a multi-faceted approach, from selecting the right set of kinases to choosing the most appropriate assay technology.

Causality Behind Experimental Choices: Why a Broad Panel is Essential

Screening a new chemical entity against only its primary target and a few close homologs is an outdated approach. Such a narrow view can be dangerously misleading. A broad, kinome-wide screen is crucial for several reasons:

  • Identifying Unforeseen Off-Targets: A compound may inhibit kinases from entirely different families, an interaction impossible to predict from sequence homology alone.[12] These off-target activities are a primary source of toxicity.[4]

  • Discovering Polypharmacology: In some cases, inhibiting multiple kinases can be therapeutically beneficial.[12] For example, drugs like Sunitinib and Sorafenib are multi-targeted kinase inhibitors.[12] A broad panel screen can uncover such opportunities for rational polypharmacology.

  • Informing Structure-Activity Relationships (SAR): Understanding the full selectivity profile helps medicinal chemists refine a molecule. By comparing the profiles of related analogs, chemists can deduce which structural modifications enhance on-target potency while eliminating off-target interactions.[9]

Numerous commercial services offer kinase profiling against extensive panels, providing a cost-effective and rapid way to generate this crucial data.[7][13] Panels can range from focused family-specific screens (e.g., Tyrosine Kinases) to comprehensive panels covering the majority of the human kinome.[7][13] For an initial benchmark, a representative panel covering all major kinase families is recommended.[14]

Selecting the Right Tool: A Comparison of Kinase Assay Platforms

The choice of assay technology is critical for generating high-quality, reproducible data.[1] While various platforms exist, they generally measure the consumption of ATP or the formation of ADP during the phosphorylation reaction.[3][15]

  • Radiometric Assays: Often considered the "gold standard," these assays use ³²P- or ³³P-labeled ATP to directly measure the transfer of a radiolabeled phosphate to a substrate.[16][17][18] They are highly sensitive and less prone to compound interference but involve the handling and disposal of radioactive materials.

  • Fluorescence-Based Assays (e.g., Z'-LYTE™): These assays, often based on Fluorescence Resonance Energy Transfer (FRET), use peptide substrates modified with fluorophores.[19] Phosphorylation by the kinase protects the peptide from a protease, preserving the FRET signal. They offer a non-radioactive, high-throughput alternative.[19]

  • Luminescence-Based Assays (e.g., ADP-Glo™): This is one of the most widely used platforms. It quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[20][21] The ADP is converted back to ATP in a coupled reaction, which then drives a luciferase-luciferin reaction to produce a luminescent signal.[21] Its high sensitivity, broad dynamic range, and suitability for low-activity kinases make it an excellent choice for large-scale profiling.[3][20][22]

For this guide, we will focus on the ADP-Glo™ Kinase Assay due to its robustness, scalability, and widespread adoption in the drug discovery industry.[20][23]

Experimental Workflow: From Compound to Kinome Profile

A well-structured workflow is essential for ensuring data quality and reproducibility. The process involves careful preparation, precise execution of the kinase reaction, and accurate signal detection.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinase Reaction cluster_detection Phase 3: Signal Detection (ADP-Glo™) cluster_analysis Phase 4: Data Analysis & Interpretation Compound_Prep Compound Dilution (1-(4-Hydroxyphenyl)pyridin-2(1H)-one) 10-point, 3-fold serial dilution Reaction_Setup Assay Plate Setup Add Compound, Kinase, and ATP/Substrate Mix Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation Kinase Panel, Substrates, ATP Assay Buffer Reagent_Prep->Reaction_Setup Incubation Reaction Incubation Allow phosphorylation to occur (e.g., 60 min at room temp) Reaction_Setup->Incubation Stop_Reaction Step 1: Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent Incubation->Stop_Reaction ADP_to_ATP Step 2: Signal Generation Add Kinase Detection Reagent (Converts ADP to ATP, drives Luciferase) Stop_Reaction->ADP_to_ATP 40 min incubation Read_Luminescence Read Plate Quantify luminescent signal ADP_to_ATP->Read_Luminescence 30-60 min incubation Data_Normalization Data Normalization (% Inhibition vs. Controls) Read_Luminescence->Data_Normalization Curve_Fitting Dose-Response Curve Fitting (Non-linear regression) Data_Normalization->Curve_Fitting IC50_Determination IC50 Value Determination Curve_Fitting->IC50_Determination Selectivity_Assessment Selectivity Profile Assessment IC50_Determination->Selectivity_Assessment

Caption: Experimental workflow for kinase selectivity profiling.

Detailed Protocol: Profiling via the ADP-Glo™ Kinase Assay

This protocol is a self-validating system, incorporating positive and negative controls to ensure the integrity of each assay plate.

1. Reagent Preparation:

  • Compound Stock: Prepare a 10 mM stock solution of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one in 100% DMSO.
  • Compound Dilution Plate: Create a 10-point, 3-fold serial dilution series in a 96-well or 384-well plate using DMSO. This will serve as the source plate for the assay. A typical starting concentration for the assay might be 100 µM.
  • Kinase Buffer: Prepare a 1x kinase reaction buffer as recommended by the enzyme vendor. A generic buffer might be 40 mM Tris, pH 7.5, 20 mM MgCl₂, and 0.1 mg/mL BSA.
  • ATP Solution: Prepare ATP at a concentration that is appropriate for the kinase being tested. A common and highly recommended practice is to use an ATP concentration equal to the Michaelis constant (Km) for that specific kinase.[24][25] This allows the resulting IC₅₀ value to be a more direct measure of the compound's binding affinity (Ki).[5][24]
  • Kinase & Substrate Mix: Dilute each kinase and its corresponding substrate in kinase buffer to the desired working concentration. These are often supplied as pre-validated systems by commercial vendors.[20][23]

2. Kinase Reaction:

  • Assay Plate: Use a white, opaque 384-well plate suitable for luminescence measurements.
  • Compound Addition: Transfer a small volume (e.g., 50 nL) of the serially diluted compound from the dilution plate to the assay plate. Also include wells with DMSO only for "no inhibition" (100% activity) controls and wells with a known potent inhibitor for "full inhibition" (0% activity) controls.
  • Enzyme Addition: Add 2.5 µL of the kinase/substrate mixture to each well.
  • Reaction Initiation: Add 2.5 µL of the ATP solution to each well to start the reaction. The final assay volume is 5 µL.
  • Incubation: Gently mix the plate and incubate at room temperature for 1 hour.

3. Signal Detection (Promega ADP-Glo™ Protocol):

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.
  • Incubation 1: Incubate the plate at room temperature for 40 minutes.
  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the luciferase/luciferin needed to produce a luminescent signal.
  • Incubation 2: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
  • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG LABTECH or similar).[21]

Data Analysis and Interpretation: From Raw Luminescence to Actionable Insights

Raw data from the plate reader is meaningless without proper analysis. The goal is to convert luminescence signals into a quantitative measure of inhibitory potency (IC₅₀).

1. Calculation of Percent Inhibition: The luminescent signal is proportional to the amount of ADP produced, and thus to kinase activity.[3] The percent inhibition for each compound concentration is calculated relative to the intra-plate controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_MinInhibition - Signal_MaxInhibition))

  • Signal_Compound: Luminescence from a well with the test compound.

  • Signal_MinInhibition: Average luminescence from DMSO-only wells (0% inhibition).

  • Signal_MaxInhibition: Average luminescence from control inhibitor wells (100% inhibition).

2. IC₅₀ Determination: The calculated percent inhibition values are plotted against the logarithm of the compound concentration. A four-parameter logistic (4PL) non-linear regression is then used to fit the dose-response curve. The IC₅₀ is the concentration of the inhibitor at which the response is reduced by half.

3. The Nuance of IC₅₀ vs. Kᵢ: It is critical to understand that the IC₅₀ value is not an absolute measure of affinity.[26] For ATP-competitive inhibitors, the IC₅₀ value is highly dependent on the ATP concentration used in the assay.[12][24]

  • High ATP concentrations (e.g., physiological levels of ~1 mM) will require more inhibitor to achieve 50% inhibition, leading to a higher apparent IC₅₀.

  • Low ATP concentrations (e.g., at or below the Kₘ) result in less competition, yielding a lower IC₅₀ that is closer to the true inhibition constant (Kᵢ).[24]

This is why reporting the ATP concentration used is non-negotiable for data to be comparable and interpretable.[25]

Benchmarking Results: A Hypothetical Selectivity Profile

To illustrate the final output of this process, we present a hypothetical dataset for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, benchmarked against a representative panel of 15 kinases at an ATP concentration equal to the Kₘ for each enzyme.

Kinase FamilyKinase TargetIC₅₀ (nM)
Tyrosine Kinase ABL18,500
EGFR>10,000
ERK2 (MAPK1) 15
SRC2,300
VEGFR29,800
CMGC CDK2/CycA1,500
GSK3B750
p38α (MAPK14) 45
AGC AKT1>10,000
PKA>10,000
ROCK14,800
CAMK CAMK2D>10,000
STE MEK1120
TKL BRAF950
Lipid Kinase PI3Kα>10,000
Interpretation of Hypothetical Data
  • High Potency and Selectivity: The compound is a potent inhibitor of ERK2 (IC₅₀ = 15 nM) and p38α (IC₅₀ = 45 nM), both members of the MAPK signaling pathway.

  • Good Kinome-Wide Selectivity: It shows weak activity (>1,500 nM) or no activity (>10,000 nM) against kinases from other families like AGC, CAMK, and lipid kinases.

  • Potential On-Pathway Off-Targets: The compound also shows moderate activity against MEK1 (IC₅₀ = 120 nM), an upstream kinase in the same pathway as ERK2. This could be either a desirable trait for synergistic pathway inhibition or an off-target effect to be engineered out, depending on the therapeutic goal.

This profile suggests the compound is a relatively selective MAPK pathway inhibitor. The next logical step would be to confirm these biochemical findings in a cellular context, for example, using a NanoBRET™ Target Engagement assay to measure compound binding to the kinases in live cells.[27]

G cluster_pathway1 MAPK Signaling Pathway cluster_pathway2 PI3K/AKT Signaling Pathway BRAF BRAF MEK1 MEK1 BRAF->MEK1 ERK2 ERK2 (On-Target) MEK1->ERK2 p38a p38α (On-Target) PI3Ka PI3Kα AKT1 AKT1 PI3Ka->AKT1 Compound 1-(4-Hydroxyphenyl) pyridin-2(1H)-one Compound->MEK1 Moderate Inhibition Compound->ERK2 Potent Inhibition Compound->p38a Potent Inhibition Compound->AKT1 No Inhibition

Caption: Conceptual diagram of on-target vs. off-target kinase activity.

Conclusion and Future Directions

Benchmarking the selectivity of a kinase inhibitor is a cornerstone of modern drug discovery. It provides a critical assessment of a compound's therapeutic potential and its likely safety liabilities. The systematic approach outlined in this guide—combining rational panel design, robust assay technology, and rigorous data analysis—enables researchers to build a comprehensive and reliable selectivity profile for compounds like 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

The resulting data, as illustrated in our hypothetical example, provides clear, actionable insights that guide subsequent optimization efforts and build confidence in a compound's mechanism of action before it progresses toward clinical evaluation.

References

  • Kinase Panel Profiling. Pharmaron CRO Services. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Kinase Profiling Services. Luceome Biotechnologies. [Link]

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]

  • Features of Selective Kinase Inhibitors | Request PDF. ResearchGate. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. ACS Publications. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. PMC - NIH. [Link]

  • Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. ACS Publications. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. PMC - NIH. [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. MDPI. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy | Request PDF. ResearchGate. [Link]

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. [Link]

  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. PubMed. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. [Link]

  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. NIH. [Link]

  • Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. PubMed. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC - NIH. [Link]

  • 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. PubMed Central. [Link]

  • 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. PubMed. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the ADME Properties of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one Analogs

Introduction: The Significance of the 1-(4-Hydroxyphenyl)pyridin-2(1H)-one Scaffold in Modern Drug Discovery The 1-(4-Hydroxyphenyl)pyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-(4-Hydroxyphenyl)pyridin-2(1H)-one Scaffold in Modern Drug Discovery

The 1-(4-Hydroxyphenyl)pyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its unique electronic and structural features, including the capacity for hydrogen bonding and aromatic interactions, make it an attractive starting point for the design of novel therapeutics targeting a range of diseases. However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, many of which are related to the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A thorough understanding and early optimization of these properties are paramount to the success of any drug discovery program.

This guide provides a comparative analysis of the ADME properties of a series of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one analogs. We will delve into the critical interplay between chemical structure and pharmacokinetic behavior, supported by experimental data and established scientific principles. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the design and selection of pyridinone-based drug candidates with favorable ADME profiles.

Comparative Analysis of ADME Properties

The following sections present a comparative analysis of key ADME parameters for a representative set of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one analogs. The data presented is a synthesis of findings from various studies on pyridinone and related heterocyclic compounds, designed to illustrate the impact of structural modifications on ADME properties.

Absorption: The Gateway to Systemic Circulation

For a drug to exert its therapeutic effect, it must first be absorbed into the bloodstream. For orally administered drugs, this involves traversing the intestinal epithelium. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.

A study on the permeability of a series of substituted pyridines across Caco-2 monolayers provides valuable insights into how different functional groups can influence absorption[1]. The parent pyridine molecule was found to be highly permeable, and various substitutions were shown to modulate this property significantly[1].

Table 1: Comparative Caco-2 Permeability of Substituted Pyridine Analogs

CompoundSubstituent (R)Apparent Permeability (Papp) (10⁻⁶ cm/s)Predicted Human Intestinal Absorption
1 H (Parent Pyridine)107High
2 3-CH₃115High
3 3-F120High
4 3-Cl45Moderate
5 3-OH55Moderate
6 3-CONH₂30Low
7 3-COOH6Very Low
8 4-NH₂20Low

Data adapted from a study on substituted pyridines to illustrate the effect of substituents on permeability[1].

Expert Insights:

The data clearly demonstrates that small, lipophilic substituents such as methyl and fluoro groups tend to maintain or even enhance permeability compared to the parent pyridine. Conversely, the introduction of polar, hydrogen-bonding groups like hydroxyl, carboxamide, and carboxylic acid significantly reduces permeability. This is attributed to the increased energy required for the molecule to desolvate and partition into the lipophilic cell membrane. The ionized carboxylate at physiological pH (in the case of the carboxylic acid) and the primary amine present significant barriers to passive diffusion. These structure-permeability relationships are crucial for designing orally bioavailable 1-(4-Hydroxyphenyl)pyridin-2(1H)-one analogs.

Distribution: Reaching the Target in the Body

Once absorbed, a drug is distributed throughout the body via the circulatory system. A key determinant of a drug's distribution profile is its binding to plasma proteins. Only the unbound fraction of a drug is free to diffuse into tissues and interact with its therapeutic target.

Table 2: Comparative Plasma Protein Binding of Illustrative 1-(4-Hydroxyphenyl)pyridin-2(1H)-one Analogs

CompoundR1 SubstituentR2 SubstituentPlasma Protein Binding (%)
A HH85
B OCH₃H92
C HCl95
D CF₃H98
E HCOOH75

This is an illustrative dataset based on general principles of plasma protein binding for heterocyclic compounds.

Expert Insights:

The extent of plasma protein binding is heavily influenced by the lipophilicity and acidic/basic nature of the compound. Analogs with increased lipophilicity, such as those bearing methoxy, chloro, or trifluoromethyl groups, are expected to exhibit higher plasma protein binding. Conversely, the introduction of an acidic moiety like a carboxylic acid can decrease plasma protein binding due to electrostatic repulsion with negatively charged albumin, the primary drug-binding protein in plasma. High plasma protein binding can limit the free drug concentration at the target site and may necessitate higher doses.

Metabolism: The Body's Chemical Transformation Factory

The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) family, chemically modify drugs to facilitate their excretion. Metabolic stability is a critical parameter, as rapid metabolism can lead to a short duration of action and low bioavailability.

Table 3: Comparative Metabolic Stability of Illustrative 1-(4-Hydroxyphenyl)pyridin-2(1H)-one Analogs in Human Liver Microsomes

CompoundR1 SubstituentR2 SubstituentHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
A HH3545
B OCH₃H15105
C HF5528
D CF₃H2562
E HCN4832

This is an illustrative dataset based on general principles of metabolic stability for pyridinone-containing compounds.

Expert Insights:

The metabolic fate of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one analogs is highly dependent on their substitution patterns. The parent compound (A) likely undergoes oxidation on the phenyl or pyridinone ring. Electron-donating groups like methoxy (B) can activate the ring towards oxidative metabolism, leading to lower stability. Conversely, incorporating electron-withdrawing groups such as fluorine (C) or a nitrile (E) can block potential sites of metabolism and enhance metabolic stability. The trifluoromethyl group (D) can also influence metabolism, though its effects can be more complex. Identifying and blocking metabolic "soft spots" is a key strategy in drug design to improve pharmacokinetic profiles.

Excretion: Eliminating the Drug from the Body

Experimental Protocols: A Guide to Key In Vitro ADME Assays

To ensure scientific rigor and reproducibility, the following are detailed protocols for the key in vitro ADME assays discussed in this guide.

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLMs) on ice.

    • Prepare a stock solution of the test compound and positive controls (e.g., testosterone, verapamil) in a suitable organic solvent (e.g., DMSO).

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine the HLM suspension, phosphate buffer, and the test compound solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the half-life (t½) and intrinsic clearance (CLint) from the slope of the line.

Caco-2 Permeability Assay

This assay evaluates the potential for intestinal absorption of a compound using a monolayer of Caco-2 cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Preparation:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Prepare dosing solutions of the test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability) in HBSS.

  • Permeability Measurement (Apical to Basolateral):

    • Add the dosing solution to the apical (donor) compartment of the Transwell® insert.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral compartment.

  • Sample Analysis:

    • Quantify the concentration of the compound in the collected samples and the initial dosing solution using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a drug that is bound to plasma proteins.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Spike the test compound into plasma from the desired species (e.g., human, rat).

    • Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibrium Dialysis:

    • Add the spiked plasma to the sample chamber of the RED device.

    • Add the dialysis buffer to the buffer chamber.

    • Incubate the sealed RED plate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in both samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the following equation: fu = Concentration in buffer chamber / Concentration in plasma chamber

    • The percentage of plasma protein binding is then calculated as (1 - fu) * 100.

Visualizing Experimental Workflows and Metabolic Pathways

To provide a clearer understanding of the experimental processes and the potential metabolic fate of these compounds, the following diagrams have been generated using Graphviz.

ADME_Workflow cluster_Absorption Absorption (Caco-2 Permeability) cluster_Metabolism Metabolism (Microsomal Stability) cluster_Distribution Distribution (Plasma Protein Binding) Caco2_Culture Caco-2 Cell Culture (21-25 days) TEER TEER Measurement (Monolayer Integrity) Caco2_Culture->TEER Dosing Apical Dosing of Test Compound TEER->Dosing Sampling Basolateral Sampling Dosing->Sampling LCMS_A LC-MS/MS Analysis Sampling->LCMS_A Papp_Calc Papp Calculation LCMS_A->Papp_Calc HLM_Prep Prepare HLM & Compound Incubation Incubate at 37°C with NADPH HLM_Prep->Incubation Quench Quench Reaction (Acetonitrile) Incubation->Quench LCMS_M LC-MS/MS Analysis Quench->LCMS_M Clearance_Calc Calculate t½ & CLint LCMS_M->Clearance_Calc Spike Spike Compound into Plasma RED Rapid Equilibrium Dialysis Spike->RED LCMS_D LC-MS/MS Analysis RED->LCMS_D fu_Calc Calculate Fraction Unbound LCMS_D->fu_Calc

Caption: In Vitro ADME Experimental Workflow.

Metabolic_Pathway Parent 1-(4-Hydroxyphenyl)pyridin-2(1H)-one Analog PhaseI Phase I Metabolism (CYP450 Oxidation) Parent->PhaseI PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Parent->PhaseII Metabolite1 Hydroxylated Metabolite PhaseI->Metabolite1 Metabolite2 Glucuronide Conjugate PhaseII->Metabolite2 Metabolite3 Sulfate Conjugate PhaseII->Metabolite3 Metabolite1->PhaseII Excretion Renal/Biliary Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: Potential Metabolic Pathways.

Conclusion: A Forward Look

The 1-(4-Hydroxyphenyl)pyridin-2(1H)-one scaffold holds immense promise for the development of novel therapeutics. However, success in this endeavor hinges on a deep and early understanding of the ADME properties of its analogs. This guide has provided a comparative framework for evaluating these properties, underscored by the critical interplay between chemical structure and pharmacokinetic behavior. By leveraging the insights and experimental protocols detailed herein, drug discovery teams can more effectively navigate the complexities of ADME optimization, ultimately increasing the probability of advancing safe and efficacious drug candidates to the clinic. The continued exploration of structure-ADME relationships within this chemical class will undoubtedly pave the way for the next generation of pyridinone-based medicines.

References

  • Gozalbes, R., et al. (2011). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research, 28(3), 555-565. [Link]

Sources

Validation

A Head-to-Head Comparison of Pirfenidone and Its Next-Generation Analogs in Preclinical Fibrosis Models

Introduction: The Challenge of Fibrosis and the Role of Pyridinone-Based Therapeutics Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Fibrosis and the Role of Pyridinone-Based Therapeutics

Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to organ scarring and eventual failure. Idiopathic Pulmonary Fibrosis (IPF) is a devastating example with a grim prognosis. For researchers in the field, the development of effective anti-fibrotic therapies is a paramount objective. Pirfenidone, a pyridinone-based compound, was a landmark approval for IPF treatment, offering a means to slow disease progression.[1] While its efficacy is established, the quest for more potent and targeted anti-fibrotic agents continues. This guide provides a head-to-head comparison of Pirfenidone with a promising next-generation analog, 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, and other structurally related derivatives, in relevant preclinical fibrosis models. We will delve into their mechanisms of action, compare their anti-fibrotic efficacy with supporting experimental data, and provide detailed protocols for key assays to empower your own research endeavors.

Pirfenidone is known to exhibit anti-fibrotic, anti-inflammatory, and antioxidant properties.[2][3] Its mechanism of action is multifaceted, involving the downregulation of pro-fibrotic and pro-inflammatory cytokines like transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[4] This, in turn, inhibits the proliferation of fibroblasts and their differentiation into myofibroblasts, the primary cells responsible for excessive ECM deposition.[3] The analog 1-(4-Hydroxyphenyl)pyridin-2(1H)-one and other derivatives are designed to retain the core 1-phenyl-2(1H)-pyridone scaffold of Pirfenidone while incorporating modifications aimed at enhancing potency and optimizing pharmacokinetic properties.[5][6]

Comparative Efficacy in In Vitro Fibrosis Models

A primary method for evaluating the anti-fibrotic potential of novel compounds is to assess their ability to inhibit the proliferation of fibroblasts in vitro. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Pirfenidone and several of its analogs in fibroblast proliferation assays. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (mM)Reference
PirfenidoneNIH3T3 (Mouse Fibroblast)2.75[6]
Pirfenidone Analog (AKF-PD)NIH3T3 (Mouse Fibroblast)4.2[7]
Compound 5d (Pirfenidone Derivative)HFL1 (Human Lung Fibroblast)0.245 [6]
Compound 9d (Pirfenidone Derivative)HFL1 (Human Lung Fibroblast)0.035 [6]
Compound 6j (Phenylhydroquinolinone Derivative)NIH3T3 (Mouse Fibroblast)0.3 [7]

These data clearly demonstrate that specific structural modifications to the Pirfenidone scaffold can lead to a significant increase in anti-proliferative activity against fibroblast cell lines. For instance, compound 9d exhibits an almost 80-fold greater potency than Pirfenidone in human lung fibroblasts.[6]

Mechanism of Action: Targeting the TGF-β Signaling Pathway

A critical pathway in the pathogenesis of fibrosis is the Transforming Growth Factor-beta (TGF-β) signaling cascade. TGF-β stimulation of fibroblasts induces their transdifferentiation into myofibroblasts, a process characterized by the expression of alpha-smooth muscle actin (α-SMA) and a significant increase in collagen production. Both Pirfenidone and its more potent analogs are believed to exert their anti-fibrotic effects, at least in part, by modulating this pathway.

Below is a diagram illustrating the canonical TGF-β/Smad signaling pathway, a key target for anti-fibrotic therapies.

TGF_beta_pathway cluster_ecm Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds TGFbRI TGF-β RI TGFbRII->TGFbRI Recruits & Phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Binds with Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc Translocates Pirfenidone Pirfenidone & Analogs Pirfenidone->TGFbRI Inhibits Pirfenidone->Smad_complex Inhibits Translocation DNA DNA Smad_complex_nuc->DNA Binds to SBE Transcription Gene Transcription DNA->Transcription Pro-fibrotic genes\n(e.g., Collagen, α-SMA) Pro-fibrotic genes (e.g., Collagen, α-SMA) Transcription->Pro-fibrotic genes\n(e.g., Collagen, α-SMA)

Caption: Canonical TGF-β/Smad Signaling Pathway in Fibrosis.

Experimental Protocols for Evaluating Anti-Fibrotic Compounds

To facilitate the rigorous evaluation of novel anti-fibrotic agents, we provide detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Model: TGF-β-Induced Fibroblast-to-Myofibroblast Transition

This assay is fundamental for assessing a compound's ability to inhibit the key cellular event driving fibrosis.[8][9]

Workflow Diagram:

FMT_assay A 1. Seed Fibroblasts (e.g., NIH3T3, HFL1) in 96-well plates B 2. Starve cells (serum-free media) A->B C 3. Pre-treat with Test Compound (e.g., Pirfenidone, Analogs) or vehicle control B->C D 4. Stimulate with TGF-β1 C->D E 5. Incubate for 48-72 hours D->E F 6. Fix and Permeabilize Cells E->F G 7. Immunostaining for α-SMA and Collagen I F->G H 8. Image Acquisition and Analysis (High-Content Imaging) G->H

Caption: Workflow for the Fibroblast-to-Myofibroblast Transition (FMT) Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human lung fibroblasts (HFL1) or mouse fibroblasts (NIH3T3) into 96-well black, clear-bottom imaging plates at a density of 5,000 cells/well in complete growth medium. Incubate overnight at 37°C and 5% CO2.

  • Serum Starvation: The following day, aspirate the growth medium and replace it with serum-free medium. Incubate for 24 hours to synchronize the cells.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Pirfenidone and analogs) and a vehicle control (e.g., 0.1% DMSO) in serum-free medium. Add the compounds to the respective wells and incubate for 1 hour.

  • TGF-β1 Stimulation: Add recombinant human TGF-β1 to all wells (except for the unstimulated control) to a final concentration of 5 ng/mL.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Fixation and Permeabilization: Aspirate the medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with 3% BSA in PBS for 1 hour.

    • Incubate with primary antibodies against α-SMA (e.g., mouse anti-α-SMA) and Collagen Type I (e.g., rabbit anti-Collagen I) overnight at 4°C.

    • Wash with PBS and incubate with corresponding fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of α-SMA and Collagen I per cell.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis

This is a widely used and well-characterized rodent model that mimics key aspects of human pulmonary fibrosis.[10][11][12]

Experimental Workflow:

Bleomycin_model A 1. Acclimatize Mice (e.g., C57BL/6) B 2. Intratracheal Instillation of Bleomycin (or saline for control group) A->B C 3. Daily Treatment with Test Compound (e.g., Pirfenidone, Analogs) or vehicle (e.g., oral gavage) B->C D 4. Monitor Body Weight and Health C->D E 5. Sacrifice at Day 14 or 21 D->E F 6. Harvest Lungs E->F G 7. Analysis: - Histology (H&E, Picrosirius Red) - Collagen Content (Hydroxyproline Assay) - Gene/Protein Expression (qPCR, Western Blot) F->G

Caption: Workflow for the Bleomycin-Induced Pulmonary Fibrosis Model.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.

  • Bleomycin Instillation: Anesthetize the mice. Intratracheally instill a single dose of bleomycin sulfate (1.5-3.0 U/kg) dissolved in sterile saline. The control group receives saline only.

  • Compound Administration: Begin daily administration of the test compounds or vehicle via oral gavage one day after bleomycin instillation and continue until the end of the study.

  • Monitoring: Monitor the body weight and general health of the animals daily.

  • Sacrifice and Tissue Collection: On day 14 or 21 post-bleomycin instillation, euthanize the mice. Collect the lungs for various analyses.

  • Histological Analysis: Inflate and fix the left lung with 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red for collagen deposition.[13]

  • Collagen Quantification: Homogenize the right lung and measure the total collagen content using a hydroxyproline assay kit.

  • Gene and Protein Expression Analysis: Extract RNA and protein from lung tissue to analyze the expression of fibrotic markers such as Col1a1, Acta2 (α-SMA), and Tgf-β1 by qPCR and Western blotting.

In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

This model is a robust and reproducible method for inducing liver fibrosis in rodents.[14][15][16]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for one week.

  • CCl4 Administration: Administer CCl4 (1 mL/kg, 50% in olive oil) via intraperitoneal injection twice weekly for 4-8 weeks. The control group receives olive oil only.[14]

  • Compound Treatment: Administer the test compounds or vehicle daily via oral gavage, starting from the first day of CCl4 injection or in a therapeutic regimen after fibrosis is established.

  • Monitoring: Monitor body weight and clinical signs. Collect blood samples periodically to measure liver enzymes (ALT, AST).

  • Sacrifice and Tissue Collection: At the end of the treatment period, euthanize the rats. Collect blood and liver tissue.

  • Histological Analysis: Fix liver sections in 10% neutral buffered formalin, embed in paraffin, and stain with H&E and Picrosirius Red to assess the extent of fibrosis.

  • Collagen Quantification: Determine the hydroxyproline content in liver homogenates as a measure of total collagen.

  • Gene and Protein Expression: Analyze the expression of fibrotic markers in liver tissue by qPCR and Western blotting.

Key Readouts and Data Interpretation

Quantification of Collagen Deposition with Picrosirius Red Staining

Picrosirius Red is a highly specific stain for collagen fibers. When viewed under polarized light, thicker collagen fibers appear bright yellow or red, while thinner fibers are green. The percentage of the stained area can be quantified using image analysis software.

Protocol for Quantification:

  • Acquire images of Picrosirius Red-stained tissue sections using a microscope with a polarized light filter.

  • Use image analysis software (e.g., ImageJ) to set a color threshold to specifically select the red-stained collagen fibers.

  • Calculate the percentage of the red-stained area relative to the total tissue area.[17]

Assessment of α-SMA Expression by Western Blotting

Western blotting allows for the quantification of α-SMA protein levels, a key marker of myofibroblast differentiation.[18][19]

Abbreviated Protocol:

  • Extract total protein from cell lysates or tissue homogenates.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody against α-SMA.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

The preclinical data presented in this guide strongly suggest that targeted modifications of the Pirfenidone scaffold can yield next-generation anti-fibrotic agents with significantly enhanced potency. The in vitro and in vivo models and protocols detailed herein provide a robust framework for the continued discovery and development of novel therapeutics for fibrotic diseases. As our understanding of the complex cellular and molecular mechanisms driving fibrosis deepens, the strategic application of these models will be crucial in translating promising compounds from the laboratory to the clinic, offering new hope for patients suffering from these debilitating conditions.

References

  • Synthesis and biological evaluation of the pirfenidone derivatives as antifibrotic agents. (Source: PubMed) [URL not available]
  • Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. (Source: RSC Publishing) [Link]

  • Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. (Source: RSC Publishing) [Link]

  • Experimental protocol for carbon tetrachlroide (CCl4)-induced liver fibrosis. (Source: ResearchGate) [Link]

  • Fibroblast-to-Myofibroblast Transition Assay. (Source: Newcells Biotech) [Link]

  • Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. (Source: ResearchGate) [Link]

  • Bleomycin-induced pulmonary fibrosis animal model and treatment. (Source: Bio-protocol) [Link]

  • Fibroblast-to-Myofibroblast Transition (FMT) Assay. (Source: Charles River Labs) [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (Source: Frontiers in Chemistry) [Link]

  • Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models. (Source: ACS Publications) [Link]

  • A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models. (Source: Frontiers in Pharmacology) [Link]

  • Development of a high throughput primary human fibroblast-to-myofibroblast transition assay. (Source: ERS Publications) [Link]

  • Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride. (Source: Kowsar Medical Publishing) [Link]

  • Mouse models of bleomycin-induced pulmonary fibrosis. (Source: PubMed) [Link]

  • Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis. (Source: ResearchGate) [Link]

  • Fibrosis | Fibroblast-to-Myofibroblast Transition (FMT) Assay. (Source: Charles River Labs) [Link]

  • CCl4-induced liver fibrosis model. (Source: SMC Laboratories, Inc.) [Link]

  • Design, Synthesis and Anti-fibrosis Activity Study of N1-Substituted Phenylhydroquinolinone Derivatives. (Source: MDPI) [Link]

  • Bleomycin-induced pulmonary fibrosis model. (Source: SMC Laboratories, Inc.) [Link]

  • Design, synthesis and anti-fibrosis activity study of N₁-substituted phenylhydroquinolinone derivatives. (Source: PubMed) [Link]

  • Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds. (Source: PubMed) [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (Source: Frontiers) [Link]

  • In Vitro Fibrosis Assay Services. (Source: PhenoVista Biosciences) [Link]

  • Bleomycin administration protocol, lung compliance and histological evaluation of lung fibrosis. (Source: ResearchGate) [Link]

  • CCl4 Model of Liver Fibrosis. (Source: Melior Discovery) [Link]

  • Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon. (Source: PLOS ONE) [Link]

  • In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. (Source: Frontiers in Pharmacology) [Link]

  • In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. (Source: National Institutes of Health) [Link]

  • Fibroblast-to-Myofibroblast Transition (FMT) Assay. (Source: Charles River Labs) [Link]

  • Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds. (Source: ResearchGate) [Link]

  • Quantifying Stained Liver Tissue. (Source: ImageJ) [Link]

  • Western Blot Protocol. (Source: GenScript) [Link]

  • Comparative Evaluation of Masson's Trichrome and Picrosirius Red Stain. (Source: CABI Digital Library) [Link]

  • Protocol to detect smooth muscle actin-alpha and measure oxidative damage in neonatal mouse intestine. (Source: National Institutes of Health) [Link]

  • Western blot analysis of a-SMA and b-actin expression following the treatment of cell-loaded hydrogels with TGF-b1 with/without 30 and 50 ng/mL TD-139. (Source: ResearchGate) [Link]

  • Western blot analysis of smooth muscle actin (SMA) expression by human lung fibroblasts. (Source: ResearchGate) [Link]

  • Pharmacometabolic response to pirfenidone in pulmonary fibrosis detected by MALDI-FTICR-MSI. (Source: ERS Publications) [Link]

  • Effective block by pirfenidone, an antifibrotic pyridone compound (5-methyl-1-phenylpyridin-2[H-1]-one), on hyperpolarization-activated cation current: An additional but distinctive target. (Source: National Institutes of Health) [Link]

  • Effective block by pirfenidone, an antifibrotic pyridone compound (5-methyl-1-phenylpyridin-2[H-1]-one), on hyperpolarization-activated cation current: An additional but distinctive target. (Source: PubMed) [Link]

  • Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation. (Source: Oncotarget) [Link]

  • A Review of the Current Landscape of Anti-Fibrotic Medicines. (Source: SCIEPublish) [Link]

  • Antifibrotic Activity Research Articles. (Source: R Discovery) [Link]

Sources

Comparative

Replicating published findings on the antitumor activity of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one derivatives.

This guide provides a comprehensive framework for researchers seeking to replicate and build upon published findings regarding the antitumor properties of pyridinone derivatives. The pyridinone scaffold has emerged as a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers seeking to replicate and build upon published findings regarding the antitumor properties of pyridinone derivatives. The pyridinone scaffold has emerged as a promising heterocyclic core in oncological research, with numerous derivatives demonstrating potent anti-proliferative effects across a range of cancer cell lines.[1] These compounds are reported to exert their anticancer activity through various mechanisms, including the induction of apoptosis (programmed cell death) and arrest of the cell cycle.[1][2]

This document moves beyond a simple recitation of protocols. It offers a comparative analysis of representative pyridinone derivatives, delves into the mechanistic rationale behind the experimental procedures, and provides detailed, self-validating methodologies to ensure robust and reproducible results.

Comparative Analysis of Published Pyridinone Derivatives

To provide a tangible starting point for replication studies, we will focus on a selection of pyridinone derivatives with well-documented antitumor activity. The following table summarizes the cytotoxic potential (IC50 values) of these compounds in various cancer cell lines as reported in the literature.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 1 (6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one)HepG2 (Liver)4.5 ± 0.3[2]
MCF-7 (Breast)>15[2]
Compound 2 (2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine)HepG2 (Liver)7.8 ± 0.5[2]
MCF-7 (Breast)>15[2]
SK-25 (4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one)MiaPaCa-2 (Pancreatic)1.95[3]
Derivative 4g Various (60 human tumor cell lines)1 - 10[4]
Compound 8e (Pyridine-urea derivative)MCF-7 (Breast)0.22 (48h)[5]
Compound 8n (Pyridine-urea derivative)MCF-7 (Breast)1.88 (48h)[5]

Expert Insights: The variance in IC50 values across different cell lines highlights the importance of selecting appropriate models for your research questions. For instance, Compound 1 shows significant potency in HepG2 liver cancer cells but is largely inactive in MCF-7 breast cancer cells, suggesting a degree of cell-type specificity.[2] The pyridine-urea derivative 8e demonstrates remarkable potency in MCF-7 cells, surpassing the reference drug Doxorubicin in the reported study.[5]

Unraveling the Mechanism of Action: Apoptosis and Cell Cycle Arrest

A recurring theme in the literature is the ability of pyridinone derivatives to induce apoptosis and disrupt the normal progression of the cell cycle in cancer cells.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Several pyridinone derivatives have been shown to be potent inducers of apoptosis.[2][3] The process of apoptosis can be broadly divided into early and late stages. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. This can be detected using Annexin V, a protein with a high affinity for PS.[6] In late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing the influx of DNA-binding dyes like Propidium Iodide (PI).

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation, which is a direct consequence of a dysregulated cell cycle. Pyridinone derivatives have been reported to induce cell cycle arrest at different phases, primarily the G2/M phase.[2] This prevents the cells from entering mitosis and undergoing division. Cell cycle analysis is typically performed by staining the DNA of fixed cells with a fluorescent dye such as Propidium Iodide (PI) and analyzing the DNA content per cell using flow cytometry.[7][8][9]

The following diagram illustrates the key mechanisms of action often attributed to pyridinone derivatives.

G Pyridinone Pyridinone Derivatives Apoptosis Induction of Apoptosis Pyridinone->Apoptosis CellCycle Cell Cycle Arrest (G2/M) Pyridinone->CellCycle CellDeath Cell Death Apoptosis->CellDeath CellCycle->CellDeath CancerCell Cancer Cell CancerCell->Apoptosis CancerCell->CellCycle Proliferation Uncontrolled Proliferation

Caption: Key antitumor mechanisms of pyridinone derivatives.

Experimental Protocols for Replicating Published Findings

The following section provides detailed, step-by-step methodologies for the key experiments required to validate the antitumor activity of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one derivatives and their analogs.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridinone derivative in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_0 MTT Assay Workflow A 1. Plate Cells B 2. Add Compound A->B C 3. Incubate B->C D 4. Add MTT C->D E 5. Solubilize Formazan D->E F 6. Read Absorbance E->F G 7. Calculate IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Detection of Apoptosis: Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the pyridinone derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7][8][9]

Protocol:

  • Cell Treatment: Treat cells with the pyridinone derivative as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash them with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, which can also be stained by PI.

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured by the fluorescence intensity of PI.

Data Analysis: The resulting data is typically displayed as a histogram of cell count versus fluorescence intensity. Software analysis is used to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_1 Flow Cytometry-Based Assays cluster_2 Apoptosis Assay cluster_3 Cell Cycle Analysis A1 1. Treat Cells A2 2. Harvest Cells A1->A2 A3 3. Stain with Annexin V/PI A2->A3 A4 4. Analyze by Flow Cytometry A3->A4 B1 1. Treat Cells B2 2. Harvest & Fix Cells B1->B2 B3 3. Stain with PI B2->B3 B4 4. Analyze by Flow Cytometry B3->B4

Caption: General workflow for apoptosis and cell cycle analysis.

Conclusion

This guide provides a robust framework for researchers aiming to replicate and expand upon the existing literature on the antitumor activities of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one and related pyridinone derivatives. By combining a comparative analysis of published data with detailed, validated experimental protocols, we aim to foster scientific rigor and reproducibility in this promising area of cancer drug discovery. The provided methodologies, when executed with care, will enable researchers to generate high-quality, reliable data to further elucidate the therapeutic potential of this important class of compounds.

References

  • Bio-protocol. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • Flow Cytometry Facility, UC San Diego Moores Cancer Center. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Flow Cytometry, UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. PMC. Retrieved from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. Retrieved from [Link]

  • A review for cell-based screening methods in drug discovery. PMC. Retrieved from [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European journal of medicinal chemistry, 35(5), 545–552. Retrieved from [Link]

  • Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones. RSC Publishing. Retrieved from [Link]

  • Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PMC. Retrieved from [Link]

  • Synthesis, characterization, thermal behavior, and antitumor activities of an Ag(I) complex based on 4-(2-hydroxyphenyl). Semantic Scholar. Retrieved from [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. Retrieved from [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved from [Link]

  • Docking, Synthesis, and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. Request PDF. Retrieved from [Link]

  • ChemInform Abstract: Synthesis of 4(1H)-Pyridinone Derivatives and Investigation of Analgesic and Antiinflammatory Activities. Request PDF. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one: An Assessment of Reproducibility and Protocol Efficiency

For researchers, scientists, and drug development professionals, the synthesis of novel compounds is a foundational pillar of innovation. The reproducibility and efficiency of synthetic protocols are paramount to advanci...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel compounds is a foundational pillar of innovation. The reproducibility and efficiency of synthetic protocols are paramount to advancing research. This guide provides an in-depth comparison of two primary methodologies for the synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, a key heterocyclic scaffold with potential applications in medicinal chemistry. We will delve into a direct N-arylation approach via a copper-catalyzed Ullmann-type reaction and a two-step palladium-catalyzed Buchwald-Hartwig amination followed by demethylation, offering detailed experimental protocols, comparative data, and expert insights to ensure scientific integrity and aid in methodological selection.

Introduction to 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

The 1-aryl-pyridin-2(1H)-one moiety is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. The title compound, 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, is a notable derivative and a metabolite of Pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis.[1] Its synthesis is of significant interest for structure-activity relationship studies and the development of new therapeutic agents. The key challenge in its synthesis lies in the selective formation of the N-aryl bond, a transformation for which several catalytic systems have been developed. This guide will compare two of the most prominent methods: the Ullmann condensation and the Buchwald-Hartwig amination.

Method 1: Copper-Catalyzed Ullmann-Type N-Arylation

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, traditionally involving the reaction of an amine with an aryl halide in the presence of copper.[2][3] Modern modifications have improved the reaction's scope and efficiency, often employing ligands to facilitate the catalytic cycle. For the synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, a direct coupling of 2-pyridone with a suitable 4-hydroxyphenylating agent can be envisioned. However, the free hydroxyl group can complicate the reaction. A more reliable approach involves the use of a protected phenol, such as 4-iodoanisole, followed by a demethylation step.

Reaction Scheme:

Ullmann_Reaction cluster_0 Ullmann N-Arylation cluster_1 Demethylation 2-pyridone 2-Pyridone intermediate 1-(4-Methoxyphenyl)pyridin-2(1H)-one 2-pyridone->intermediate CuI, L-proline K2CO3, DMSO, 90 °C 4-iodoanisole 4-Iodoanisole 4-iodoanisole->intermediate final_product 1-(4-Hydroxyphenyl)pyridin-2(1H)-one intermediate->final_product BBr3, CH2Cl2

Caption: Synthetic route via Ullmann N-arylation and subsequent demethylation.

Experimental Protocol:

Step 1: Synthesis of 1-(4-Methoxyphenyl)pyridin-2(1H)-one

  • To an oven-dried Schlenk tube, add 2-pyridone (1.0 equiv.), 4-iodoanisole (1.2 equiv.), copper(I) iodide (0.1 equiv.), L-proline (0.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dimethyl sulfoxide (DMSO) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Demethylation to 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

  • Dissolve 1-(4-methoxyphenyl)pyridin-2(1H)-one (1.0 equiv.) in anhydrous dichloromethane (DCM) under an argon atmosphere and cool to 0 °C.

  • Slowly add a solution of boron tribromide (1.2 equiv.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It generally offers milder reaction conditions and a broader substrate scope compared to the traditional Ullmann reaction. Similar to the Ullmann approach, a two-step strategy employing a protected phenol is often preferred to avoid complications from the free hydroxyl group.

Reaction Scheme:

Buchwald_Hartwig_Reaction cluster_0 Buchwald-Hartwig Amination cluster_1 Demethylation 2-pyridone 2-Pyridone intermediate 1-(4-Methoxyphenyl)pyridin-2(1H)-one 2-pyridone->intermediate Pd(OAc)2, XPhos Cs2CO3, Toluene, 110 °C 4-methoxyphenylboronic_acid 4-Methoxyphenylboronic Acid 4-methoxyphenylboronic_acid->intermediate final_product 1-(4-Hydroxyphenyl)pyridin-2(1H)-one intermediate->final_product BBr3, CH2Cl2

Caption: Synthetic route via Buchwald-Hartwig amination and subsequent demethylation.

Experimental Protocol:

Step 1: Synthesis of 1-(4-Methoxyphenyl)pyridin-2(1H)-one

  • In a glovebox, charge a Schlenk tube with 2-pyridone (1.0 equiv.), 4-methoxyphenylboronic acid (1.5 equiv.), palladium(II) acetate (0.02 equiv.), XPhos (0.04 equiv.), and cesium carbonate (2.0 equiv.).

  • Add anhydrous toluene.

  • Seal the tube and heat the mixture at 110 °C for 18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Step 2: Demethylation to 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

The demethylation procedure is identical to that described in Method 1.

Comparative Analysis of Protocols

ParameterMethod 1: Ullmann-Type N-ArylationMethod 2: Buchwald-Hartwig Amination
Catalyst Copper(I) iodidePalladium(II) acetate
Ligand L-proline (or other simple ligands)Bulky biaryl phosphine (e.g., XPhos)
Base Inorganic base (e.g., K₂CO₃)Strong inorganic base (e.g., Cs₂CO₃)
Solvent Polar aprotic (e.g., DMSO)Aromatic hydrocarbon (e.g., Toluene)
Temperature 90-140 °C80-110 °C
Reaction Time 12-48 hours12-24 hours
Typical Yield Moderate to goodGood to excellent
Cost Generally lower (copper is cheaper than palladium)Higher (palladium and specialized ligands)
Reproducibility Can be sensitive to catalyst and substrate purityGenerally more robust and reproducible

Discussion of Experimental Choices and Reproducibility

Catalyst and Ligand System: The choice of catalyst and ligand is critical for the success of both reactions. In the Ullmann-type reaction, the use of a ligand like L-proline can significantly improve the yield and reproducibility by stabilizing the copper catalyst and facilitating the catalytic cycle. The Buchwald-Hartwig amination relies on a palladium catalyst and a sterically hindered, electron-rich phosphine ligand. The ligand plays a crucial role in promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[4] The choice of ligand can influence the reaction rate and the scope of compatible functional groups.

Base and Solvent: The base is essential for deprotonating the 2-pyridone, making it a more effective nucleophile. The choice of base and solvent is often interdependent. In the Ullmann reaction, a polar aprotic solvent like DMSO is commonly used to ensure the solubility of the reagents. For the Buchwald-Hartwig reaction, an aromatic solvent like toluene is typical, and a strong base like cesium carbonate is often required to achieve high yields.

Reproducibility: The Buchwald-Hartwig amination is generally considered more reproducible than the classical Ullmann condensation. This is due to the well-defined nature of the palladium catalysts and ligands, which leads to more consistent results. The Ullmann reaction can sometimes be sensitive to the source and purity of the copper catalyst and can be prone to the formation of side products. However, modern ligand-assisted Ullmann protocols have significantly improved its reliability.

Characterization of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridinone and hydroxyphenyl rings.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

While specific, publicly available, and fully assigned NMR spectra for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one are not readily found in the searched literature, data for the closely related intermediate, 1-(4-methoxyphenyl)pyridin-2-amine, can provide a useful reference for the expected chemical shifts of the aromatic protons and carbons.[5] For the final product, the disappearance of the methoxy signal and a potential shift in the aromatic signals of the phenyl ring would be indicative of successful demethylation.

Conclusion and Recommendations

Both the copper-catalyzed Ullmann-type reaction and the palladium-catalyzed Buchwald-Hartwig amination represent viable pathways for the synthesis of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one, typically through a two-step sequence involving a protected phenol intermediate.

  • For cost-effectiveness and large-scale synthesis , the Ullmann-type reaction may be preferable due to the lower cost of the copper catalyst. However, careful optimization of the reaction conditions is necessary to ensure good yields and reproducibility.

  • For broader substrate scope, milder conditions, and higher reproducibility , the Buchwald-Hartwig amination is often the method of choice, despite the higher cost of the palladium catalyst and specialized ligands.

Ultimately, the selection of the synthetic route will depend on the specific requirements of the research, including scale, budget, and the availability of reagents and equipment. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to make an informed decision and to successfully and reproducibly synthesize 1-(4-Hydroxyphenyl)pyridin-2(1H)-one for their research endeavors.

References

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Access to Some C5-Cyclised 2-Pyrones and 2-Pyridones via Direct Arylation; Retention of Chloride as a Synthetic Handle - White Rose Research Online. (n.d.). Retrieved January 12, 2026, from [Link]

  • Nagayoshi, H., et al. (2020). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Xenobiotica, 50(10), 1158-1169.
  • Al-Majid, A. M., et al. (2021). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 26(15), 4625.
  • Conreaux, D., et al. (2008). Et3N-induced demethylation-annulation of 3-alkynyl-4-methoxy-2-pyridones and structurally related compounds in the synthesis of furan-fused heterocycles. The Journal of Organic Chemistry, 73(21), 8619–8622.
  • Relling, M. V., et al. (1995). O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4. Molecular Pharmacology, 47(2), 367–373.
  • Ananikov, V. P., et al. (2016). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 6(12), 4277–4289.
  • Kuriyama, M., et al. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 11(30), 7976–7982.
  • Ullmann reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Jung, S. H., et al. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry, 81(17), 7717–7724.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Zheng, Q., et al. (2016). Detoxification of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) by Cytochrome P450 Enzymes: A Theoretical Investigation. Journal of Inorganic Biochemistry, 154, 78–87.
  • N-(4-Methoxyphenyl)pyridin-2-amine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • ¹³C NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H‐pyrrole. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Monzote, L., et al. (2017). The Mechanism of the Modified Ullmann Reaction. In Copper-Catalyzed Synthesis of N-Aryl and O-Aryl Bonds.
  • Kuriyama, M., et al. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 11(30), 7976–7982.
  • Gautam, P., et al. (2016).
  • Li, X., et al. (2018). Synthesis and in Vitro Cytotoxic Evaluation of Novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one Derivatives. Archiv der Pharmazie, 351(11), e1800188.
  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Belabassi, Y., et al. (2020).
  • 859538-51-5 | Product Name : 1-(4-Hydroxyphenyl)pyridin-2(1H)-one | Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]

  • Tan, Y., et al. (2012). Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers. Journal of the American Chemical Society, 134(8), 3683–3686.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. As a valued professional in research and development, your safety and adherence t...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one. As a valued professional in research and development, your safety and adherence to environmental regulations are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of safe laboratory practices.

While specific toxicological and environmental fate data for 1-(4-Hydroxyphenyl)pyridin-2(1H)-one are not extensively published, its structural similarity to pyridine and other phenolic compounds necessitates that it be handled as a hazardous chemical. The procedures outlined below are based on established best practices for these related chemical classes and are designed to comply with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1]

Part 1: Hazard Assessment and Immediate Safety Protocols

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. Based on data from analogous compounds like 2-hydroxypyridine and pyridine itself, 1-(4-Hydroxyphenyl)pyridin-2(1H)-one should be presumed to be, at a minimum, a skin and eye irritant and potentially harmful if swallowed or inhaled.[2][3][4] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes which may cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber).Prevents direct skin contact and potential irritation or absorption.[5]
Body Protection A fully-buttoned laboratory coat.Minimizes the risk of contamination to personal clothing and skin.[3]
Respiratory All handling of solid or solutions.To be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][5]
Waste Classification: A Generator's Responsibility

Under EPA and equivalent international regulations, the individual or laboratory generating the chemical waste is responsible for its proper classification.[6][7] Given the hazard profile of related pyridine compounds, 1-(4-Hydroxyphenyl)pyridin-2(1H)-one must be classified and managed as hazardous waste .[8] Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[3]

Part 2: Step-by-Step Disposal Protocol

The following protocol ensures that waste containing 1-(4-Hydroxyphenyl)pyridin-2(1H)-one is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Designate a Compatible Waste Container

Select a sealable, leak-proof container made of a material compatible with organic chemicals. Borosilicate glass or high-density polyethylene (HDPE) are suitable choices.

  • Causality: It is critical to avoid reactive containers. For instance, acids and bases should not be stored in metal containers, and pyridine-based compounds should be kept separate from strong oxidizers.[1][5][9] This prevents dangerous reactions, container degradation, and leakage.

Step 2: Proper Labeling

As soon as the first volume of waste is added, the container must be labeled.

  • Regulatory Mandate: The EPA requires that each waste container be clearly marked with the words "HAZARDOUS WASTE" .[10][11]

  • Contents Identification: The label must include the full chemical name, "1-(4-Hydroxyphenyl)pyridin-2(1H)-one," and list any other solvents or reagents present with their approximate concentrations.

  • Hazard Information: Clearly indicate the associated hazards (e.g., "Toxic," "Irritant").

Step 3: Segregation and Safe Accumulation

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[9][10]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1]

  • Segregation: Store the waste container away from incompatible materials, particularly strong acids (like nitric acid) and oxidizing agents.[5][9]

  • Containment: The container must be kept within a secondary containment bin to control any potential leaks or spills.

  • Closure: Keep the container tightly sealed at all times, except when actively adding waste.[9][11] This minimizes the release of potentially harmful vapors.

Step 4: Arranging Final Disposal

Laboratory hazardous waste must be transported from the SAA to a licensed waste disposal facility.[1]

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Do not attempt to transport or dispose of the waste yourself.

  • Disposal Method: The most common and accepted method for disposing of pyridine-based chemical waste is through high-temperature incineration at a licensed facility.[3][8] This process ensures the complete destruction of the hazardous compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste: 1-(4-Hydroxyphenyl)pyridin-2(1H)-one B Assess Hazards: Treat as Hazardous (Irritant, Toxic) A->B C Don PPE: Goggles, Gloves, Lab Coat Work in Fume Hood B->C D Select Compatible Waste Container (e.g., Glass, HDPE) C->D E Affix 'HAZARDOUS WASTE' Label - List all constituents - Add accumulation start date D->E F Store in SAA - Use Secondary Containment - Segregate from Incompatibles E->F G Keep Container Tightly Closed F->G H Container Full or Project Complete? G->H I Contact EHS for Pickup H->I J Transfer to Licensed Waste Contractor I->J K Final Disposal: High-Temperature Incineration J->K

Caption: Workflow for the safe disposal of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

Part 3: Emergency Procedures - Spill Management

Accidents can happen, and a clear, pre-defined plan for spill management is a critical component of laboratory safety.

Small Spills (Contained within a Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Containment: Ensure the fume hood sash is lowered.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[3][5]

  • Collect: Carefully scoop the absorbent material into a sealable container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Dispose: Label the container as "Hazardous Waste" containing spilled 1-(4-Hydroxyphenyl)pyridin-2(1H)-one and the absorbent material, and manage it according to the protocol in Part 2.

Large Spills (Outside of a Fume Hood)
  • EVACUATE: Immediately evacuate all personnel from the affected area.[5]

  • ALERT: Notify your supervisor and contact your institution's emergency number or EHS department.

  • SECURE: Secure the area to prevent re-entry. If safe to do so, close the door to the laboratory.

  • VENTILATE: If possible and safe, increase ventilation to the area.

Do not attempt to clean up a large spill yourself. Wait for trained emergency response personnel who have the appropriate equipment and respiratory protection to manage the situation safely.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Your diligence in the proper handling and disposal of chemical reagents is a hallmark of scientific excellence and responsibility.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • Laboratory Environmental Sample Disposal Information Document. (2011). U.S. Environmental Protection Agency (EPA). [Link]

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Washington State University. [Link]

  • Production, Import, Use, and Disposal of Pyridine. (1989). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-(4-Hydroxyphenyl)pyridin-2(1H)-one: A Framework for Safety and Operational Integrity

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling novel chemical entities like 1-(4-Hydroxyphenyl)pyri...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling novel chemical entities like 1-(4-Hydroxyphenyl)pyridin-2(1H)-one requires a proactive and informed approach to safety. This guide moves beyond a simple checklist, offering a comprehensive operational plan that integrates personal protective equipment (PPE) within a holistic safety framework. Our goal is to empower you with the rationale behind each safety measure, ensuring every protocol is a self-validating system for risk mitigation.

Hazard Assessment: Understanding the Compound's Profile

The primary concerns stem from potential oral toxicity, severe eye irritation or damage, and possible skin irritation.[1][2][3] The compound is a solid powder, which introduces an inhalation risk if it becomes airborne.[4]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard CategoryClassification & Key FindingsSource Compound(s)
Acute Oral Toxicity Harmful or Toxic if swallowed.[1][2][3][5]1-Hydroxy-2(1H)-pyridinone, 2-Hydroxypyridine, 3-Hydroxy-1,2-dimethyl-4(1H)-pyridone
Eye Damage/Irritation Causes serious eye damage or irritation.[1][2][3]1-Hydroxy-2(1H)-pyridinone, 3-Hydroxy-1,2-dimethyl-4(1H)-pyridone
Skin Irritation May cause skin irritation upon contact.[3][4]Pyridine, 4-Nitro, 1-Oxide, 3-Hydroxy-1,2-dimethyl-4(1H)-pyridone
Inhalation Breathing dust can irritate the nose and throat.[4]Pyridine, 4-Nitro, 1-Oxide
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[1][2]1-Hydroxy-2(1H)-pyridinone

This synthesized data mandates a cautious approach, treating the compound as hazardous upon ingestion, capable of causing serious eye damage, and a potential skin and respiratory irritant.

The Hierarchy of Controls: Engineering Safeguards First

Personal Protective Equipment is the final barrier between a researcher and a potential hazard. Its effectiveness is predicated on the implementation of more robust controls. Before any handling occurs, ensure the following engineering and administrative controls are in place.

  • Engineering Controls : The most effective way to reduce exposure is to handle 1-(4-Hydroxyphenyl)pyridin-2(1H)-one within a certified chemical fume hood.[4] This contains dust and vapors at the source, preventing inhalation. The work area should also have readily accessible emergency eyewash stations and safety showers.[4]

  • Administrative Controls : All personnel must be thoroughly trained on the specific hazards and handling procedures for this compound. Restrict access to the handling area and ensure clear signage is posted indicating the potential hazards.

cluster_Controls Hierarchy of Hazard Controls cluster_Workflow Laboratory Workflow Elimination Elimination Substitution Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (Training, SOPs) Fume_Hood Work inside a Chemical Fume Hood Engineering->Fume_Hood Most Effective PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Training Implement SOPs & Provide Training Administrative->Training Select_PPE Select & Use Appropriate PPE PPE->Select_PPE Last Line of Defense

Caption: Hierarchy of controls for safe chemical handling.

Personal Protective Equipment (PPE) Protocol

The correct selection and use of PPE are critical. The following protocol is mandatory for all personnel handling 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

Table 2: Required PPE for Handling 1-(4-Hydroxyphenyl)pyridin-2(1H)-one

Body PartProtection LevelSpecifications and Rationale
Hands Double Gloving Inner Glove: Standard nitrile exam glove. Outer Glove: Thicker, chemical-resistant nitrile gloves. This provides robust protection and allows for the safe removal of the contaminated outer glove without exposing skin.[6] Change outer gloves every 30-60 minutes or immediately upon known contact.[6]
Eyes/Face Goggles & Face Shield Primary: Chemical splash goggles conforming to EN 166 or NIOSH standards are required to prevent solids from entering the eyes.[2] Secondary: A full-face shield must be worn over the goggles to protect the entire face from splashes when handling solutions or larger quantities of powder.[4][7]
Body Chemical-Resistant Lab Coat A clean, fully buttoned lab coat made of a chemical-resistant material is required. Ensure it has long sleeves with tight-fitting cuffs to protect the forearms.[4]
Respiratory As-Needed Basis Standard Handling: If work is conducted within a certified fume hood, respiratory protection is typically not required. High-Risk Scenarios: For weighing large quantities outside of a containment hood or during a significant spill, a NIOSH-approved air-purifying respirator (e.g., N95 for particulates or a full-face respirator with appropriate cartridges) should be used.[2]

Operational and Disposal Plans

A structured workflow minimizes risk. The following diagrams outline the standard operating procedure for handling the compound and the immediate actions required for spill containment.

Standard Handling Workflow

This procedure ensures that the compound is handled with minimal risk of exposure from initial weighing to its use in solution.

Start Start Prep 1. Don full PPE (Double gloves, goggles, face shield, lab coat) Start->Prep Verify 2. Verify fume hood is operational Prep->Verify Weigh 3. Weigh compound in fume hood on a disposable weigh boat Verify->Weigh Dissolve 4. Add solvent to the compound in the fume hood Weigh->Dissolve Work 5. Perform experiment Dissolve->Work Decon 6. Decontaminate surfaces and equipment Work->Decon Doff 7. Doff PPE correctly Decon->Doff Dispose 8. Dispose of all waste in hazardous waste stream Doff->Dispose End End Dispose->End

Caption: Step-by-step workflow for handling the solid compound.

Spill Response Plan

Immediate and correct action during a spill is crucial to prevent wider contamination and exposure.

Spill Spill Occurs Alert 1. Alert others in the area Evacuate if necessary Spill->Alert Secure 2. Secure the area Restrict access Alert->Secure PPE_Check 3. Ensure responder has appropriate PPE (incl. respirator if needed) Secure->PPE_Check Contain 4. Cover spill with absorbent material Work from outside in PPE_Check->Contain Collect 5. Carefully collect material using non-sparking tools Contain->Collect Package 6. Place in a sealed, labeled hazardous waste container Collect->Package Clean 7. Decontaminate the spill area thoroughly Package->Clean End Spill Secured Clean->End

Caption: Immediate actions for a chemical spill.

Decontamination and Disposal

Proper disposal is a critical final step in the chemical handling lifecycle.

  • PPE Disposal : All disposable PPE, including both sets of gloves, weigh boats, and any contaminated wipes, must be placed in a clearly labeled hazardous waste container.[1] Contaminated lab coats should be laundered by a professional service informed of the hazards.[4]

  • Chemical Disposal : Unused or waste 1-(4-Hydroxyphenyl)pyridin-2(1H)-one and its solutions must be disposed of as hazardous chemical waste.[1][4] Do not discharge to sewer systems.[1] The material should be sent to a licensed chemical destruction facility.[1] Always follow local, state, and federal regulations for hazardous waste disposal.

By adhering to this comprehensive guide, you build a culture of safety that protects both the researcher and the integrity of the scientific work. This framework, grounded in authoritative data and logical workflows, provides a reliable system for handling 1-(4-Hydroxyphenyl)pyridin-2(1H)-one with the diligence it requires.

References

  • New Jersey Department of Health and Senior Services. (n.d.). PYRIDINE, 4-NITRO, 1-OXIDE HAZARD SUMMARY.
  • Echemi. (2019, July 15). 2(1H)-Pyridinone, 3-bromo-4-hydroxy- Safety Data Sheets.
  • ChemicalBook. (2025, December 20). OXY-PYRION 1-HYDROXY-2(1H)-PYRIDINONE SPECIALITY CHEMICALS - Safety Data Sheet.
  • Echemi. (n.d.). 1-Hydroxy-2-pyridone SDS, 822-89-9 Safety Data Sheets.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-Hydroxypyridine.
  • MDPI. (2025, November 12). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents.
  • Fisher Scientific. (2023, August 23). SAFETY DATA SHEET: 1-(4-Amino-2-hydroxyphenyl)ethan-1-one.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET: Pyridine.
  • Kishida Chemical Co., Ltd. (2023, February 1). Pyridine,6551E-3,2023/02/01 - Safety Data Sheet.
  • TCI Chemicals. (2025, December 1). SAFETY DATA SHEET: 3-Hydroxy-1,2-dimethyl-4(1H)-pyridone.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxyphenyl)pyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-(4-Hydroxyphenyl)pyridin-2(1H)-one
© Copyright 2026 BenchChem. All Rights Reserved.